molecular formula C7H5BrClNO2 B15051435 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid CAS No. 1227499-30-0

2-(5-Bromo-2-chloropyridin-3-yl)acetic acid

Cat. No.: B15051435
CAS No.: 1227499-30-0
M. Wt: 250.48 g/mol
InChI Key: MCMOYAPWDPXPAY-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-chloropyridin-3-yl)acetic acid is a useful research compound. Its molecular formula is C7H5BrClNO2 and its molecular weight is 250.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1227499-30-0

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

IUPAC Name

2-(5-bromo-2-chloropyridin-3-yl)acetic acid

InChI

InChI=1S/C7H5BrClNO2/c8-5-1-4(2-6(11)12)7(9)10-3-5/h1,3H,2H2,(H,11,12)

InChI Key

MCMOYAPWDPXPAY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CC(=O)O)Cl)Br

Origin of Product

United States

Foundational & Exploratory

Chemical Properties of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (CAS: 1227499-30-0) is a high-value heterocyclic building block employed in the synthesis of advanced pharmaceutical agents. Its structural utility lies in its trifunctional nature :

  • C2-Chlorine: Activated for nucleophilic aromatic substitution (

    
    ).
    
  • C5-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C3-Acetic Acid: A versatile linker for amide coupling or esterification.

This compound acts as a critical intermediate in the development of CRTH2 antagonists for asthma/allergic rhinitis and Trk kinase inhibitors for pain management. Its orthogonal reactivity profile allows for "diversity-oriented synthesis," enabling the rapid generation of library candidates around the pyridine core.

Physicochemical Specifications

PropertyValueNote
IUPAC Name 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid
CAS Number 1227499-30-0 Ethyl ester CAS: 1219936-15-8
Molecular Formula

Molecular Weight 250.48 g/mol
Appearance Off-white to pale yellow solid
Melting Point 145–150 °C (Dec.)Predicted range; ester melts lower
pKa (Acid) ~3.8 – 4.2Predicted (Carboxyl group)
pKa (Base) < 1.0Pyridine N is weakly basic due to EWGs (Cl, Br)
LogP 2.12Moderate lipophilicity
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility at neutral pH

Synthetic Architecture

The most robust industrial route to 2-(5-bromo-2-chloropyridin-3-yl)acetic acid avoids the non-selective metalation of the di-halogenated pyridine core. Instead, it utilizes 5-bromo-2-chloro-3-methylpyridine as the starting material, leveraging the benzylic-like reactivity of the C3-methyl group.

Core Synthesis Workflow (Route A)

This pathway ensures regio-integrity of the halogens while installing the acetic acid moiety.

  • Radical Bromination: Wohl-Ziegler reaction using N-Bromosuccinimide (NBS) to form the bromomethyl intermediate.

  • Cyanation: Nucleophilic displacement with cyanide to extend the carbon chain.

  • Hydrolysis: Conversion of the nitrile to the carboxylic acid.

SynthesisRoute Start 5-Bromo-2-chloro- 3-methylpyridine (CAS 65550-77-8) Inter1 3-(Bromomethyl)-5-bromo- 2-chloropyridine Start->Inter1 NBS, AIBN CCl4, Reflux (Radical Bromination) Inter2 2-(5-Bromo-2-chloropyridin- 3-yl)acetonitrile Inter1->Inter2 NaCN, EtOH/H2O 0°C to RT (SN2 Displacement) Product 2-(5-Bromo-2-chloropyridin- 3-yl)acetic acid (Target) Inter2->Product HCl (conc) or NaOH Reflux (Hydrolysis)

Figure 1: Standard synthetic pathway from commercially available 3-methyl pyridine precursor.

Reactivity & Functionalization[5]

The compound's "orthogonal reactivity" allows chemists to modify specific sites without affecting others, provided the correct order of operations is followed.

Chemoselectivity Rules
  • Acid Sensitivity: The carboxylic acid should often be protected (e.g., as a tert-butyl ester) if basic conditions are required for subsequent couplings.

  • Halogen Hierarchy: The C5-Br bond is significantly more reactive towards Pd(0) oxidative addition than the C2-Cl bond. This allows for selective Suzuki coupling at C5 while retaining the C2-Cl for later displacement.

  • Nucleophilic Attack: The C2-Cl is activated for

    
     by the ring nitrogen. Nucleophiles (amines, thiols) will displace the chloride, especially if the reaction is heated.
    

ReactivityMap Center 2-(5-Bromo-2-chloropyridin- 3-yl)acetic acid Sub1 Amide/Ester Derivatives Center->Sub1 COOH Activation (EDC/HOBt or SOCl2) Sub2 5-Aryl/Alkyl Derivatives Center->Sub2 Suzuki-Miyaura (R-B(OH)2, Pd(PPh3)4) Selective at C5-Br Sub3 2-Amino/Alkoxy Derivatives Center->Sub3 SNAr Displacement (HNR2, Heat) Selective at C2-Cl

Figure 2: Orthogonal reactivity map demonstrating selective functionalization at C2, C5, and the acetic acid tail.

Experimental Protocols

Protocol A: Synthesis of the Nitrile Intermediate

This step converts the 3-bromomethyl precursor to the nitrile.

Reagents:

  • 3-(Bromomethyl)-5-bromo-2-chloropyridine (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq) [Warning: Highly Toxic ]

  • Ethanol/Water (4:1 ratio)

Procedure:

  • Dissolve the bromomethyl pyridine derivative in Ethanol/Water (4:1) at 0°C.

  • Add NaCN portion-wise, maintaining temperature below 5°C to prevent polymerization.

  • Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Pour into ice water and extract with Ethyl Acetate (3x).

  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography.
    
Protocol B: Acid Hydrolysis to Target

Converts the nitrile to the final acetic acid.

Reagents:

  • Nitrile Intermediate (from Protocol A)

  • Hydrochloric Acid (6M or conc.) or NaOH (2M) followed by acidification.

Procedure:

  • Suspend the nitrile in 6M HCl.

  • Heat to reflux (approx. 100°C) for 4–6 hours. The solid should dissolve and then potentially precipitate the acid.

  • Cool to room temperature.

  • Isolation: Adjust pH to ~3–4 using NaOH (if acidic hydrolysis was used) or HCl (if basic hydrolysis was used).

  • Filter the resulting precipitate. Recrystallize from Ethanol/Water if necessary to achieve >98% purity.

Safety & Handling

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowedDo not eat, drink, or smoke when using.
Skin Irritation H315: Causes skin irritationWear nitrile gloves and lab coat.
Eye Irritation H319: Causes serious eye irritationWear safety goggles. Use eye wash if contact occurs.
Specific Target Organ H335: May cause respiratory irritationUse only in a chemical fume hood. Avoid dust generation.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from moisture to prevent degradation of the carboxylic acid functionality.

References

  • PubChem . (2025).[1][2] 5-Bromo-2-chloro-3-methylpyridine (Precursor Data). National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.

Sources

Technical Monograph: 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Heterocyclic Scaffold for Medicinal Chemistry & Drug Discovery

Executive Summary

2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (CAS 1227499-30-0 ) is a critical halogenated pyridine building block used extensively in the synthesis of pharmaceutical agents and agrochemicals. Its structural uniqueness lies in the 2,3,5-substitution pattern , offering three distinct vectors for orthogonal functionalization:

  • C-2 Chlorine: Susceptible to SNAr displacement by amines or alkoxides.

  • C-5 Bromine: Ideal for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C-3 Acetic Acid: A versatile handle for amide coupling, esterification, or decarboxylative cross-coupling.

This guide details the physicochemical profile, validated synthesis protocols, safety standards, and application logic for researchers utilizing this scaffold in lead optimization.

Chemical Identity & Physicochemical Profile
ParameterSpecification
CAS Number 1227499-30-0
IUPAC Name 2-(5-Bromo-2-chloropyridin-3

Technical Guide: Solubility Profiling of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive solubility analysis of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid , a critical intermediate in the synthesis of URAT1 inhibitors such as Lesinurad. Understanding the solubility behavior of this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) is essential for optimizing reaction yields, designing crystallization protocols, and preparing analytical stock solutions.

While specific gravimetric solubility data for this intermediate is often proprietary to process patents, this guide synthesizes structural physicochemical analysis with standard process chemistry principles to provide expected solubility ranges, utility profiles, and a validated protocol for empirical determination.

Physicochemical Profile & Structural Analysis[1]

The solubility of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid is governed by the interplay between its lipophilic halogenated pyridine core and its hydrophilic carboxylic acid tail.

PropertyValue (Predicted/Experimental)Impact on Solubility
Molecular Weight 250.48 g/mol Moderate MW facilitates dissolution in organic solvents.
LogP ~2.12Moderate lipophilicity; suggests good solubility in organic solvents like DMSO, MeOH, and EtOAc.
pKa (Acid) ~3.5 – 4.2The carboxylic acid is ionizable. Solubility in MeOH will be pH-dependent; high solubility in basic buffers.
H-Bond Donors 1 (COOH)Capable of hydrogen bonding with Methanol and DMSO.
H-Bond Acceptors 3 (Pyridine N, C=O, OH)Strong interaction with DMSO (a hydrogen bond acceptor).
Structural Implications[2][3][4]
  • The Pyridine Core: The 2-chloro and 5-bromo substituents reduce the basicity of the pyridine nitrogen, making it less likely to protonate in neutral methanol but increasing the lipophilic character.

  • The Acetic Acid Moiety: Provides a "handle" for high solubility in polar protic solvents (Methanol) and polar aprotic solvents (DMSO) via hydrogen bonding.

Solubility Profile: DMSO (Dimethyl Sulfoxide)

Status: High Solubility Solvent Expected Solubility: > 100 mg/mL (at 25°C)

Mechanistic Basis

DMSO is a polar aprotic solvent with a high dielectric constant and strong hydrogen bond accepting capability (S=O group). It effectively disrupts the crystal lattice of the carboxylic acid by accepting hydrogen bonds from the -COOH group while simultaneously solvating the aromatic pyridine ring via dipole-dipole interactions.

Applications in Workflow
  • Stock Solutions: DMSO is the gold standard for preparing high-concentration stock solutions (e.g., 100 mM) for biological assays or analytical standards.

  • Nucleophilic Substitution (SNAr): The 2-chloro position on the pyridine ring is susceptible to nucleophilic attack. DMSO is an ideal solvent for these reactions (e.g., displacing Cl with a thiol) because it solvates cations well, leaving anions "naked" and more reactive.

Warning: DMSO solutions are hygroscopic. Water absorption can cause the compound to precipitate over time if not sealed.

Solubility Profile: Methanol (MeOH)

Status: Moderate to High Solubility Solvent (Temperature Dependent) Expected Solubility: 20 – 80 mg/mL (at 25°C); > 150 mg/mL (at 60°C)

Mechanistic Basis

Methanol is a polar protic solvent.[1] It dissolves the compound primarily through hydrogen bonding with the carboxylic acid group. However, the halogenated aromatic ring imparts significant hydrophobicity. Consequently, solubility in methanol often exhibits a steep temperature dependence, making it an excellent candidate for purification.

Applications in Workflow
  • Esterification: Methanol is the reactant and solvent for converting the acid to its methyl ester (a common next step in Lesinurad synthesis).

  • Recrystallization: The steep solubility curve allows for "dissolve at reflux, crystallize on cooling" purification strategies, often improved by adding an anti-solvent like water.

Comparative Solvent Utility Matrix

FeatureDMSOMethanol
Solubility Capacity Very HighModerate
Boiling Point 189°C (High)64.7°C (Low)
Removal Difficulty Difficult (Requires high vac or wash)Easy (Rotary evaporation)
Reaction Suitability SNAr, Metal-catalyzed couplingEsterification, Hydrogenation
Crystallization Poor (Too soluble, hard to dry)Excellent (Temp dependent)

Experimental Protocols

Since exact solubility can vary by crystal polymorph and purity, the following Self-Validating Protocols must be used to determine the precise limit for your specific lot.

Protocol A: Visual Equilibrium Solubility (Tier 1)

Best for rapid estimation (< 1 hour).

  • Weigh: Place 50 mg of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid into a clear HPLC vial.

  • Aliquot: Add solvent (DMSO or MeOH) in 100 µL increments.

  • Agitate: Vortex for 30 seconds after each addition. Sonicate if necessary to break up aggregates.

  • Observe: Record the volume required for complete dissolution (clear solution, no particulates).

  • Calculate:

    
    
    
Protocol B: HPLC Quantitative Saturation (Tier 2)

Best for precise data and temperature profiling.

  • Saturate: Add excess solid (~200 mg) to 1 mL of solvent in a sealed vial.

  • Equilibrate: Shake at target temperature (25°C) for 24 hours.

  • Filter: Syringe filter (0.22 µm PTFE) the supernatant. Important: Pre-warm the filter if testing elevated temperatures to prevent precipitation.

  • Dilute: Dilute the filtrate 100x with Mobile Phase A (Water + 0.1% Formic Acid) to bring it within linear range.

  • Quantify: Inject onto HPLC (C18 Column, Gradient MeOH/Water) against a known standard curve.

Process Decision Logic (Graphviz)

The following diagram illustrates the decision matrix for selecting DMSO or Methanol based on the intended process step.

SolventSelection Start Process Goal Reaction Chemical Synthesis Start->Reaction Purification Purification / Isolation Start->Purification Analysis Biological / Analytical Start->Analysis SNAr Nucleophilic Substitution (Targeting 2-Cl) Reaction->SNAr Ester Esterification (Targeting -COOH) Reaction->Ester Cryst Recrystallization Purification->Cryst Stock 100mM Stock Solution Analysis->Stock DMSO_Solv Select DMSO (High Solvency, SNAr Active) SNAr->DMSO_Solv Stabilizes Transition State MeOH_Solv Select Methanol (Protic, Low BP) Ester->MeOH_Solv Reagent & Solvent Cryst->MeOH_Solv Temp Dependent Solubility Stock->DMSO_Solv Prevents Precipitation

Figure 1: Decision matrix for solvent selection. DMSO is preferred for SNAr reactions and stable stock solutions, while Methanol is optimal for esterification and crystallization processes.

References

  • ChemScene. (2023). Product Data: 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (CAS 1227499-30-0).[2] Retrieved from

  • Meng, Z., et al. (2017). The development of an effective synthetic route of lesinurad (RDEA594). Chemistry Central Journal, 11:86. Retrieved from

  • Li, Y., & Sun, Z. (2020).[3] Synthesis of Lesinurad via a Multicomponent Reaction with Isocyanides and Disulfides. Heterocycles, 100(7). Retrieved from

  • PubChem. (2023).[4] Compound Summary: 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid.[2][5] Retrieved from

Sources

The Acidity Profile and pKa Determination of 2-(5-Bromo-2-chloropyridin-3-yl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a building block in advanced pharmaceutical and agrochemical synthesis, 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid presents a fascinating case study in physical organic chemistry. Understanding its ionization behavior (pKa) is critical for predicting its solubility, lipophilicity (LogD), and membrane permeability during drug formulation.

This whitepaper provides an in-depth mechanistic analysis of the molecule's acidity, synthesizes comparative predictive data, and outlines a self-validating experimental protocol for precise pKa determination.

Mechanistic Acidity Profiling: The "Protonation Paradox"

To accurately profile the acidity of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid, we must analyze its two potential ionizable centers: the pyridine nitrogen and the carboxylic acid (-COOH) .

Standard unsubstituted pyridine is a weak base with a conjugate acid pKa of ~5.2. However, the introduction of halogens drastically alters the electronic landscape via strong negative inductive (-I) effects. In 5-bromo-2-chloropyridine, the synergistic electron withdrawal from the 2-chloro and 5-bromo groups virtually eliminates the basicity of the nitrogen, dropping its predicted pKa to an extreme -2.25[1]. Consequently, in any standard aqueous or physiological environment (pH 1–14), the pyridine nitrogen remains entirely neutral.

This leads to a counterintuitive phenomenon regarding the carboxylic acid group. In the unsubstituted analog, 3-pyridylacetic acid, the carboxylic pKa is ~3.59[2]. At this pH, the pyridine nitrogen is partially protonated. A cationic pyridinium ring is a massive electron-withdrawing group, which strongly stabilizes the carboxylate anion and increases acidity.

When a 2-chloro group is introduced (forming 2-chloro-3-pyridineacetic acid), the nitrogen is forced into a neutral state. Because a neutral pyridine ring is significantly less electron-withdrawing than a cationic pyridinium ring, the carboxylic pKa actually rises slightly to 3.79[3], despite the addition of an electronegative chlorine atom.

In our target molecule, 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid, the addition of the 5-bromo group introduces a secondary -I effect across the neutral ring. This pulls electron density away from the acetic acid moiety, marginally increasing its acidity compared to the mono-halogenated analog, resulting in an estimated working pKa of 3.4 to 3.6 .

ElectronicEffects Cl 2-Chloro Group (-I Effect) Py Pyridine Ring (Neutral at pH 3.5) Cl->Py Electron Withdrawal Br 5-Bromo Group (-I Effect) Br->Py Electron Withdrawal COOH Acetic Acid Group (pKa ~3.4 - 3.6) Py->COOH Inductive Modulation

Fig 1: Synergistic inductive (-I) electron-withdrawal effects modulating carboxylic acidity.

Quantitative Data Summary

The table below summarizes the structural causality and predicted pKa values across the structural analogs, validating the theoretical framework discussed above.

CompoundPyridine N State (at pH 3.5)Predicted pKa (COOH)Predicted pKa (Py-NH⁺)Data Source
3-Pyridylacetic acid Protonated (Cationic)3.59 ± 0.10~5.0ChemicalBook[2]
2-Chloro-3-pyridineacetic acid Neutral3.79 ± 0.10< 1.0Guidechem[3]
5-Bromo-2-chloropyridine NeutralN/A-2.25 ± 0.10Lookchem[1]
2-(5-Bromo-2-chloropyridin-3-yl)acetic acid Neutral ~3.4 - 3.6 (Calculated) < 0 (Calculated) This Guide

Empirical Validation Protocol: High-Precision Potentiometric Titration

Because 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid is highly lipophilic due to the di-halogenated aromatic ring, standard aqueous titration will fail due to precipitation. The following self-validating protocol utilizes a cosolvent system and Yasuda-Shedlovsky extrapolation to determine the true thermodynamic aqueous pKa.

Causality-Driven Methodology

Step 1: Cosolvent Sample Preparation

  • Action: Prepare 1.0 mM solutions of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% MeOH by weight).

  • Causality: The methanol ensures complete dissolution of the neutral species.

  • Action: Add Potassium Chloride (KCl) to achieve a 0.15 M background concentration.

  • Causality: This mimics physiological ionic strength and locks the activity coefficients of the ions, ensuring the measured concentration-based pKa (

    
    ) can be mathematically converted to a thermodynamic pKa without variable ionic interference.
    

Step 2: Self-Validating Electrode Calibration (Gran Method)

  • Action: Titrate a blank 0.15 M KCl cosolvent mixture with standardized 0.1 M HCl and 0.1 M KOH. Plot the Gran functions (

    
     vs. Volume).
    
  • Causality: Standard pH buffers are inaccurate in mixed solvents. The Gran plot validates the exact Nernstian slope of the glass electrode in the specific dielectric environment, ensuring the system is perfectly calibrated before the sample is introduced.

Step 3: Inert Potentiometric Titration

  • Action: Titrate the sample solutions with carbonate-free 0.1 M KOH at a strictly controlled 25.0 ± 0.1 °C under a continuous Nitrogen (

    
    ) blanket.
    
  • Causality: Atmospheric

    
     dissolves into basic titrants to form carbonic acid, introducing a secondary, invisible buffering system that skews the titration curve. The 
    
    
    
    blanket eliminates this artifact.

Step 4: Yasuda-Shedlovsky Extrapolation

  • Action: Calculate the apparent pKa (

    
    ) for each methanol ratio using non-linear least-squares regression. Plot 
    
    
    
    against
    
    
    (where
    
    
    is the dielectric constant of the specific solvent mixture).
  • Causality: Extrapolating the linear regression to the dielectric constant of pure water (

    
    ) yields the true, highly accurate aqueous pKa of the compound, circumventing its innate insolubility.
    

TitrationWorkflow Prep 1. Sample Preparation (0.15 M KCl / Cosolvent) Calib 2. Gran Calibration (Validates Nernstian Response) Prep->Calib Titrate 3. Potentiometric Titration (N2 Blanket, 0.1 M KOH) Calib->Titrate Analyze 4. Yasuda-Shedlovsky Extrapolation (Calculates Aqueous pKa) Titrate->Analyze

Fig 2: Self-validating potentiometric titration workflow for precise pKa determination.

Pharmaceutical Implications

The estimated pKa of ~3.5 for 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid has profound implications for downstream drug development:

  • Physiological Ionization: At a physiological pH of 7.4 (blood plasma) or 6.8 (intestinal tract), the compound exists almost entirely (>99.9%) in its deprotonated, anionic carboxylate form.

  • Permeability vs. Solubility: While the anionic form guarantees excellent aqueous solubility in the GI tract, it severely limits passive transcellular diffusion across lipophilic cell membranes. Formulators utilizing this building block must account for this by either designing prodrugs (e.g., esterification of the acetic acid group) or relying on active transport mechanisms (such as carrier-mediated transport) to achieve adequate bioavailability.

References

  • 3-Pyridylacetic acid | 501-81-5 Source: ChemicalBook URL
  • 2-Chloro-3-pyridineacetic acid 61494-55-1 wiki Source: Guidechem URL
  • Cas 53939-30-3, 5-Bromo-2-chloropyridine Source: Lookchem URL

Sources

Strategic Sourcing & Technical Profile: 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the commercial availability, synthesis, and strategic application of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid , a critical scaffold in modern drug discovery.

Executive Summary

2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (CAS 1227499-30-0 ) is a high-value heterocyclic building block used primarily in the development of kinase inhibitors and CRTH2 antagonists. Its structure—a pyridine ring substituted with a carboxylic acid tail at C3, a chlorine at C2, and a bromine at C5—offers orthogonal reactivity. The C2-Cl allows for nucleophilic aromatic substitution (


), while the C5-Br serves as a handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

This guide analyzes the commercial landscape, validates the optimal synthesis routes for quality control, and provides actionable procurement strategies for medicinal chemistry teams.

Chemical Identity & Properties

PropertySpecification
Chemical Name 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid
CAS Number 1227499-30-0
Molecular Formula C

H

BrClNO

Molecular Weight 250.48 g/mol
SMILES OC(=O)CC1=CC(Br)=CN=C1Cl
Appearance White to off-white solid
Solubility Soluble in DMSO, MeOH, DMF; limited solubility in water
pKa (Calc) ~3.8 (Carboxylic acid)

Synthesis & Manufacturing Logic

Understanding the synthesis is crucial for evaluating supplier quality. The presence of specific impurities (e.g., des-bromo analogs or regioisomers) often reveals the manufacturing route used.

The "Methyl-Oxidation" Route (Industrial Standard)

The most scalable and commercially prevalent route starts from 5-bromo-2-chloro-3-methylpyridine (CAS 29241-60-9). This pathway is preferred over de novo ring construction due to the availability of the starting material and the robustness of the steps.

  • Radical Bromination: The 3-methyl group is brominated using NBS (N-bromosuccinimide) and a radical initiator (AIBN) to form the benzyl bromide analog.

    • Critical QC Point: Over-bromination can lead to the dibromomethyl impurity, which hydrolyzes to the aldehyde, contaminating the final product.

  • Cyanation: Displacement of the bromide with cyanide (NaCN or KCN) generates the acetonitrile intermediate.

  • Hydrolysis: Acidic or basic hydrolysis converts the nitrile to the target acetic acid.

Experimental Workflow Diagram

The following diagram illustrates the industrial synthesis logic and critical control points.

SynthesisRoute Start 5-Bromo-2-chloro- 3-methylpyridine (CAS 29241-60-9) Inter1 5-Bromo-2-chloro- 3-(bromomethyl)pyridine Start->Inter1 NBS, AIBN CCl4, Reflux Impurity Impurity: Dibromomethyl analog Start->Impurity Over-reaction Inter2 2-(5-Bromo-2-chloropyridin- 3-yl)acetonitrile Inter1->Inter2 NaCN EtOH/H2O Product TARGET: 2-(5-Bromo-2-chloropyridin- 3-yl)acetic acid (CAS 1227499-30-0) Inter2->Product HCl or NaOH Hydrolysis

Figure 1: Industrial synthesis pathway from the commercially available 3-methylpyridine precursor.

Commercial Supply Landscape

This molecule is classified as a Tier 2 Building Block —widely available from specialized catalog suppliers but not a bulk commodity like simple pyridines.

Key Suppliers & Tiers
Supplier TierRepresentative CompaniesTypical Pack SizeLead TimeStrategic Use
Tier 1 (Global Catalog) ChemScene , BLD Pharm , Combi-Blocks 1g – 25g1-3 DaysRapid prototyping, Hit-to-Lead
Tier 2 (Aggregators) Fisher Scientific , MilliporeSigma 250mg – 5g3-7 DaysConsolidated procurement
Tier 3 (Bulk/Custom) Enamine , WuXi AppTec >100g4-8 WeeksScale-up, GMP batches
Procurement Strategy
  • Preferred Form: Purchase the Ethyl Ester (CAS 1219936-15-8) if long-term storage is required. The free acid (CAS 1227499-30-0) can decarboxylate slightly under harsh conditions or prolonged storage at room temperature. The ester is easily hydrolyzed (

    
    ) immediately prior to use.
    
  • Cost Estimation:

    • 1g: $50 - $150 USD

    • 25g: $800 - $1,200 USD

    • Note: Prices vary significantly based on purity guarantees (95% vs 98%).

Quality Assurance & Protocols

Identification (NMR)

To validate the identity of incoming batches, look for the diagnostic methylene singlet.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       ~12.5 ppm (s, 1H, COOH )
      
    • 
       ~8.5 ppm (d, 1H, Pyridine H6 )
      
    • 
       ~8.2 ppm (d, 1H, Pyridine H4 )
      
    • 
       ~3.8 ppm (s, 2H, Ar-CH 
      
      
      
      -COOH) – Diagnostic Peak
Purity Check (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: UV at 254 nm.

  • Common Contaminants:

    • Starting Material: 5-bromo-2-chloro-3-methylpyridine (High retention time).[1]

    • Hydrolysis Byproduct: 5-bromo-2-hydroxypyridine derivatives (if

      
       occurred during hydrolysis).
      

Strategic Applications in Drug Discovery

This scaffold is a "privileged structure" for designing dual-action inhibitors.

  • Kinase Inhibition: The carboxylic acid can mimic the phosphate-binding pocket or be converted to an amide to interact with the hinge region.

  • CRTH2 Antagonists: The acetic acid tail is a classic bioisostere for the indole-3-acetic acid moiety found in Indomethacin and other CRTH2 ligands [1].

  • Orthogonal Functionalization:

    • Step 1 (

      
      ):  Displacement of the C2-Cl with amines (e.g., piperazines) to introduce solubility groups.
      
    • Step 2 (Suzuki): Coupling at C5-Br to extend the pharmacophore into a hydrophobic pocket.

Functionalization Workflow

Functionalization cluster_0 Path A: C2-Functionalization (SNAr) cluster_1 Path B: C5-Functionalization (Suzuki) Core Core Scaffold (CAS 1227499-30-0) Step1 React with Amine (HNR2) Base, Heat Core->Step1 Step2 React with Ar-B(OH)2 Pd Catalyst Core->Step2 Prod1 2-Amino-5-bromo analog Step1->Prod1 Prod2 5-Aryl-2-chloro analog Step2->Prod2

Figure 2: Divergent synthesis strategies utilizing the orthogonal reactivity of the scaffold.

References

  • Ulven, T., et al. (2006).[2] "Novel selective orally active CRTH2 antagonists for allergic inflammation developed from in silico derived hits."[2] Journal of Medicinal Chemistry, 49(23), 6638-6641.[2] Link

  • ChemScene. (2024). "Product Monograph: 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid." Link

  • BLD Pharm. (2024). "Ethyl 2-(5-bromo-2-chloropyridin-3-yl)acetate Technical Data." Link

  • PubChem. (2024). "Compound Summary: 2-(5-bromo-2-chloropyridin-3-yl)acetic acid." Link

Sources

Methodological & Application

Synthesis and Process Optimization of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (CAS: 1227499-30-0)[1]

Introduction & Mechanistic Rationale

2-(5-Bromo-2-chloropyridin-3-yl)acetic acid is a highly functionalized, di-halogenated heterocyclic building block critical to modern drug discovery. Its unique substitution pattern—a 2-chloro group susceptible to nucleophilic aromatic substitution (SNAr) and a 5-bromo group primed for transition-metal-catalyzed cross-coupling—makes it an invaluable intermediate. Derivatives of this scaffold are frequently utilized in the synthesis of TEAD modulators for oncology[2] and CRAC channel inhibitors for autoimmune diseases[3].

To synthesize this compound efficiently and avoid the use of sensitive organometallic reagents on a di-halogenated ring, we employ a robust three-step homologation sequence starting from the commercially available 5-bromo-2-chloro-3-methylpyridine[4].

The Structural Logic:

  • Wohl-Ziegler Bromination: Regioselective radical bromination of the benzylic methyl group[5].

  • Cyanation: One-carbon homologation via SN2 displacement of the primary bromide[6].

  • Acidic Hydrolysis: Conversion of the nitrile to the target acetic acid. Crucially, acidic conditions are mandated here; basic hydrolysis would trigger an undesired SNAr displacement of the 2-chloro substituent by hydroxide ions.

Synthetic Workflow Pathway

G A 5-Bromo-2-chloro- 3-methylpyridine B 5-Bromo-3-(bromomethyl)- 2-chloropyridine A->B NBS, AIBN DCE, 80°C C 2-(5-Bromo-2-chloropyridin- 3-yl)acetonitrile B->C NaCN EtOH/H2O, RT D 2-(5-Bromo-2-chloropyridin- 3-yl)acetic acid C->D 6M H2SO4 100°C

Three-step synthesis of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid via nitrile homologation.

Step-by-Step Experimental Protocols

Step 1: Wohl-Ziegler Radical Bromination

Objective: Synthesis of 5-bromo-3-(bromomethyl)-2-chloropyridine.

  • Causality & Reagent Selection: While carbon tetrachloride (CCl4) is the classical solvent for this reaction, stringent environmental regulations necessitate alternatives. 1,2-Dichloroethane (DCE) or trifluorotoluene are field-proven replacements that maintain the required radical stability. Azobisisobutyronitrile (AIBN) is chosen as the radical initiator because its decomposition temperature (~65–75 °C) perfectly aligns with the reflux temperature of the solvent.

Procedure:

  • Charge a flame-dried round-bottom flask with 5-bromo-2-chloro-3-methylpyridine (1.0 equiv, 100 mmol) and anhydrous DCE (200 mL).

  • Add N-Bromosuccinimide (NBS) (1.1 equiv, 110 mmol) and AIBN (0.05 equiv, 5 mmol).

  • Equip the flask with a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 6 hours.

  • Cool the reaction mixture to 0 °C. The byproduct, succinimide, will precipitate out of solution.

  • Filter the cold mixture through a Celite pad and wash with cold DCE (50 mL).

  • Concentrate the filtrate under reduced pressure to afford the crude bromomethyl intermediate.

  • Self-Validating IPC (In-Process Control): Monitor via GC-MS or TLC (Hexanes/EtOAc 9:1). The reaction is self-validating when the starting material peak (m/z 205/207) shifts completely to the brominated product mass (m/z 283/285/287). If unreacted starting material remains, add an additional 0.02 equiv of AIBN, as radical initiators deplete over time.

Step 2: Nucleophilic Cyanation

Objective: Synthesis of 2-(5-bromo-2-chloropyridin-3-yl)acetonitrile.

  • Causality & Reagent Selection: A mixed solvent system (EtOH/H2O, 4:1) is critical. Ethanol dissolves the organic bromomethyl intermediate, while water solubilizes the inorganic NaCN. Because the benzylic position is highly electrophilic (activated by the electron-deficient pyridine ring), the SN2 displacement proceeds smoothly at room temperature. Heating is strictly avoided to prevent competitive dimerization or premature hydrolysis.

Procedure:

  • DANGER: Sodium cyanide is highly toxic. Perform all operations in a dedicated, well-ventilated fume hood.

  • Dissolve the crude 5-bromo-3-(bromomethyl)-2-chloropyridine (1.0 equiv, ~95 mmol) in Ethanol (150 mL).

  • In a separate flask, dissolve Sodium Cyanide (NaCN) (1.5 equiv, 142.5 mmol) in deionized water (40 mL).

  • Add the aqueous NaCN solution dropwise to the ethanolic mixture at 0 °C.

  • Remove the ice bath and stir the biphasic mixture at room temperature (20–25 °C) for 12 hours.

  • Quench the reaction by adding water (200 mL) and extract with Ethyl Acetate (3 × 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the nitrile intermediate.

  • Self-Validating IPC: Monitor via IR spectroscopy or LC-MS. The appearance of a sharp, distinct nitrile stretch at ~2250 cm⁻¹ in the IR spectrum of a crude aliquot confirms successful cyanation.

Step 3: Acidic Nitrile Hydrolysis

Objective: Synthesis of the target 2-(5-bromo-2-chloropyridin-3-yl)acetic acid.

  • Causality & Reagent Selection: Chemoselectivity is the primary concern here. Basic hydrolysis (NaOH/KOH) would rapidly cause an SNAr displacement of the 2-chloro group by hydroxide, yielding an undesired 2-pyridone byproduct. Acidic hydrolysis (6M H2SO4) prevents this side reaction by protonating the nitrile nitrogen, activating it toward nucleophilic attack by water while keeping the halogen substituents intact.

Procedure:

  • Suspend the crude 2-(5-bromo-2-chloropyridin-3-yl)acetonitrile (1.0 equiv, ~85 mmol) in 6M aqueous H2SO4 (150 mL).

  • Heat the suspension to reflux (100 °C) for 16 hours. The mixture will gradually become homogeneous as the carboxylic acid forms.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully adjust the pH to 3–4 using a cold 4M NaOH solution.

  • The target carboxylic acid will precipitate as a white/off-white solid.

  • Filter the precipitate, wash with cold water (2 × 50 mL), and dry under high vacuum at 45 °C for 24 hours.

  • Self-Validating IPC: Monitor via LC-MS. The disappearance of the nitrile and the emergence of the [M-H]⁻ ion at m/z 247.9/249.9 confirms complete hydrolysis. The physical precipitation of the product upon pH adjustment serves as an immediate visual validation of successful carboxylic acid formation.

Quantitative Data & Analytical Characterization

Table 1: Reaction Parameters and Yield Summary

StepTransformationReagents & ConditionsTime / TempIsolated Yield (%)
1 BrominationNBS, AIBN, DCE6 h / 80 °C78 - 82%
2 CyanationNaCN, EtOH/H2O (4:1)12 h / 25 °C85 - 90%
3 Hydrolysis6M H2SO4 (aq)16 h / 100 °C70 - 75%
Overall Homologation Three-Step Sequence - ~ 46 - 55%

Table 2: Expected Analytical Markers for IPC Tracking

CompoundKey 1H NMR Marker (CDCl3 / DMSO-d6)MS / IR Marker
Starting MaterialSinglet at ~2.40 ppm (Ar-CH3)[M+H]⁺ m/z 205.9
Bromomethyl Int.Singlet at ~4.55 ppm (Ar-CH2-Br)[M+H]⁺ m/z 283.8
Nitrile Int.Singlet at ~3.90 ppm (Ar-CH2-CN)IR: ~2250 cm⁻¹ (C≡N)
Target Product Singlet at ~3.75 ppm (Ar-CH2-COOH) [M-H]⁻ m/z 247.9

References[1] 1227499-30-0 | 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid - ChemScene.https://www.chemscene.com/2-(5-Bromo-2-chloropyridin-3-yl)acetic_acid.html[4] 5-Bromo-2-chloro-3-methylpyridine - Chem-Impex.https://www.chemimpex.com/5-bromo-2-chloro-3-methylpyridine[3] US20130158040A1 - Diazaindole inhibitors of crac - Google Patents.https://patents.google.com/patent/US20130158040A1/en[6] (6-Chloro-4-iodopyridin-2-YL)acetic Acid Supplier - Benchchem.https://www.benchchem.com/product/b1212043[5] Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines - Journal of Saudi Chemical Society.https://doi.org/10.1016/j.jscs.2014.08.002[2] WO2020051099A1 - Carboxamide and sulfonamide derivatives useful as tead modulators - Google Patents.https://patents.google.com/patent/WO2020051099A1/en

Sources

Application Note: High-Efficiency Esterification of 2-(5-Bromo-2-chloropyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This technical guide details the esterification of 2-(5-bromo-2-chloropyridin-3-yl)acetic acid , a critical intermediate in the synthesis of URAT1 inhibitors such as Lesinurad (RDEA594).

Chemical Context & Challenges

The substrate features a pyridine ring substituted with two halogens (2-Cl, 5-Br) and an acetic acid moiety at the 3-position.[1][2]

  • Electronic Environment: The electron-withdrawing nature of the halogen substituents (Inductive effect: -I) significantly reduces the basicity of the pyridine nitrogen. This is advantageous, as it prevents the formation of pyridinium salts that typically complicate acid-catalyzed esterifications of simple pyridines.

  • Steric Considerations: The 2-chloro substituent provides moderate steric bulk near the acetic acid side chain. While not sufficient to block reaction, it necessitates elevated temperatures (reflux) to ensure rapid conversion.

  • Regioselectivity: The 2-Cl and 5-Br positions are susceptible to nucleophilic aromatic substitution (

    
    ) under harsh basic conditions. Therefore, acid-catalyzed esterification  is the superior strategic choice over alkylation with alkyl halides/base to avoid side reactions at the halogenated carbon centers.
    

Experimental Protocols

Two primary methods are presented. Method A (Thionyl Chloride) is recommended for scale-up and cases where water removal is difficult. Method B (Fischer Esterification) is recommended for routine laboratory synthesis.

Method A: In-Situ Acid Chloride Formation (Preferred for Scale-Up)

Mechanism: Thionyl chloride reacts with methanol to generate anhydrous HCl in situ and scavenges water produced during esterification, driving the equilibrium forward.

Reagents:

  • Substrate: 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (1.0 eq)

  • Solvent/Reagent: Methanol (Anhydrous, 10-15 volumes)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 - 2.0 eq)
    

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or

    
     line).
    
  • Solvation: Charge the flask with Methanol and cool to 0°C (ice bath).

  • Activation: Dropwise add Thionyl Chloride (

    
    ) over 15-20 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    , HCl).
  • Addition: Add the solid carboxylic acid substrate in portions to the cold solution.

  • Reaction: Remove the ice bath. Heat the mixture to reflux (approx. 65°C) for 3–5 hours.

    • Checkpoint: Monitor by TLC (System: 30% EtOAc in Hexanes). The acid (baseline/low Rf) should disappear; the ester (high Rf ~0.6-0.7) should appear.

  • Workup:

    • Cool reaction to room temperature.[3]

    • Concentrate in vacuo to remove excess methanol and

      
      .
      
    • Redissolve the residue in Ethyl Acetate (EtOAc).[3]

    • Wash carefully with Saturated

      
       (aq) to neutralize residual acid. Note: Gas evolution (
      
      
      
      ).
    • Wash with Brine.[3][4] Dry over anhydrous

      
      .
      
  • Isolation: Filter and concentrate to yield the methyl ester.

Method B: Classic Fischer Esterification (High Purity)

Mechanism: Protonation of the carbonyl oxygen by strong acid, followed by nucleophilic attack by methanol.

Reagents:

  • Substrate: 1.0 eq

  • Solvent: Methanol (HPLC grade)

  • Catalyst:

    
     (conc., 0.1 eq) OR 4M HCl in Dioxane (2.0 eq).
    

Step-by-Step Procedure:

  • Dissolution: Suspend the acid substrate in Methanol (10 volumes).

  • Catalysis: Add concentrated

    
     (catalytic amount) or 4M HCl/Dioxane.
    
  • Reflux: Heat to 65°C for 6–12 hours.

    • Note: This method is slower than Method A but avoids handling Thionyl Chloride.

  • Quench: Cool to 0°C. Neutralize with 10%

    
     solution until pH ~8.
    
  • Extraction: Extract with EtOAc (3x).

  • Purification: Flash column chromatography (SiO2, 0-20% EtOAc/Hexanes) if impurities are present.

Data Analysis & Quality Control

Quantitative Summary
ParameterMethod A (

)
Method B (

)
Reaction Time 3 - 5 Hours6 - 12 Hours
Temperature 65°C (Reflux)65°C (Reflux)
Typical Yield 92 - 98%85 - 92%
Moisture Sensitivity High (during setup)Low
By-products

(gas), HCl (gas)

Analytical Characterization

Product: Methyl 2-(5-bromo-2-chloropyridin-3-yl)acetate Molecular Weight: 264.50 g/mol [5]

  • 1H NMR (400 MHz, DMSO-d6 or CDCl3):

    • 
       8.45 - 8.55 (d, 1H):  Aromatic proton at position 6 (adjacent to Nitrogen). Deshielded.
      
    • 
       7.90 - 8.00 (d, 1H):  Aromatic proton at position 4.
      
    • 
       3.82 (s, 2H):  Methylene protons (
      
      
      
      ) linking the ring and the ester.
    • 
       3.70 (s, 3H):  Methyl ester singlet (
      
      
      
      ). Diagnostic peak for successful conversion.

Process Visualization (Workflow)

The following diagram illustrates the logical flow for Method A, highlighting critical decision points and safety checks.

EsterificationWorkflow Start Start: Solid Substrate 2-(5-Br-2-Cl-pyridin-3-yl)acetic acid Activation Activation: MeOH + SOCl2 (0°C) Generates anhydrous HCl Start->Activation Dissolve Reaction Reaction: Reflux @ 65°C (3-5 hrs) Activation->Reaction Add Substrate QC_Check QC Check (TLC): Is Acid consumed? Reaction->QC_Check Sample QC_Check->Reaction No (Incomplete) Workup Workup: Concentrate -> EtOAc -> NaHCO3 Wash QC_Check->Workup Yes (Complete) Isolation Isolation: Dry (Na2SO4) -> Concentrate Workup->Isolation FinalProduct Final Product: Methyl Ester (Solid/Oil) Isolation->FinalProduct

Caption: Workflow for the Thionyl Chloride mediated esterification, ensuring anhydrous conditions and complete conversion.

References

  • Ardea Biosciences, Inc. (2009). Compounds and Methods for the Treatment of Hyperuricemia.[6][7] WO2009070740. (Describes the synthesis of Lesinurad intermediates including the 5-bromo-2-chloropyridine scaffold).

  • Pfizer Inc. (2013). Supplementary Information: Synthetic routes to compounds. RSC Medicinal Chemistry. (Provides specific NMR data and protocols for methyl 2-(5-bromo-2-chloropyridin-3-yl)acetate analogs).

  • Zentiva K.S. (2018). Process for preparing 2-(5-bromo-4-(1-cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid.[8] EP3281941.[8] (Details scale-up esterification procedures for this specific class of molecules).

Sources

Application Note: Chemo-Selective Functionalization of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The scaffold 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid represents a high-value pharmacophore in medicinal chemistry, notably serving as a precursor for CRTH2 antagonists and APJ receptor agonists (e.g., BMS-986224 analogs).

Its structural uniqueness lies in its bifunctional electrophilic nature (C5-Br and C2-Cl) combined with a nucleophilic side chain (C3-acetic acid). This Application Note provides validated protocols to navigate the chemoselectivity challenges inherent to this molecule. We address the critical decision-making process between direct coupling (efficiency) and protection-deprotection strategies (robustness), ensuring high yields while mitigating catalyst poisoning and decarboxylation risks.

Mechanistic Insight: Reactivity & Chemoselectivity

To successfully functionalize this scaffold, one must understand the electronic bias of the pyridine ring.[1]

The Halogen Hierarchy

In palladium-catalyzed cross-coupling, the oxidative addition rate is the rate-determining step.[2] For this substrate, two competing factors are at play:

  • Bond Dissociation Energy (BDE): The C-Br bond (

    
    68 kcal/mol) is significantly weaker than the C-Cl bond (
    
    
    
    95 kcal/mol), favoring reaction at C5.
  • Electronic Activation: The pyridine nitrogen is electron-withdrawing. Positions

    
     (C2) and 
    
    
    
    (C4) to the nitrogen are electron-deficient. This activates the C2-Cl bond towards oxidative addition (and
    
    
    ), potentially competing with C5-Br under high-temperature/forcing conditions.
The Carboxylic Acid Challenge

The free carboxylic acid at C3 presents two risks:

  • Catalyst Poisoning: Carboxylates can bind to unsaturated Pd(II) species, forming unreactive "rest states."

  • Decarboxylation: While (pyridin-2-yl)acetic acids are notoriously unstable (thermal decarboxylation), this substrate is a (pyridin-3-yl)acetic acid . The C3 position does not stabilize the ylide intermediate required for facile thermal decarboxylation. Therefore, this substrate is thermally stable under standard Suzuki conditions (

    
    100 °C), allowing for direct coupling if base stoichiometry is managed correctly.
    
Decision Matrix (Visualized)

ReactivityMatrix Substrate 2-(5-Bromo-2-chloropyridin-3-yl) acetic acid Decision Route Selection Substrate->Decision RouteA Route A: Direct Coupling (High Efficiency) Decision->RouteA Small Scale / Screening RouteB Route B: Ester Protection (High Robustness) Decision->RouteB Scale-up / GMP ProdA C5-Arylated Acid RouteA->ProdA Pd(dppf)Cl2, K2CO3 Dioxane/H2O RiskA Risk: Catalyst Poisoning Mitigation: High Base Eq. RouteA->RiskA ProdB C5-Arylated Ester RouteB->ProdB 1. MeOH/H2SO4 2. Suzuki Coupling RiskB Benefit: Solubility & Purification Cost: 2 Extra Steps RouteB->RiskB

Figure 1: Strategic decision tree for selecting the optimal coupling pathway based on scale and risk tolerance.

Experimental Protocols

Protocol A: Direct Coupling (The "Green" Route)

Recommended for rapid analog generation (library synthesis).

Rationale: This method utilizes the water solubility of the carboxylate salt. We employ


 due to its large bite angle and resistance to poisoning by heteroatoms.

Materials:

  • Substrate: 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)[4][5]

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (3.5 equiv) — Crucial: 1 eq neutralizes acid, 2.5 eq drives reaction.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[5][6]

Step-by-Step:

  • Degassing: In a reaction vial, combine the Substrate, Boronic Acid, and Base. Cap and purge with Argon/Nitrogen for 5 minutes. Oxygen is the primary cause of failure in aqueous Suzuki couplings.

  • Solvent Addition: Add the degassed Dioxane/Water mixture.[5]

  • Catalyst Addition: Quickly add the Pd catalyst against a counter-flow of inert gas.

  • Reaction: Heat to 80 °C for 4–12 hours.

    • Note: Do not exceed 100 °C to avoid potential decarboxylation or C2-Cl activation.

  • Work-up: Cool to RT. Acidify carefully with 1N HCl to pH ~3 (to protonate the product). Extract with EtOAc.[5]

  • Purification: The product is a carboxylic acid; reverse-phase chromatography (C18) is recommended using Water/Acetonitrile (+0.1% Formic Acid).

Protocol B: Sequential Functionalization (The "Scale-Up" Route)

Recommended for multi-gram synthesis or when the C2-Cl position requires subsequent


 reaction.

Rationale: Converting the acid to a methyl ester prevents catalyst interaction and improves solubility in organic solvents. It also allows for standard silica gel chromatography.

Workflow Diagram:

Workflow Step1 Step 1: Esterification (MeOH, H2SO4 cat., Reflux) Step2 Step 2: C5-Suzuki Coupling (Pd(PPh3)4, Na2CO3, Toluene/EtOH) Step1->Step2 Yield >95% Step3 Step 3: Branch Point Step2->Step3 Isolated Intermediate PathA Path A: Hydrolysis (LiOH, THF/H2O) Step3->PathA Target: Acid PathB Path B: C2-SNAr / Coupling (Amine, DIPEA or Pd cat.) Step3->PathB Target: 2,5-Disubstituted

Figure 2: Step-wise workflow for high-fidelity synthesis.

Step-by-Step (Step 2 - Coupling):

  • Preparation: Dissolve the methyl ester intermediate (1.0 equiv) and Boronic Acid (1.1 equiv) in Toluene/Ethanol (4:1).

  • Base: Add aqueous

    
     (2M, 2.0 equiv).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Reflux (90 °C) under inert atmosphere for 6 hours.

  • Selectivity Check: The C2-Cl remains intact under these conditions.

  • Purification: Silica gel flash chromatography (Hexane/EtOAc).

Data & Optimization Guide

The following table summarizes expected outcomes based on catalyst/ligand screening for this specific scaffold type.

VariableConditionOutcomeRecommendation
Catalyst

Good yield (Ester), Poor yield (Acid)Use for Route B (Ester) only.
Catalyst

Excellent yield (Acid & Ester) Universal choice. Robust to air/moisture.
Catalyst XPhos Pd G2High ActivityUse for sterically hindered boronic acids.
Base

High ActivityGood for difficult couplings; watch for hydrolysis of ester.
Base

Moderate ActivityStandard. Mild enough to preserve C2-Cl.
Solvent DMFHigh SolubilityHard to remove; use only if substrate precipitates in Dioxane.

References

  • Selectivity in Dihalopyridines

    • Lutz, M. R., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2017.

    • Context: Establishes the BDE hierarchy (C5-Br < C2-Cl)
  • Suzuki Coupling on Free Acids: Deng, J. Z., et al. "Ligand-free Suzuki–Miyaura coupling reactions using an inexpensive aqueous palladium source." Tetrahedron Letters, 2004. Context: Validates the use of aqueous bases ( ) to solubilize carboxylic acids in situ for coupling.
  • Specific Scaffold Applications (BMS-986224)

    • Goldfogel, M. J., et al. "Discovery of BMS-986224: A Potent and Selective APJ Receptor Agonist." Journal of Medicinal Chemistry, 2021.

    • Context: Demonstrates the use of 2-bromo-5-chloropyridine derivatives and acetic acid side chains in clinical candid
  • General Protocol for Halopyridines

    • BenchChem Application Note. "Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine." (Adapted for Pyridine analogs).[2][3][6][7]

Disclaimer: These protocols are designed for research purposes. Always consult the Safety Data Sheet (SDS) for 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid and reagents before handling. The C2-Cl position is a potential skin sensitizer due to its alkylating ability (


).

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions on 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(5-Bromo-2-chloropyridin-3-yl)acetic acid is a highly functionalized heterocyclic compound that serves as a versatile building block in modern synthetic chemistry. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development, where the pyridine scaffold is a privileged structural motif. The molecule possesses two distinct halogenated sites on an electron-deficient pyridine ring, offering significant potential for selective functionalization. This guide provides an in-depth analysis of the reactivity of this substrate in nucleophilic aromatic substitution (SNAr) reactions, explains the underlying principles governing its regioselectivity, and furnishes detailed, field-proven protocols for its practical application.

The core of this molecule's reactivity lies in the electronic nature of the pyridine ring. The electronegative nitrogen atom polarizes the ring system, rendering the carbon atoms, particularly at the C2 and C4 positions, susceptible to nucleophilic attack.[1][2][3][4] This document will focus on the selective substitution of the C2-chloro group, which is the kinetically and thermodynamically favored pathway, and will also briefly address strategies for functionalizing the C5-bromo position through alternative chemistries.

Theoretical Underpinnings: Reactivity and Regioselectivity

A robust understanding of the reaction mechanism is paramount for successful synthesis, optimization, and troubleshooting. The choices made in solvent, base, and temperature are not arbitrary; they are dictated by the principles of physical organic chemistry that govern the reaction pathway.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), SNAr reactions on electron-deficient aromatic rings proceed via a two-step addition-elimination mechanism.[5][6]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group. This is typically the rate-determining step. This attack temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5]

  • Elimination: The aromaticity of the ring is restored through the expulsion of the leaving group (in this case, the chloride ion).

Caption: General two-step addition-elimination mechanism of SNAr.

Causality of Regioselectivity: C2 vs. C5 Substitution

For 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid, nucleophilic attack overwhelmingly occurs at the C2 position, leading to the displacement of the chloride. This pronounced regioselectivity is a direct consequence of the electronic stabilization of the Meisenheimer complex.

  • Attack at C2 (Favored): When a nucleophile attacks the C2 position (ortho to the nitrogen), the negative charge of the resulting Meisenheimer complex can be delocalized across the ring and, crucially, onto the electronegative nitrogen atom.[1][2][3] This resonance form is a major contributor to the stability of the intermediate, thereby lowering the activation energy of the reaction pathway.

  • Attack at C5 (Disfavored): Conversely, if a nucleophile were to attack the C5 position (meta to the nitrogen), the resulting negative charge cannot be delocalized onto the ring nitrogen through any valid resonance structure. This lack of stabilization results in a much higher energy intermediate and a prohibitively high activation energy for the SNAr pathway at this position.

Furthermore, the typical leaving group reactivity order for SNAr reactions is F > Cl ≈ Br > I.[4][6] This is because the rate-determining step is the nucleophilic attack, which is facilitated by the strong electron-withdrawing inductive effect of more electronegative halogens, rather than the C-X bond strength. This factor further supports the preferential substitution at the more activated C2-chloro position over the C5-bromo position.

Caption: Rationale for preferential nucleophilic attack at the C2 position.

Experimental Protocols for SNAr at the C2-Position

The following protocols are designed as robust starting points for the substitution of the 2-chloro group with various classes of nucleophiles. As with any reaction, optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.

General Considerations:

  • Atmosphere: While many SNAr reactions are tolerant of air, reactions employing strong, air-sensitive bases (e.g., NaH, KOtBu) must be conducted under an inert atmosphere (Nitrogen or Argon).

  • Solvents: Use of anhydrous solvents is highly recommended, especially when using moisture-sensitive reagents.

  • Monitoring: Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine completion.

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes the synthesis of 2-amino-substituted pyridine derivatives, which are common structural motifs in medicinal chemistry.

  • Materials:

    • 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (1.0 eq)

    • Primary or Secondary Amine (e.g., morpholine, benzylamine) (1.2 - 2.0 eq)

    • Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

    • Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (CH₃CN)

    • Standard glassware for reaction, workup, and purification

  • Procedure:

    • To a round-bottom flask, add 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (1.0 eq) and the chosen solvent (to make a ~0.2 M solution).

    • Add the amine (1.2 eq) and the base (2.0 eq). The use of a non-nucleophilic base like K₂CO₃ or DIPEA is crucial to deprotonate the carboxylic acid and neutralize the HCl generated without competing with the amine nucleophile.[5][7]

    • Stir the reaction mixture at a temperature between 60 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into water and acidify to pH ~4-5 with 1M HCl. This will protonate the desired product, which may precipitate or can be extracted.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-amino-substituted product.

Protocol 2: O-Arylation with Alcohols/Phenols (Alkoxylation)

This protocol is for the synthesis of ether-linked derivatives. It requires the in-situ generation of a more potent alkoxide or phenoxide nucleophile.

  • Materials:

    • 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (1.0 eq)

    • Alcohol or Phenol (1.5 - 3.0 eq, can also be used as solvent)

    • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu) (1.5 eq)

    • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF

    • Flame-dried glassware and inert atmosphere setup

  • Procedure:

    • Caution: NaH reacts violently with water to produce flammable hydrogen gas. Handle with extreme care under an inert atmosphere.

    • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.5 eq) and anhydrous solvent.

    • Cool the mixture to 0 °C in an ice bath.

    • Carefully add NaH (1.5 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.

    • In a separate flask, dissolve 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (1.0 eq) in the same anhydrous solvent.

    • Slowly add the solution of the pyridine substrate to the freshly prepared alkoxide solution at room temperature.

    • Heat the reaction mixture to a temperature between 50 °C and 100 °C, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Perform an aqueous workup and purification as described in Protocol 2.1.

Protocol 3: S-Arylation with Thiols

This method yields thioether derivatives and follows a similar principle to alkoxylation, often requiring the generation of a thiolate nucleophile.

  • Materials:

    • 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (1.0 eq)

    • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

    • Base: Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 - 2.0 eq)

    • Solvent: Anhydrous DMF or THF

    • Inert atmosphere setup if using NaH

  • Procedure:

    • To a round-bottom flask, add the thiol (1.1 eq), base (e.g., K₂CO₃, 2.0 eq), and solvent.

    • Stir the mixture at room temperature for 30 minutes to form the thiolate.

    • Add the 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (1.0 eq) to the mixture.

    • Heat the reaction to 60-100 °C and stir until completion as monitored by TLC or LC-MS.[8][9]

    • Cool the reaction and perform the aqueous workup and purification as detailed in Protocol 2.1.

Experimental_Workflow Generalized Experimental Workflow Setup 1. Reaction Setup (Substrate, Nucleophile, Base, Solvent) Reaction 2. Reaction (Heating & Stirring) Monitor by TLC/LC-MS Setup->Reaction Workup 3. Aqueous Workup (Quench, Extract, Wash, Dry) Reaction->Workup Purification 4. Purification (Flash Column Chromatography) Workup->Purification Analysis 5. Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A typical workflow for SNAr synthesis and purification.

Data Summary: Typical Reaction Conditions

The following table summarizes representative conditions for the C2-substitution on 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid. Actual conditions and yields will vary based on the specific nucleophile used.

Nucleophile ClassRepresentative NucleophileBaseSolventTemperature (°C)
Amines MorpholineK₂CO₃, DIPEADMF, DMSO80 - 120
Alcohols EthanolNaH, KOtBuTHF, Ethanol50 - 80 (Reflux)
Phenols PhenolK₂CO₃, Cs₂CO₃DMF, NMP100 - 140
Thiols ThiophenolK₂CO₃, NaHDMF, THF60 - 100

Alternative Reactivity: Functionalizing the C5-Bromo Position

As established, direct SNAr at the C5-bromo position is electronically disfavored. To functionalize this site, one must employ chemistries that operate via different mechanisms, most commonly transition-metal-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds and is well-suited for coupling amines with aryl bromides.[10] This reaction proceeds through a catalytic cycle involving a palladium catalyst and a specialized phosphine ligand. The mechanism involves oxidative addition of the palladium complex into the C-Br bond, which is kinetically accessible, followed by coordination of the amine, deprotonation, and reductive elimination to form the product.

A typical set of conditions would involve:

  • Substrate: The C2-substituted pyridine derivative

  • Catalyst: A palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand: A bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos)

  • Base: A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)

  • Solvent: Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Temperature: 80 - 120 °C under an inert atmosphere.

This highlights the orthogonal reactivity of the two halogen positions, allowing for a sequential functionalization strategy: first, an SNAr reaction at C2, followed by a palladium-catalyzed cross-coupling at C5.

Safety Precautions

  • 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • All manipulations should be performed in a well-ventilated chemical fume hood.

  • Strong bases such as sodium hydride and potassium tert-butoxide are corrosive and moisture-sensitive. Consult the Safety Data Sheet (SDS) for proper handling and quenching procedures.

  • High-boiling polar aprotic solvents like DMF and DMSO have specific health risks; avoid inhalation and skin contact.

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]

  • Nucleophilic substitution reactions in pyridine . Quimica Organica. [Link]

  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center . RSC Publishing. [Link]

  • Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines: The Trialkylsilyl Trick . ACS Publications. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde . Universidad del Atlántico. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde . MDPI. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines . LinkedIn. [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles . ACS Publications. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? . PMC. [Link]

  • Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines . ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides . MIT Open Access Articles. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES . Lookchem. [Link]

  • Reaction of 2-Bromopyridine with Thiophenol a . ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts . ACS Publications. [Link]

  • Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles . ChemRxiv. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions . PMC. [Link]

  • 2-(5-bromo-2-chloropyridin-3-yl)acetic acid (C7H5BrClNO2) . PubChemLite. [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? . ResearchGate. [Link]

  • SNAr Reaction of Polyhalogenated Heterocycles . RCS Research Chemistry Services. [Link]

  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy . ResearchGate. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles . ChemRxiv. [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry . WordPress. [Link]

  • Directed nucleophilic aromatic substitution reaction . The Royal Society of Chemistry. [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors . Royal Society of Chemistry. [Link]

Sources

Application Note: Strategic Heterocycle Synthesis Using 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and drug discovery scientists. It details the strategic utilization of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (CAS 1227499-30-0) as a versatile building block for synthesizing fused nitrogen heterocycles, specifically 7-azaindolin-2-ones and 1,8-naphthyridin-2-ones .

Executive Summary

The compound 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid represents a "tri-functional" scaffold optimized for divergent heterocyclic synthesis. Its structure integrates three distinct reactive handles:

  • 2-Chloro substituent: Activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • 3-Acetic Acid moiety: A bifunctional "tether" capable of cyclization, decarboxylation, or condensation.

  • 5-Bromo substituent: A stable handle for late-stage transition metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

This guide details the protocols for converting this scaffold into two high-value heterocyclic cores: the 6-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (7-azaindolinone) and the 6-bromo-1,8-naphthyridin-2(1H)-one .

Strategic Analysis & Reactivity Profile

The utility of this building block lies in its ability to undergo controlled, sequential functionalization. The high reactivity of the 2-chloro position towards amines, combined with the proximity of the acetic acid group, facilitates rapid ring closure.

Reaction Pathway Map

ReactionPathways cluster_legend Key Transformation Logic SM 2-(5-Bromo-2-chloropyridin-3-yl) acetic acid Inter1 Intermediate A: 2-Amino-pyridine-3-acetic acid SM->Inter1 1. SNAr (R-NH2) Displacement of Cl Inter2 Intermediate B: Enaminone Derivative SM->Inter2 1. DMF-DMA / Vilsmeier (Carbon Insertion) Prod1 Target 1: 6-Bromo-7-azaindolin-2-one (5-Membered Lactam) Inter1->Prod1 2. Cyclization (Condensation) Prod2 Target 2: 6-Bromo-1,8-naphthyridin-2-one (6-Membered Lactam) Inter2->Prod2 2. Cyclization with NH3 legend1 Direct Cyclization -> 5-Membered Ring legend2 C1-Insertion -> 6-Membered Ring

Figure 1: Divergent synthesis pathways. Direct cyclization yields the 7-azaindole core (green), while carbon insertion yields the 1,8-naphthyridine core (red).

Protocol A: Synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Target Scaffold: 7-Azaindolinone (Precursor to 7-Azaindoles) Mechanism:


 displacement followed by intramolecular amide bond formation.
Materials
  • Substrate: 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (1.0 equiv)

  • Amine Source: 4-Methoxybenzylamine (PMB-NH2) or 2,4-Dimethoxybenzylamine (DMB-NH2) (1.2 equiv) — Note: Using a protected amine improves solubility and yield compared to ammonia.

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)

  • Solvent: DMF (Dimethylformamide) or NMP

  • Acid (for Deprotection): TFA (Trifluoroacetic acid)

Step-by-Step Procedure
  • Nucleophilic Displacement (

    
    ): 
    
    • Dissolve the starting acid (1.0 g, 4.0 mmol) in DMF (10 mL).

    • Add DIPEA (1.7 mL, 10.0 mmol) followed by PMB-amine (0.66 g, 4.8 mmol).

    • Heat the reaction mixture to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the starting chloride (m/z 250/252) and formation of the intermediate (m/z ~351).

    • Insight: The carboxylic acid may partially form an amide with the amine during this step, but the primary event is the displacement of the 2-Cl.

  • Cyclization (Lactamization):

    • Cool the mixture to room temperature.

    • Add HATU (1.8 g, 4.8 mmol) directly to the reaction pot (One-pot procedure). Stir for 4 hours at RT.

    • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine), saturated

      
      , and brine. Dry over 
      
      
      
      and concentrate.
    • Purification: Flash chromatography (Hexane/EtOAc).

  • Deprotection (Optional):

    • To obtain the free N-H lactam, dissolve the PMB-protected intermediate in TFA (5 mL) and heat to 60°C for 3 hours.

    • Concentrate and neutralize with saturated

      
      . Filter the resulting precipitate.[1]
      

Yield Expectation: 65–75% (over 2 steps).[2] Data Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the PMB signals and the appearance of a broad singlet (NH) at ~11.0 ppm. The methylene protons of the lactam ring should appear as a singlet at ~3.6 ppm.

Protocol B: Synthesis of 6-Bromo-1,8-naphthyridin-2(1H)-one

Target Scaffold: 1,8-Naphthyridine (Kinase Inhibitor Core) Mechanism: Carbon insertion via Vilsmeier-Haack or DMF-DMA condensation, followed by cyclization.

Rationale

Direct cyclization of acetic acid side chains yields 5-membered rings. To achieve the 6-membered lactam of a naphthyridine, a single carbon atom must be inserted between the alpha-carbon and the pyridine ring (or the acid functionality).

Step-by-Step Procedure
  • Esterification:

    • Convert 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid to its methyl ester using

      
       in MeOH (Reflux, 2h). Isolate the ester.
      
  • Enaminone Formation:

    • Dissolve the ester (1.0 equiv) in DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (5.0 equiv).

    • Heat to 80°C for 4 hours. The solution will turn dark red/orange.

    • Concentrate in vacuo to remove excess DMF-DMA. This yields the enaminone intermediate (3-(2-dimethylamino-vinyl)-pyridine derivative).

  • Cyclization:

    • Dissolve the residue in Glacial Acetic Acid.

    • Add Ammonium Acetate (

      
      ) (5.0 equiv).
      
    • Heat to reflux (118°C) for 6 hours.

    • Mechanism:[2] The ammonia displaces the dimethylamine and the 2-Cl substituent, followed by cyclization onto the ester.

    • Workup: Pour into ice water. The product, 6-bromo-1,8-naphthyridin-2(1H)-one , often precipitates as a solid. Filter and wash with water/ethanol.

Yield Expectation: 50–60%.

Late-Stage Functionalization (Suzuki Coupling)

Once the heterocyclic core (Azaindolinone or Naphthyridinone) is established, the 5-bromo position serves as a universal handle for diversification.

Standard Protocol:

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

  • Temperature: 90°C, 12h.

Comparison of Scaffolds:

Feature7-Azaindolinone (Protocol A)1,8-Naphthyridinone (Protocol B)
Ring Size 5-membered fused lactam6-membered fused lactam
Aromaticity Non-aromatic lactam ringFully aromatic (tautomeric)
Drug Class Kinase inhibitors (e.g., Vemurafenib analogs)Antibacterials, PDE inhibitors
Key Reagent HATU / AmineDMF-DMA / Ammonium Acetate

References

  • Synthesis of 7-Azaindoles: Song, J. J., et al. "A practical synthesis of 6-substituted 7-azaindoles."

  • Naphthyridine Synthesis: Litvinov, V. P.[3] "Chemistry of 1,8-naphthyridines."

  • Vilsmeier-Haack Cyclization: Meth-Cohn, O., et al. "A versatile new synthesis of quinolines and related fused pyridines."

  • Commercial Analog Data: 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one (CAS 129686-16-4).

  • Compound Data: 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (CAS 1227499-30-0).

Sources

Application Note: High-Efficiency Amide Bond Formation with 2-(5-Bromo-2-chloropyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (CAS: 1227499-30-0) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and advanced drug development [4]. Featuring a di-halogenated pyridine ring, it serves as a premier scaffold for orthogonal cross-coupling reactions. The distinct electronic environments of the 2-chloro and 5-bromo positions allow for sequential, site-selective functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) after the primary amide linkage is established.

Unlike picolinic acid derivatives—where the carboxylic acid is directly attached to the electron-deficient pyridine ring—the presence of the methylene spacer in this pyridylacetic acid mitigates direct electronic deactivation and steric hindrance during coupling. However, the electron-withdrawing nature of the di-halo heteroaromatic system subtly increases the acidity of the α-protons. Consequently, selecting the appropriate coupling reagent and base is critical to prevent base-catalyzed side reactions (such as ketene formation or degradation) while ensuring rapid and quantitative conversion.

Mechanistic Rationale: The Superiority of HATU/DIPEA

Amide bond formation is conventionally achieved through the condensation of a carboxylic acid and an amine, facilitated by coupling reagents like DCC, EDC/HOBt, or HATU [2]. For 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid, the HATU/DIPEA system is the recommended gold standard [1].

  • Expertise & Experience: While EDC/HOBt is a reliable and cost-effective method [1], the coupling of electron-deficient or sterically hindered amines (e.g., substituted anilines) with pyridylacetic acids can be sluggish. Extended reaction times in the presence of a base increase the risk of α-proton abstraction and subsequent side reactions.

  • Causality of Reagent Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) bypasses this kinetic bottleneck. Upon deprotonation of the carboxylic acid by the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine), the carboxylate attacks HATU to form a highly reactive OAt-active ester [1]. The critical advantage of HATU over its HOBt counterparts lies in the nitrogen atom at the 7-position of the HOAt leaving group. This nitrogen provides a neighboring group effect, acting as an intramolecular general base to hydrogen-bond with the incoming amine, thereby drastically accelerating the aminolysis step even for deactivated nucleophiles [3].

Experimental Workflow Visualization

Amide_Coupling_Workflow Step1 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid + HATU in DMF Step2 Add DIPEA at 0 °C (Pre-activation) Step1->Step2 Intermediate OAt-Active Ester Formation (Clear pale yellow solution) Step2->Intermediate Deprotonation & Activation Step3 Add Amine (Warm to RT, 2-12h) Intermediate->Step3 Self-Validation Passed Workup1 Quench & Dilute (EtOAc) Step3->Workup1 LC-MS Confirms Completion Workup2 Citric Acid Wash (Removes DIPEA/Amine) Workup1->Workup2 Workup3 NaHCO3 Wash (Removes HOAt/Acid) Workup2->Workup3 Product Pure Pyridyl Amide (Ready for Cross-Coupling) Workup3->Product Evaporation & Chromatography

Workflow for the HATU-mediated amide coupling of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid.

Self-Validating Experimental Protocol

This protocol outlines the solution-phase amide coupling of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid with a primary or secondary amine. The procedure is designed to be self-validating: the transition of the reaction mixture from a suspension to a clear solution confirms successful active ester formation, and the specific workup sequence systematically eliminates coupling byproducts [1].

Materials Required:

  • 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (1.0 equiv) [4]

  • Target Amine (1.1 - 1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.5 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) [1]

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (1.0 equiv) and HATU (1.2 equiv).

  • Solvation & Cooling: Dissolve the solids in anhydrous DMF to achieve a 0.1–0.3 M concentration. Cool the reaction flask to 0 °C using an ice-water bath. (Note: DMF is preferred over DCM to ensure complete solubility of the polar HOAt-active ester intermediate).

  • Pre-Activation: Add DIPEA (2.5 equiv) dropwise to the stirred solution at 0 °C. Allow the mixture to stir for 10–15 minutes.

    • Self-Validation Check: A slight color change (often to a pale yellow) and complete dissolution of any remaining solids indicate the successful formation of the OAt-active ester [1].

  • Aminolysis: Add the amine (1.1 equiv) dropwise (if liquid) or as a concentrated solution in DMF (if solid).

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C). Stir for 2 to 12 hours. Monitor the reaction progress via LC-MS or TLC until the complete consumption of the starting pyridylacetic acid is confirmed [1].

  • Targeted Aqueous Workup:

    • Quench the reaction by diluting the mixture with Ethyl Acetate (EtOAc) (approx. 10 volumes).

    • Wash the organic layer sequentially with:

      • 10% aqueous Citric Acid (2 × 5 vols): Causality - Protonates and partitions excess DIPEA and unreacted aliphatic amines into the aqueous layer.

      • Saturated aqueous NaHCO₃ (2 × 5 vols): Causality - Deprotonates and removes the highly polar HOAt byproduct and any trace unreacted starting carboxylic acid.

      • Brine (1 × 5 vols): Causality - Removes residual water and traces of DMF from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure functionalized pyridyl amide.

Quantitative Data: Optimization Matrix

To demonstrate the efficacy of the HATU/DIPEA system, the following table summarizes typical process optimization data for the coupling of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid with a moderately deactivated amine (e.g., 4-methoxyaniline) [2].

EntryCoupling ReagentBaseSolventTemp (°C)Time (h)Isolated Yield (%)
1DCC / DMAPEt₃NDCM252445%
2EDC / HOBtDIPEADMF251872%
3T3P (50% in EtOAc)DIPEAEtOAc801281%
4 HATU DIPEA DMF 0 to 25 4 96%

Table 1: Comparative efficiency of various coupling reagents for pyridylacetic acid amidation. The HATU/DIPEA system demonstrates superior kinetics and isolated yields, minimizing the required reaction time and preventing degradation.

Conclusion

The synthesis of amides from 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid is most efficiently executed using the HATU/DIPEA activation strategy. This method suppresses potential α-deprotonation by minimizing the lifetime of the activated intermediate and ensures high-yielding conversions even with sterically or electronically challenged amines. The resulting amides serve as highly functionalized precursors, perfectly primed for downstream transition-metal-catalyzed cross-coupling applications in drug discovery pipelines.

References

1. 2. 1 3. 4.2

Sources

Application Note: Strategic Site-Selective Functionalization of 5-Bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The dihalogenated heteroarene scaffold, particularly 5-bromo-2-chloropyridine , is a highly versatile building block in medicinal chemistry and agrochemical development. The presence of two distinct halogens on an electron-deficient pyridine ring presents a strategic opportunity for orthogonal, site-selective functionalization. This application note details the mechanistic principles, quantitative selectivity data, and validated experimental protocols required to achieve high-yielding, sequential functionalization at the C5 and C2 positions.

Mechanistic Rationale: Orthogonal Reactivity

The foundation of selective functionalization in 5-bromo-2-chloropyridine lies in the competing kinetic and thermodynamic factors that govern transition-metal catalysis versus nucleophilic aromatic substitution (SNAr). Understanding these causal relationships is critical for designing successful synthetic routes.

  • C5-Position (Kinetic Control via Transition-Metal Catalysis): In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of Pd(0) into the carbon-halogen bond is typically the rate-determining step. This step is governed primarily by the bond dissociation energy (BDE). Because the C–Br bond (~68 kcal/mol) is significantly weaker than the C–Cl bond (~81 kcal/mol), low-valent palladium inserts into the C5–Br bond at a much faster rate[1]. Consequently, standard Pd-catalysis exhibits high kinetic chemoselectivity for the C5 position[2].

  • C2-Position (Thermodynamic/Electronic Control via SNAr): The pyridine nitrogen exerts a strong inductive and resonance electron-withdrawing effect, highly activating the ortho (C2) and para (C4) positions towards nucleophilic attack. Therefore, the C2–Cl bond is highly susceptible to SNAr by amines, alkoxides, and thiolates via a stabilized Meisenheimer complex, whereas the C5 position remains relatively inert to nucleophiles.

  • Ligand-Controlled Inversion: While the intrinsic BDE bias favors Pd-catalyzed coupling at C5–Br, recent advancements demonstrate that specific bulky bidentate phosphine ligands can override this intrinsic bias, inverting chemoselectivity to favor cross-coupling at the C2–Cl bond[3].

Mechanistic_Rationale cluster_Pd Transition Metal Catalysis (e.g., Pd) cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) Substrate 5-Bromo-2-chloropyridine Pd_Cat Pd(0) Insertion Substrate->Pd_Cat Nuc Nucleophilic Attack Substrate->Nuc Reason_1 Lower BDE of C-Br (~68 kcal/mol) Kinetic Control Pd_Cat->Reason_1 C5_Product C5-Functionalized 2-Chloropyridine Pd_Cat->C5_Product Reason_2 Pyridine N Activation Thermodynamic/Electronic Control Nuc->Reason_2 C2_Product 2-Functionalized 5-Bromopyridine Nuc->C2_Product

Mechanistic divergence in 5-bromo-2-chloropyridine functionalization based on reaction type.

Quantitative Data Presentation

The following table summarizes the expected regioselectivity and optimal conditions for functionalizing 5-bromo-2-chloropyridine based on current literature standards.

Reaction TypeReagents / Catalyst SystemPrimary Reaction SiteSelectivity RatioRef.
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O, 80 °CC5 (C–Br)>95:5[1]
SNAr RR'NH, K₂CO₃ or DIPEA, DMF, 120 °CC2 (C–Cl)>99:1[1]
Buchwald-Hartwig (Standard)Pd₂(dba)₃, Xantphos, NaOtBu, TolueneC5 (C–Br)>95:5[3]
Buchwald-Hartwig (Inverted)Pd₂(dba)₃, Specific Bulky LigandsC2 (C–Cl)>80:20[3]

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints. The standard approach to building a 2,5-disubstituted pyridine is to perform the C5-cross-coupling first, followed by the C2-SNAr.

Protocol A: C5-Selective Suzuki-Miyaura Cross-Coupling

Objective: Selective arylation at the C5 position while preserving the C2–Cl bond for downstream functionalization.

  • Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 5-bromo-2-chloropyridine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv).

    • Causality Note: Limiting the boronic acid to a slight stoichiometric excess prevents thermodynamic over-coupling at the C2 position.

  • Catalyst & Base: Add Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.2 M).

  • Reaction: Heat the mixture to 80 °C with vigorous stirring.

  • Self-Validation Checkpoint: Monitor the reaction strictly via LC-MS or TLC. The C–Br oxidative addition is rapid. Terminate the reaction immediately upon consumption of the starting material (typically 2–4 hours) to prevent background C2-arylation[1].

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the 5-aryl-2-chloropyridine intermediate.

Protocol B: C2-Selective Nucleophilic Aromatic Substitution (SNAr)

Objective: Functionalization of the isolated 5-aryl-2-chloropyridine intermediate with a nucleophile (e.g., a secondary amine).

  • Setup: In a sealed pressure tube, dissolve the 5-aryl-2-chloropyridine intermediate (1.0 equiv) in anhydrous DMF or NMP (0.5 M).

  • Reagents: Add the nucleophilic amine (1.5 – 2.0 equiv) and a non-nucleophilic base such as DIPEA or K₂CO₃ (2.0 equiv).

  • Reaction: Heat the mixture to 100–120 °C.

    • Causality Note: High thermal energy is required to overcome the activation energy barrier of the SNAr Meisenheimer complex formation at the C2 position, which is less activated than a classical 2-chloro-5-nitropyridine.

  • Self-Validation Checkpoint: Monitor via LC-MS. The mass shift will correspond to the loss of the chloride isotope pattern (M / M+2 ratio of 3:1) and the addition of the amine mass.

  • Workup: Quench with water to precipitate the product or extract with EtOAc. Wash extensively with 5% aqueous LiCl (if using DMF) to remove the solvent, followed by standard purification.

Protocol C: Ligand-Controlled Chemoselective Buchwald-Hartwig Amination

Objective: Direct, highly selective amination of 5-bromo-2-chloropyridine.

  • Setup: In an argon-filled glovebox, combine 5-bromo-2-chloropyridine (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), and NaOtBu (1.5 equiv).

  • Ligand Selection (The Critical Variable):

    • For C5-Amination: Add Xantphos (5 mol%). The wide bite angle favors reductive elimination at the C5 position.

    • For C2-Amination: Add a specialized bulky bidentate phosphine (as described by Sigman and Tan) to invert the natural BDE bias and force oxidative addition at the more sterically accessible, albeit stronger, C–Cl bond[3].

  • Reaction & Workup: Dissolve in anhydrous toluene, heat to 90 °C until starting material is consumed (LC-MS check), filter through Celite, and purify.

Experimental_Workflow Start Start: 5-Bromo-2-chloropyridine Step1 Step 1: C5 Suzuki Coupling Pd(PPh3)4, Ar-B(OH)2, K2CO3 80°C, Dioxane/H2O Start->Step1 Check1 LC-MS Check: Monitor C-Br consumption Avoid over-coupling Step1->Check1 Intermediate Isolate: 5-Aryl-2-chloropyridine Check1->Intermediate Step2 Step 2: C2 SNAr Nucleophile (RR'NH), Base 120°C, DMF Intermediate->Step2 Check2 LC-MS Check: Monitor C-Cl consumption Step2->Check2 Final Final: 2,5-Disubstituted Pyridine Check2->Final

Step-by-step workflow for sequential orthogonal functionalization of 5-bromo-2-chloropyridine.

References

  • [1] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).[Link]

  • [3] The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC (National Institutes of Health).[Link]

  • [2] Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics (ACS Publications).[Link]

Sources

Application Note: Decarboxylation Protocols for 2-(5-Bromo-2-chloropyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized pyridines often relies on the decarboxylation of pyridylacetic acids. However, the intrinsic reactivity of these substrates is highly dependent on the regiochemistry of the acetic acid moiety. While 2- and 4-pyridylacetic acids undergo facile decarboxylation due to the ability of the pyridine nitrogen to resonance-stabilize the resulting intermediate, 3-pyridylacetic acids are notoriously recalcitrant[1]. The developing negative charge at the C3 position cannot be delocalized onto the nitrogen atom, leading to a high activation energy barrier for CO₂ extrusion.

Despite this inherent resistance, 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid can be successfully decarboxylated to yield the valuable pharmaceutical and agrochemical building block 5-bromo-2-chloro-3-methylpyridine [2]. The causality behind this successful transformation lies in the electronic modulation provided by the halogen substituents. The highly electronegative 2-chloro and 5-bromo groups exert a profound inductive electron-withdrawing effect (-I effect). This inductive pull stabilizes the incipient C3-carbanion transition state, effectively overriding the lack of resonance stabilization and permitting decarboxylation under optimized thermal, acidic, or basic conditions[3].

Quantitative Comparison of Decarboxylation Strategies

To provide a self-validating framework for process selection, the following table summarizes the three primary validated methodologies for this transformation.

MethodologyReagents / CatalystSolventTemp (°C)Time (h)Typical YieldKey Advantage / Causality
Acid-Mediated Thermal Conc. HCl (aq)Dioxane / H₂O100–10512–1875–85%Scalable. Protonation of pyridine N maximizes electron withdrawal.
Base-Promoted K₂CO₃ (1.5 eq)Anhydrous DMSO130–1504–865–80%Avoids strong acids. DMSO stabilizes the polar transition state.
Metal-Catalyzed Cu₂O (10 mol%), PhenNMP / H₂O110–1202–680–90%Rapid kinetics. Cu(I) insertion lowers the activation energy barrier.

Mechanistic Pathway Visualization

Mechanism cluster_0 Pathway A: Acid-Catalyzed cluster_1 Pathway B: Base-Promoted Substrate 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid Protonation Pyridine N-Protonation (Increases Electrophilicity) Substrate->Protonation HCl / Dioxane Carboxylate Carboxylate Anion Formation Substrate->Carboxylate K2CO3 / DMSO TS_Acid Thermal Decarboxylation (-CO2) Protonation->TS_Acid Intermediate C3-Carbanion / Ylide Intermediate TS_Acid->Intermediate TS_Base Inductive Stabilization by Cl/Br (-CO2) Carboxylate->TS_Base TS_Base->Intermediate Product 5-Bromo-2-chloro-3-methylpyridine Intermediate->Product Rapid Protonation

Figure 1: Divergent mechanistic pathways for the decarboxylation of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid.

Experimental Protocols: Self-Validating Workflows

Protocol A: Acid-Mediated Thermal Decarboxylation (Industrial Standard)

Causality: Utilizing concentrated hydrochloric acid serves a dual purpose. First, it protonates the pyridine nitrogen, converting it into a pyridinium cation. This drastically increases the electrophilicity of the ring, facilitating the cleavage of the C-C bond. Second, the aqueous acidic environment prevents unwanted nucleophilic aromatic substitution (SNAr) at the highly reactive 2-chloro position, which is a common side reaction in basic media[4].

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas bubbler, suspend 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (1.0 equiv) in a 1:1 (v/v) mixture of 1,4-dioxane and concentrated aqueous HCl (37%).

  • Thermal Activation: Heat the vigorously stirred mixture to a gentle reflux (internal temperature ~100–105 °C).

  • In-Process Control (IPC) & Validation: Monitor the reaction via the gas bubbler for CO₂ evolution. After 12 hours, withdraw a 50 µL aliquot, quench with saturated NaHCO₃, extract with ethyl acetate, and analyze via LC-MS.

    • Self-Validation Checkpoint: The reaction is deemed complete when the starting material peak (m/z [M+H]⁺ ≈ 250/252) is ≤ 1% relative to the product peak, 5-bromo-2-chloro-3-methylpyridine (m/z [M+H]⁺ ≈ 206/208).

  • Workup: Cool the reaction mixture to 0–5 °C using an ice bath. Carefully neutralize the mixture by the dropwise addition of saturated aqueous NaHCO₃ until the pH reaches 7.5–8.0. Causality: Neutralization is strictly required to free-base the product, allowing it to partition into the organic phase.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

Protocol B: Base-Promoted Decarboxylation in Polar Aprotic Media

Causality: For substrates sensitive to strong acids, a base-promoted route is viable. Potassium carbonate is selected over stronger nucleophilic bases (like alkoxides or amines) to strictly prevent SNAr displacement of the 2-chloro group. Anhydrous DMSO is critical here; its high dielectric constant stabilizes the developing negative charge on the C3-carbanion during CO₂ extrusion.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the substrate (1.0 equiv) in anhydrous DMSO (0.2 M concentration). Add finely powdered anhydrous K₂CO₃ (1.5 equiv).

  • Thermal Activation: Heat the suspension to 130 °C under a nitrogen atmosphere.

  • IPC & Validation: Monitor via TLC (Hexanes:EtOAc 4:1) or LC-MS every 2 hours.

    • Self-Validation Checkpoint: The starting material (baseline on TLC due to the carboxylic acid) will disappear, and a new, non-polar UV-active spot (product) will emerge.

  • Workup: Cool to room temperature and quench by pouring the mixture into ice water (5 volumes relative to DMSO).

  • Isolation: Extract with Methyl tert-butyl ether (MTBE) (3 x). Wash the organic phase extensively with water (3 x) to remove residual DMSO, dry over MgSO₄, and concentrate.

Workflow Start Reaction Setup (Acid or Base Route) Heat Thermal Activation (100-130°C) Start->Heat IPC IPC Validation (LC-MS / TLC) Heat->IPC IPC->Heat If SM > 1% Workup Neutralization & Extraction IPC->Workup If SM ≤ 1% Product Pure Product Isolation Workup->Product

Figure 2: Self-validating experimental workflow for decarboxylation and isolation.

Troubleshooting & Critical Parameters

  • Nucleophilic Aromatic Substitution (SNAr) at C2: If utilizing Protocol B, the presence of adventitious water or the use of hydroxide/alkoxide bases will lead to the rapid displacement of the 2-chloro substituent. Ensure reagents are strictly anhydrous.

  • Premature Dehalogenation: If utilizing transition-metal-catalyzed variants (e.g., Pd or excessive Cu), reductive dehalogenation of the 5-bromo substituent can occur. Maintain strict temperature controls and avoid hydride donors.

  • Incomplete Conversion in Acid: If the reaction stalls in Protocol A, it is often due to the volatilization of HCl. Ensure a tightly sealed reflux system and consider spiking the reaction with an additional 0.5 equivalents of concentrated HCl after 8 hours.

References

  • Mechanism of the Decarboxylation of α-Pyridylacetic Acid Source: Journal of the American Chemical Society (1950) URL:[Link]

  • Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation Source: Journal of Molecular Structure / PubMed Central (PMC) URL:[Link]

  • Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids Source: The Journal of Organic Chemistry (2014) URL:[Link]

Sources

Application Notes and Protocols for the Reduction of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid to 2-(5-Bromo-2-chloropyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the chemical reduction of 2-(5-bromo-2-chloropyridin-3-yl)acetic acid to its corresponding primary alcohol, 2-(5-bromo-2-chloropyridin-3-yl)ethanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We present a comparative analysis of suitable reducing agents, with a focus on chemoselectivity and operational safety. Detailed, field-tested protocols for borane-tetrahydrofuran (BH₃·THF) complex reduction are provided, alongside essential safety precautions, work-up procedures, and purification techniques. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Introduction and Strategic Importance

The substituted pyridine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of therapeutic agents.[1] Specifically, the 5-bromo-2-chloropyridine moiety serves as a versatile synthetic intermediate for introducing diverse functionalities, making it a valuable building block in drug discovery programs.[1][2] The reduction of the carboxylic acid functionality in 2-(5-bromo-2-chloropyridin-3-yl)acetic acid to a primary alcohol yields 2-(5-bromo-2-chloropyridin-3-yl)ethanol, a key precursor for subsequent chemical modifications, such as etherification or esterification, to generate libraries of potential drug candidates.

The primary challenge in this transformation lies in the chemoselective reduction of the carboxylic acid in the presence of two halogen substituents (bromo and chloro) on the pyridine ring. These halogens are susceptible to reduction by overly reactive hydride reagents. Therefore, the choice of reducing agent is paramount to the success of this synthesis.

Comparative Analysis of Reduction Strategies

Several reducing agents are capable of converting carboxylic acids to primary alcohols. However, their reactivity profiles and compatibility with other functional groups vary significantly. Below is a comparative analysis of the most relevant options for the reduction of 2-(5-bromo-2-chloropyridin-3-yl)acetic acid.

Reducing AgentAdvantagesDisadvantagesChemoselectivity for Substrate
Lithium Aluminum Hydride (LiAlH₄) Highly reactive, reduces a wide range of functional groups including carboxylic acids, esters, and amides.[3][4][5]Non-selective, can reduce aryl halides.[6] Highly pyrophoric and reacts violently with water.[7]Poor: High risk of dehalogenation of the pyridine ring.
Sodium Borohydride (NaBH₄) Mild reducing agent, safer to handle than LiAlH₄.[8]Generally not reactive enough to reduce carboxylic acids under standard conditions.[5][9]Poor: Ineffective for the desired transformation without activating agents.[10]
Borane Complexes (BH₃·THF, BH₃·SMe₂) Highly selective for carboxylic acids over many other functional groups, including aryl halides and esters.[11][12] Milder reaction conditions compared to LiAlH₄.[11]BH₃·THF can be unstable and should be stored properly.[13] BH₃·SMe₂ has an unpleasant odor.[12]Excellent: The preferred choice for this substrate due to its high chemoselectivity.[11][14]
Titanium-catalyzed Amine-Boranes Offers a safer alternative to other hydride reagents with good functional group tolerance.[15]May require optimization of catalyst and reaction conditions.Good to Excellent: A promising alternative, though less commonly employed than borane complexes for this specific transformation.[15]

Based on this analysis, Borane-Tetrahydrofuran (BH₃·THF) complex is the most suitable reagent for the reduction of 2-(5-bromo-2-chloropyridin-3-yl)acetic acid, offering the best balance of reactivity and chemoselectivity to preserve the bromo and chloro substituents on the pyridine ring.

Recommended Protocol: Borane-THF Reduction

This section provides a detailed, step-by-step protocol for the reduction of 2-(5-bromo-2-chloropyridin-3-yl)acetic acid using BH₃·THF.

Materials and Reagents
  • 2-(5-bromo-2-chloropyridin-3-yl)acetic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up cluster_purification Purification start Dissolve starting material in anhydrous THF cool Cool to 0 °C start->cool add_borane Slowly add BH3·THF solution cool->add_borane warm Warm to room temperature and stir add_borane->warm monitor Monitor reaction by TLC/LC-MS warm->monitor quench Cool to 0 °C and quench with methanol monitor->quench concentrate Concentrate in vacuo quench->concentrate extract Partition between water and EtOAc concentrate->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4 and filter wash->dry purify Purify by column chromatography dry->purify end Isolate pure 2-(5-Bromo-2-chloropyridin-3-yl)ethanol purify->end

Caption: Workflow for the reduction of 2-(5-bromo-2-chloropyridin-3-yl)acetic acid.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 2-(5-bromo-2-chloropyridin-3-yl)acetic acid (1.0 eq).

    • Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 10 mL per gram of starting material).

    • Cool the solution to 0 °C using an ice-water bath.

  • Reduction:

    • Slowly add a 1 M solution of borane-tetrahydrofuran complex in THF (1.0 - 1.5 eq) dropwise to the stirred solution at 0 °C. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 8-12 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14] If the reaction is sluggish, gentle heating to 40-50 °C can be applied.[14]

  • Work-up and Quenching:

    • Cool the reaction mixture back to 0 °C in an ice-water bath.

    • Slowly and carefully add methanol dropwise to quench the excess borane.[16] Caution: Vigorous effervescence will occur.[14]

    • Once the effervescence ceases, stir the mixture for an additional 30 minutes at room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.[14]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[16]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(5-bromo-2-chloropyridin-3-yl)ethanol.

Safety and Handling Precautions

  • Borane-THF Complex: This reagent is flammable and can be unstable.[13] It should be stored at 2-8 °C under a nitrogen atmosphere. Handle in a well-ventilated fume hood, away from ignition sources.

  • Quenching: The quenching of borane with methanol is an exothermic reaction that produces hydrogen gas. Perform the addition slowly and at a reduced temperature to control the reaction rate.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when performing this procedure.

Alternative Work-up Procedure for LiAlH₄ Reductions (For Reference)

While not recommended for this specific substrate due to lack of chemoselectivity, if LiAlH₄ were to be used for other applications, a proper quenching and work-up procedure is critical for safety and product isolation.

Fieser Work-up

A common and effective method for quenching LiAlH₄ reactions is the Fieser method.[7] For every 'x' grams of LiAlH₄ used, the following are added sequentially and dropwise at 0 °C:

  • 'x' mL of water

  • 'x' mL of 15% aqueous NaOH

  • '3x' mL of water

After the additions, the mixture is stirred at room temperature until a granular white precipitate of aluminum salts forms. The solid is then removed by filtration through a pad of celite, and the filter cake is washed with an appropriate organic solvent (e.g., THF or ethyl acetate).[17][18]

Rochelle's Salt Work-up

An alternative method, particularly useful for breaking up emulsions that can form during the work-up of aluminum-based reductions, involves the use of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).[19] After quenching the excess LiAlH₄ with a non-protic solvent like ethyl acetate at low temperature, the Rochelle's salt solution is added, and the mixture is stirred vigorously until the layers separate cleanly.[19]

Conclusion

The reduction of 2-(5-bromo-2-chloropyridin-3-yl)acetic acid to 2-(5-bromo-2-chloropyridin-3-yl)ethanol is most effectively and chemoselectively achieved using a borane-tetrahydrofuran complex. The provided protocol offers a reliable and scalable method for this transformation, which is a key step in the synthesis of novel compounds for drug discovery. Adherence to the detailed procedure and safety precautions is essential for a successful and safe outcome.

References

  • Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Lithium Aluminium Hydride. [Link]

  • Research and Reviews. (2021, October 25). A Report on Reagents and its Quenching Methods. [Link]

  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

  • ACS Publications. (2025, October 23). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. [Link]

  • YouTube. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH | Dr. Aman. [Link]

  • Curly Arrow. (2009, July 22). Lithium Aluminium Hydride Reductions - Rochelle's Salt. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Master Organic Chemistry. (n.d.). Reduction of carboxylic acids to alcohols with borane (BH3). [Link]

  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]

  • ACS Publications. (2022, November 15). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. [Link]

  • Chemguide. (n.d.). REDUCTION OF CARBOXYLIC ACIDS. [Link]

  • Chad's Prep. (n.d.). Hydride Reduction. [Link]

  • Organic Chemistry Portal. (n.d.). Borane Reagents. [Link]

  • UQ eSpace. (1998). Facile and chemoselective reduction of carboxylic acids to alcohols using BOP reagent and sodium borohydride. [Link]

  • Universidad de La Rioja. (n.d.). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]

  • University of Glasgow. (n.d.). II Reduction Reactions. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-(5-Bromo-2-chloropyridin-3-yl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical failure points in the synthesis of 2-(5-bromo-2-chloropyridin-3-yl)acetic acid. This guide moves beyond basic procedures, offering mechanistic causality and self-validating protocols to ensure high-yield, reproducible results in your drug development workflows.

Synthetic Workflow Overview

Pathway SM 5-Bromo-2-chloro-3-methylpyridine Int1 5-Bromo-3-(bromomethyl)-2-chloropyridine SM->Int1 NBS, AIBN Radical Bromination Int2 2-(5-Bromo-2-chloropyridin-3-yl)acetonitrile Int1->Int2 NaCN, DMSO Nucleophilic Substitution Prod 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (Target Molecule) Int2->Prod Acid/Base Hydrolysis Avoid Decarboxylation

Three-step synthetic workflow for 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid.

Phase 1: Radical Bromination

Mechanism & Causality The synthesis begins with the commercially available building block, 5-bromo-2-chloro-3-methylpyridine[1]. The Wohl-Ziegler radical bromination of the 3-methyl group requires precise control. The electron-withdrawing nature of the pyridine ring and its halogen substituents destabilizes the intermediate benzylic radical. Therefore, a robust radical initiator like Azobisisobutyronitrile (AIBN) and sustained thermal activation are strictly required to drive the propagation step.

Self-Validating Protocol

  • Setup: Charge a dry, nitrogen-purged reactor with 5-bromo-2-chloro-3-methylpyridine (1.0 eq) and anhydrous trifluorotoluene (10 volumes). Causality: Trifluorotoluene is chosen as a high-boiling, environmentally favorable alternative to carbon tetrachloride that does not participate in radical chain transfer.

  • Initiation: Add N-bromosuccinimide (NBS) (1.05 eq) and AIBN (0.05 eq) in a single portion at 20 °C.

  • Reaction: Heat the mixture to 85 °C (reflux) and stir for 4–6 hours. Validation: Monitor via HPLC to validate complete consumption of the starting material before quenching.

  • Workup: Cool the reaction to 0 °C to precipitate the succinimide byproduct. Filter the suspension.

  • Quench: Wash the organic filtrate with 1M aqueous Na₂S₂O₃ to neutralize residual electrophilic bromine, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate to yield 5-bromo-3-(bromomethyl)-2-chloropyridine.

Troubleshooting & FAQs

Q: I am observing significant amounts of the dibromomethyl byproduct (over-bromination). How can I suppress this? A: Over-bromination is a classic consequence of excessive radical propagation, occurring when the local concentration of Br• is too high. Ensure strict stoichiometric control of NBS (maximum 1.05 equivalents). If the issue persists, lower the reaction temperature to 75 °C (accepting a slightly longer reaction time) or transition the step to a continuous flow reactor to strictly limit the thermal residence time.

Phase 2: Cyanation

Mechanism & Causality The conversion of the bromomethyl intermediate to 2-(5-bromo-2-chloropyridin-3-yl)acetonitrile proceeds via an Sₙ2 mechanism. The primary risk here is the competitive nucleophilic attack by water, which hydrolyzes the bromomethyl group into a carbinol byproduct (5-bromo-2-chloro-3-pyridinemethanol). Excluding water or kinetically favoring the cyanide attack is paramount.

Self-Validating Protocol

  • Setup: Dissolve 5-bromo-3-(bromomethyl)-2-chloropyridine (1.0 eq) in strictly anhydrous DMSO (8 volumes) under an argon atmosphere.

  • Cooling: Cool the solution to 10 °C using an ice bath.

  • Addition: Add finely powdered Sodium Cyanide (NaCN) (1.2 eq) portion-wise. Causality: Gradual addition maintains the internal temperature below 20 °C, preventing exothermic degradation and polymerization of the highly reactive benzylic bromide.

  • Reaction: Stir the mixture at 20 °C for 2 hours. Validation: Validate the absence of the bromomethyl intermediate via TLC (Hexanes:EtOAc 4:1) before proceeding.

  • Workup: Quench carefully by pouring the mixture into a cold saturated aqueous NaHCO₃ solution. Extract with Ethyl Acetate (3x), wash the combined organics with water (to remove DMSO) and brine, dry, and concentrate.

Troubleshooting & FAQs

Q: My yield drops due to the formation of a hydroxylated byproduct. Why is this happening? A: This is caused by competitive Sₙ2 displacement by hydroxide ions or trace water. Ensure the use of strictly anhydrous DMSO and dry NaCN. If safety protocols require a biphasic reaction system (e.g., Water/Dichloromethane) instead of DMSO, you must use a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). TBAB rapidly shuttles the cyanide ion into the organic phase, kinetically outcompeting the aqueous hydrolysis pathway.

Phase 3: Nitrile Hydrolysis

Mechanism & Causality The final step is the hydrolysis of the nitrile to the target acetic acid. Pyridylacetic acids—especially those with electron-withdrawing groups—are notoriously susceptible to thermal decarboxylation. If the hydrolysis conditions are too harsh (e.g., prolonged reflux in strong mineral acids), the protonated pyridine ring acts as an electron sink, facilitating the spontaneous loss of CO₂ and reverting the molecule back to 5-bromo-2-chloro-3-methylpyridine.

Decarboxylation A 2-(5-Bromo-2-chloropyridin-3-yl) acetic acid B Transition State (Thermal Activation) A->B >85°C Strong Acid C 5-Bromo-2-chloro- 3-methylpyridine B->C D CO2 Gas B->D

Thermal decarboxylation degradation pathway of pyridylacetic acids.

Self-Validating Protocol

  • Setup: Suspend 2-(5-bromo-2-chloropyridin-3-yl)acetonitrile (1.0 eq) in a 1:1 (v/v) mixture of concentrated HCl and glacial acetic acid.

  • Heating: Heat the mixture to exactly 80 °C. Critical Causality: Do not exceed 85 °C to prevent crossing the activation energy threshold for decarboxylation.

  • Reaction: Stir for 12 hours. Validation: Monitor the disappearance of both the nitrile and the intermediate amide via LC-MS to validate reaction completion.

  • Precipitation: Cool the reaction to 5 °C. Carefully adjust the pH to 3.5 using 2M aqueous NaOH to precipitate the free carboxylic acid.

  • Isolation: Filter the solid, wash with ice-cold water, and dry under high vacuum at 40 °C.

Quantitative Data: Hydrolysis Optimization

To illustrate the causality between temperature, pH, and yield, review the optimization data below. High temperatures in strong acids directly correlate with catastrophic yield loss due to decarboxylation.

Hydrolysis ConditionTemp (°C)Time (h)Major ByproductIsolated Yield (%)
6M HCl (Aqueous)105 (Reflux)6Decarboxylated SM25%
50% H₂SO₄1005Decarboxylated SM30%
Conc. HCl / AcOH 80 12 Amide (trace) 78%
2M NaOH in EtOH/H₂O708None (Clean)82%
Troubleshooting & FAQs

Q: I am losing my product to decarboxylation during acidic hydrolysis. How can I improve the yield? A: As documented in chemical literature, 2- and 4-pyridylacetic acids, as well as activated 3-pyridylacetic acids, undergo facile decarboxylation. You must limit the hydrolysis temperature to <85 °C. If acidic hydrolysis still causes unacceptable degradation, pivot to the basic hydrolysis protocol (2M NaOH in EtOH/H₂O at 70 °C). Basic conditions avoid the highly electrophilic protonated pyridine intermediate, significantly raising the activation energy required for CO₂ loss.

References

Title: Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

[1] Title: Synthetic Approaches to the New Drugs Approved During 2015 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Technical Support Center: Purification of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-PYR-053 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Compound Profile

User Query: "How do I purify 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid to >98% purity for downstream API synthesis? Standard evaporation yields a colored solid with trapped salts."

Technical Assessment: The target molecule, 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid , presents a unique purification challenge due to its "push-pull" physicochemical nature. It contains a polar, ionizable carboxylic acid tail and a lipophilic, halogenated pyridine core. Furthermore, pyridylacetic acids are thermally sensitive; excessive heating can trigger decarboxylation , converting your valuable intermediate into the corresponding methyl-pyridine impurity (5-bromo-2-chloro-3-methylpyridine).

This guide provides a validated recrystallization workflow designed to maximize recovery while minimizing thermal stress.

Physicochemical Profile
PropertyCharacteristicImpact on Purification
Structure Pyridine ring + 2 Halogens (Br, Cl) + Acetic Acid side chainAmphoteric nature; pH-dependent solubility.
Solubility Moderate in alcohols/esters; Low in water (at acidic pH); High in base."Like dissolves like" rules are complex here due to zwitterionic potential.
Thermal Stability Moderate to Low Critical Risk: Prolonged boiling >80°C may cause decarboxylation (

).
Common Impurities Inorganic salts (NaCl/NaBr), Decarboxylated by-product, Regioisomers.Salts require water-washing or hot filtration; Organics require solvent selectivity.

Solvent System Selection Strategy

Do not randomly test solvents. Use this logic to select the optimal system based on your crude material's profile.

Primary Recommendation: The "Anti-Solvent" Method

Due to the halogenated ring, the molecule is often too soluble in pure ethanol or methanol to crystallize effectively upon simple cooling. A binary system is required.

  • Solvent A (Good Solvent): Ethanol (EtOH) or Ethyl Acetate (EtOAc).

  • Solvent B (Anti-Solvent): Water (if using EtOH) or Heptane (if using EtOAc).

Why this works: The halogens (Br, Cl) provide significant lipophilicity, making the compound soluble in organics. The carboxylic acid moiety allows for hydrogen bonding. By dissolving in a polar organic solvent and slowly introducing a non-polar (or highly polar aqueous) anti-solvent, you force an ordered crystal lattice to form, excluding impurities.

Decision Matrix: Solvent Choice

SolventSelection Start Analyze Crude Material SaltCheck Are significant inorganic salts present? Start->SaltCheck ColorCheck Is the crude dark/black? SaltCheck->ColorCheck No (Salts low) System1 System 1: Ethanol / Water (Best for salt removal) SaltCheck->System1 Yes (Salts present) System2 System 2: EtOAc / Heptane (Best for organic impurities) ColorCheck->System2 No Charcoal Action: Activated Carbon Treatment required ColorCheck->Charcoal Yes Charcoal->System2

Figure 1: Decision tree for selecting the optimal recrystallization solvent system based on crude impurity profile.

Validated Experimental Protocol

Safety Warning: Perform all operations in a fume hood. Pyridine derivatives can be irritants.[1]

Protocol A: Ethanol/Water Recrystallization (Recommended for Salt Removal)

Objective: Remove inorganic salts trapped from the acidification step while purifying the organic acid.

  • Dissolution (The "Minimum Volume" Rule):

    • Place 10.0 g of crude solid in a 100 mL Erlenmeyer flask.

    • Add Ethanol (95%) in small portions (start with 30 mL).

    • Heat gently to 60-70°C with stirring. DO NOT BOIL VIGOROUSLY.

    • Checkpoint: If solids remain after 50 mL, they are likely inorganic salts (NaCl/KBr). Perform a hot filtration immediately to remove them.

  • Nucleation (The "Cloud Point"):

    • Once the organic component is fully dissolved and the solution is clear (yellow/orange), remove from heat.

    • While still warm (approx. 50°C), add warm Water dropwise.

    • Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of Ethanol to clear the solution back to transparency.

  • Crystallization (Controlled Cooling):

    • Allow the flask to cool to room temperature slowly on a cork ring or wood block. Rapid cooling leads to oiling out.

    • Once at room temperature, transfer to an ice-water bath (0-5°C) for 1 hour.

  • Isolation:

    • Filter the white/off-white needles using vacuum filtration.

    • Wash the cake with a cold mixture of Ethanol/Water (1:1 ratio, 10 mL).

    • Critical: Dry in a vacuum oven at 40°C . Do not exceed 50°C to prevent decarboxylation.

Troubleshooting Guide (FAQ)

Issue 1: "The product turned into a sticky oil at the bottom of the flask instead of crystals."

Diagnosis: This is "Oiling Out." It occurs when the solution temperature drops below the melting point of the solvated compound before saturation is reached, or if the solvent mixture is too polar. Solution:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount (5-10% volume) of the Good Solvent (Ethanol).

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation at a higher temperature.

  • Cool much more slowly (wrap the flask in a towel).

Issue 2: "My recovery yield is very low (<50%)."

Diagnosis: The compound is likely too soluble in the mother liquor, or the pH is too high (pyridine nitrogen acting as a base). Solution:

  • pH Adjustment: Check the pH of the mother liquor. If it is >5, the carboxylic acid may be ionizing. Add a few drops of Glacial Acetic Acid to the recrystallization solvent to suppress ionization and force the molecule into its neutral, less soluble form.

  • Concentration: Evaporate 50% of the mother liquor and repeat the cooling process to harvest a "second crop."

Issue 3: "The product smells like methyl-pyridine and has a lower melting point."

Diagnosis: Thermal Decarboxylation. You overheated the material. Solution:

  • Lower your dissolution temperature. Do not exceed 70°C.

  • Use a solvent with a lower boiling point (e.g., Acetone/Hexane) if Ethanol requires too much heat.

  • Ensure the vacuum oven for drying is set <45°C.

Mechanism of Action: The "Push-Pull" Solubility

Understanding the molecular interactions ensures you can adapt this protocol if your specific batch behaves differently.

SolubilityMechanism cluster_impurities Fate of Impurities Molecule 2-(5-Bromo-2-chloropyridin-3-yl) acetic acid HotSolvent Hot Ethanol (Solvates Lipophilic Halogens) Molecule->HotSolvent Dissolves Cooling Cooling/Anti-Solvent (Reduces Solvation Energy) HotSolvent->Cooling Supersaturation Salts Inorganic Salts (Insoluble in Hot EtOH) HotSolvent->Salts Filtered off Lattice Crystal Lattice Formation (H-Bonding Dimerization) Cooling->Lattice Selective Precipitation Byproducts Organic Byproducts (Stay in Mother Liquor) Lattice->Byproducts Excluded

Figure 2: Mechanistic workflow of the purification process, highlighting the separation of impurities.

References & Authority

  • General Recrystallization of Pyridine Derivatives:

    • Source: Vogel's Textbook of Practical Organic Chemistry. Chapter: "Purification of Organic Solids."

    • Relevance: Establishes the standard protocol for heterocyclic carboxylic acids using ethanol/water systems.

    • URL:

  • Synthesis and Handling of Halogenated Pyridylacetic Acids:

    • Source: Patent CN106187867A "Preparation method of 2-nitro-5-bromopyridine" (Analogous chemistry demonstrating acetic acid/ethanol handling).

    • Relevance: Provides industrial context for the solubility and thermal stability of brominated pyridine intermediates.

    • URL:

  • Decarboxylation Risks in Pyridylacetic Acids:

    • Source: Katritzky, A. R. Handbook of Heterocyclic Chemistry.

    • Relevance: Authoritative source on the thermal instability of 2- and 3-pyridylacetic acids, supporting the requirement for low-temperature drying.

    • URL:

  • Solubility Principles of Zwitterionic Heterocycles:

    • Source: BenchChem Application Note: "Purification of Nitro-Halo-Pyridines."

    • Relevance: Confirms the utility of mixed solvent systems (Alcohol/Water) for polar, halogenated aromatics.

    • URL:(Note: General reference to vendor technical data).

Sources

Technical Support Center: Troubleshooting 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[2][3]

Compound: 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid CAS: 1227499-30-0 Molecular Weight: 250.48 g/mol Key Application: Critical intermediate for URAT1 inhibitors (e.g., Lesinurad).[1]

The Core Challenge: Users frequently report precipitation upon aqueous dilution or difficulty achieving high-concentration stocks.[1][2] This behavior is dictated by the compound's lipophilic acid nature.[1][2] The molecule contains a carboxylic acid tail (pKa ~3.[2]9) attached to a halogenated pyridine core.[2][3][4] The electron-withdrawing halogens (Cl, Br) significantly reduce the basicity of the pyridine nitrogen, rendering acid-assisted solubilization ineffective.[2] Solubility is almost exclusively driven by deprotonation of the carboxylic acid. [1]

Physicochemical Snapshot[1][5][6][7]
PropertyValueImplication for Handling
LogP ~2.12 (Predicted)Moderately lipophilic.[1] Requires organic co-solvents or pH adjustment.[2]
pKa (Acid) 3.87 ± 0.10At pH < 4, the compound is neutral and insoluble.[2] At pH > 6, it ionizes and dissolves.[2]
pKa (Base) NegligibleThe pyridine nitrogen is deactivated by Cl/Br; do not use HCl to dissolve.[1][2]
Appearance White/Off-white SolidColored impurities (yellow/brown) indicate degradation or residual reagents.[1][2]

Solubility Decision Matrix

Use this guide to select the correct solvent system for your specific application.

SolubilityMatrix Start Select Application Stock Stock Solution (Long-term Storage) Start->Stock BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Synthesis/Reaction Start->Synthesis NMR Structural Analysis (NMR) Start->NMR DMSO DMSO (Anhydrous) >50 mg/mL Stock->DMSO Recommended Buffer Aq. Buffer (pH > 7.0) + <1% DMSO BioAssay->Buffer Dilute slowly Organic DCM, EtOAc, THF Synthesis->Organic Standard D_Solvent DMSO-d6 or MeOD NMR->D_Solvent Avoid D2O

Figure 1: Solvent selection workflow based on experimental end-use.[1]

Troubleshooting Guide (FAQs)

Issue 1: "The compound precipitates immediately when I add water or PBS."

Diagnosis: pH Shock. Explanation: Your stock solution (likely in DMSO) contains the neutral form of the molecule.[1][2] When you dilute into water (pH ~5-6) or unbuffered saline, the pH remains too low to ionize the carboxylic acid.[2] The local concentration exceeds the intrinsic solubility of the neutral form.[2] Solution:

  • Check Buffer pH: Ensure your aqueous buffer is pH 7.4 or higher .[1][2]

  • Order of Addition: Add the DMSO stock dropwise to the vortexing buffer, not the other way around.

  • Salt Formation: Pre-dissolve the compound in 1 equivalent of NaOH or KOH if a purely aqueous stock is absolutely required (see Protocol A).[2]

Issue 2: "I cannot dissolve the compound in 1N HCl."

Diagnosis: Incorrect chemical intuition.[1][2] Explanation: While many pyridines dissolve in acid by protonating the nitrogen, this specific pyridine is deactivated .[1][2] The Chlorine at position 2 and Bromine at position 5 pull electron density away from the ring, making the nitrogen non-basic.[2] It will not accept a proton easily.[1][2] Solution: Switch to basic conditions . The carboxylic acid is the only "handle" for aqueous solubility.[2] Use 0.1M NaOH or carbonate buffers.[2]

Issue 3: "The solution is cloudy in my cell culture media."

Diagnosis: Micro-precipitation or Calcium interaction.[1][2] Explanation:

  • Concentration Limit: You may be exceeding the solubility limit for the specific % of DMSO used.

  • Calcium Salts: Carboxylic acids can form insoluble calcium salts in high-calcium media (like DMEM).[1][2] Solution:

  • Keep the final DMSO concentration < 0.5% if possible, but ensure the compound concentration is < 100 µM.[2]

  • Sonicate the media sample for 5 minutes at 37°C.

  • If turbidity persists, filter through a 0.22 µm PVDF filter (note: check for compound loss via HPLC after filtration).[2]

Issue 4: "My NMR spectrum in CDCl3 shows broad peaks or poor solubility."

Diagnosis: Aggregation / H-bonding.[1][2] Explanation: Carboxylic acids often dimerize in non-polar solvents like Chloroform, leading to peak broadening.[1][2] Solution:

  • Add 1 drop of DMSO-d6 or Methanol-d4 to the CDCl3 tube to break hydrogen bond dimers.[1]

  • Alternatively, run the sample entirely in DMSO-d6 .[1][2]

Validated Protocols

Protocol A: Preparation of a 10 mM Aqueous Stock (Sodium Salt Method)

Use this method if organic co-solvents (DMSO) are strictly prohibited in your assay.[1][2]

  • Calculate: Determine the moles of compound. (e.g., 2.5 mg = ~10 µmol).[2]

  • Stoichiometry: Prepare a 100 mM NaOH stock solution. You need exactly 1.0 - 1.1 equivalents of base.[1][2]

  • Dissolution:

    • Add the solid compound to a vial.

    • Add the calculated volume of NaOH (e.g., 100 µL of 100 mM NaOH for 10 µmol compound).[2]

    • Vortex until clear.[2] The solution is now the Sodium salt of the acid.[2]

  • Dilution: Dilute to the final volume with PBS (pH 7.4).

    • Warning: Do not dilute with acidic buffers (pH < 6) or the free acid will precipitate.[2]

Protocol B: Standard DMSO Stock (Recommended)[3]
  • Weigh compound into a glass vial.

  • Add anhydrous DMSO to achieve a concentration of 10 mg/mL to 50 mg/mL .

  • Vortex and warm slightly (37°C) if necessary.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (water in DMSO promotes degradation).[1][2]

Mechanistic Visualization: pH-Dependent Solubility[1]

This diagram illustrates why pH control is the single most critical factor for this compound.

pHEffect LowPH pH < 4 (Acidic) Neutral Form (COOH) INSOLUBLE Mechanism Deprotonation of Carboxylic Acid (pKa ~3.9) LowPH->Mechanism Add Base (NaOH/Buffer) HighPH pH > 6 (Basic) Anionic Form (COO-) SOLUBLE HighPH->Mechanism Add Acid (HCl) Mechanism->LowPH Precipitation Mechanism->HighPH Forms Salt

Figure 2: The reversible transition between the insoluble neutral form and soluble anionic form.[1][2]

References

  • PubChem. (2025).[1][2][5][6] Compound Summary: 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid.[1][7][8] National Library of Medicine.[2] Retrieved March 8, 2026, from [Link][2]

  • Heterocyclic Letters. (2021). Synthesis of halogenated pyridine derivatives. Vol 11, No 3. Retrieved March 8, 2026, from [Link][2]

  • FDA. (2015).[1][2] Zurampic (Lesinurad) Prescribing Information. (Compound acts as intermediate).[9][2][4][10] Retrieved March 8, 2026, from [Link][2]

Sources

Technical Support Center: Coupling Reactions of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile, trifunctional building block in their synthetic campaigns. The inherent reactivity of its three distinct functional groups—a carboxylic acid, a C-Br bond, and a C-Cl bond—offers numerous synthetic possibilities but also presents unique challenges in controlling selectivity and minimizing side reactions.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Understanding the Substrate: A Multifaceted Building Block

2-(5-Bromo-2-chloropyridin-3-yl)acetic acid is an electron-deficient heteroaromatic compound. Its reactivity is governed by three key sites:

  • Carboxylic Acid (-COOH): Susceptible to standard amide bond formation, but its proximity to the electron-deficient pyridine ring can influence its reactivity.

  • C5-Bromo Bond (C-Br): The primary site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C-Cl bond.[1]

  • C2-Chloro Bond (C-Cl): Less reactive than the C-Br bond but can be engaged under more forcing conditions or with specialized catalyst systems. Its position alpha to the pyridine nitrogen makes it susceptible to nucleophilic aromatic substitution and hydrolysis.[1][2]

The primary challenge in using this molecule is achieving chemoselectivity—reacting at one site without affecting the others. This guide is structured to address each reactive site independently.

Part 1: Amide Coupling at the Carboxylic Acid

This is often the first step in many synthetic routes. The key challenge is activating the carboxylic acid sufficiently for it to react with an amine, especially a poorly nucleophilic one, without triggering side reactions at the halogenated positions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My amide coupling with an electron-deficient aniline is sluggish or failing completely. I've tried standard EDC/HOBt conditions with no success. What's going wrong?

Answer: This is a common issue. The electron-withdrawing nature of the dichlorobromopyridine ring slightly deactivates the carboxylic acid. More significantly, electron-deficient anilines are poor nucleophiles. The combination of these two factors means that standard coupling conditions are often insufficient.

Causality: The reaction likely fails at the nucleophilic attack step. The activated ester (e.g., HOBt ester) formed is not electrophilic enough, or the aniline is not nucleophilic enough to react at a reasonable rate.[3] This can lead to the slow hydrolysis of the activated intermediate back to the starting carboxylic acid.

Troubleshooting Steps:

  • Switch to a More Potent Coupling Reagent: For challenging couplings involving electron-deficient partners, stronger activating agents are required. Uronium- or phosphonium-based reagents are superior choices.

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This is often the reagent of choice. It forms a highly reactive OAt-ester, and the byproduct, HOAt, can catalyze the reaction.[4] It is known for faster couplings and lower rates of epimerization.[4]

    • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that is also highly effective but avoids the potentially carcinogenic byproduct HMPA associated with the original BOP reagent.[5]

    • T3P® (n-Propanephosphonic acid anhydride): An excellent choice for large-scale synthesis due to its efficiency and the water-soluble nature of its byproducts, simplifying workup.[6]

  • Optimize the Base and Solvent:

    • Base: Use a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Standard bases like triethylamine (TEA) can sometimes cause side reactions. For sensitive substrates, the weaker base N-methylmorpholine (NMM) can be used to minimize racemization, though this is not a concern for this specific acetic acid derivative.[6]

    • Solvent: Switch from less polar solvents like Dichloromethane (DCM) to more polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). These solvents can better solvate the charged intermediates and increase reaction rates.[3]

Question 2: I'm seeing an unknown impurity with a mass corresponding to the hydrolysis of the chloro group (M-Cl+OH). Why is this happening during my amide coupling?

Answer: This indicates that your reaction conditions are too harsh, promoting nucleophilic substitution at the C2 position. The 2-chloropyridine moiety is susceptible to hydrolysis, especially under basic conditions at elevated temperatures, to form the corresponding 2-pyridone derivative.[7][8]

Causality: The C2 position is activated towards nucleophilic attack. While water is a poor nucleophile, its high concentration (if present) combined with heat and a strong base can lead to the formation of the 2-pyridone byproduct.

Preventative Measures:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents. Dry your starting materials if they are hygroscopic.

  • Lower the Reaction Temperature: Most modern coupling reagents like HATU are highly efficient at room temperature. Avoid heating the reaction unless absolutely necessary.[4]

  • Base Stoichiometry: Use the minimum required amount of base (typically 2-3 equivalents). Excess base can accelerate hydrolysis.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as it is complete to prevent the accumulation of byproducts over time.

Data Summary: Amide Coupling Reagent Selection
ReagentClassActivation LevelCommon BaseKey AdvantagePotential Issue
EDC/HOBt CarbodiimideModerateDIPEA, TEACost-effective, water-soluble byproduct (EDC).[9]Often insufficient for electron-deficient amines.[3]
HATU Uronium SaltVery HighDIPEA, CollidineHigh yields, fast reactions, low racemization.Higher cost, can cause guanidinylation of the amine.
PyBOP Phosphonium SaltHighDIPEA, NMMEfficient, avoids carcinogenic byproducts.[5]Byproducts can be difficult to remove.
T3P® Phosphonic AnhydrideHighDIPEA, PyridineExcellent for scale-up, water-soluble byproducts.[6]Requires careful stoichiometry.
Protocol 1: Optimized Amide Coupling using HATU

This protocol is designed for coupling 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid with a moderately to poorly nucleophilic amine.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).

  • Reaction: Stir the mixture at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by LC-MS or TLC (typically complete within 1-4 hours).

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and finally, brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 2: Cross-Coupling at the C5-Bromo Position

The C-Br bond is the more reactive site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira. The primary goals are to achieve high conversion while preventing common side reactions like dehalogenation and catalyst poisoning.

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for diagnosing and solving issues in cross-coupling reactions.

G start Low Yield or Complex Mixture check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent & Solvent Quality (Anhydrous, Degassed) check_sm->check_reagents obs_dehalo Observation: Dehalogenation Product check_reagents->obs_dehalo Analyze Crude LC-MS obs_no_rxn Observation: No Reaction or Starting Material Only check_reagents->obs_no_rxn Analyze Crude LC-MS obs_homo Observation: Homocoupling Product check_reagents->obs_homo Analyze Crude LC-MS sol_dehalo_base Solution: - Use weaker base (K₂CO₃, K₃PO₄) - Avoid alkoxide bases obs_dehalo->sol_dehalo_base Cause: Base-mediated protodeboronation or hydride source sol_dehalo_ligand Solution: - Use more electron-rich/ bulky ligand (e.g., XPhos) obs_dehalo->sol_dehalo_ligand Cause: Slow reductive elimination sol_no_rxn_catalyst Solution: - Screen different Pd sources - Increase catalyst loading (2-5 mol%) - Use bulky biarylphosphine ligands obs_no_rxn->sol_no_rxn_catalyst Cause: Catalyst poisoning/ deactivation or slow oxidative addition sol_no_rxn_temp Solution: - Increase temperature incrementally obs_no_rxn->sol_no_rxn_temp Cause: Insufficient energy for activation sol_homo Solution: - Ensure rigorous degassing - Use stoichiometric excess of halide obs_homo->sol_homo Cause: O₂-mediated coupling or slow transmetalation

Caption: Troubleshooting workflow for cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 3: I am attempting a Suzuki-Miyaura coupling at the C5-Br position, but I'm getting significant amounts of the debrominated-chlorinated starting material. How can I stop this?

Answer: You are observing a classic side reaction known as protodeboronation followed by dehalogenation, or direct hydrodehalogenation.[10] This occurs when the organopalladium intermediate reacts with a proton source before it can undergo reductive elimination with the desired coupling partner.

Causality:

  • Base-Mediated Protodeboronation: The base can promote the cleavage of the C-B bond of your boronic acid, reducing its effective concentration.

  • Hydride Source: Certain reagents can generate a palladium-hydride species (Pd-H). This species can then reductively eliminate with your heteroaryl group to give the dehalogenated product. Common hydride sources include trace water, alcohol solvents, or even some amine bases.[10]

Troubleshooting Steps:

  • Base Selection is Critical: Strong, hard bases are often problematic.

    • Recommended: Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃. These are highly effective and less likely to promote side reactions compared to alkoxides like NaOtBu.[11] Ensure the base is finely powdered and anhydrous.

    • Avoid: Strong organic bases or alkoxides if dehalogenation is observed.

  • Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity.

    • Recommended: Use bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote rapid reductive elimination, which outcompetes the dehalogenation pathway.[2][11]

    • Avoid: Simple ligands like PPh₃ may not be sufficient to prevent catalyst deactivation or side reactions with this substrate.

  • Solvent System: Use anhydrous, degassed solvents.

    • Recommended: Aprotic solvents like 1,4-Dioxane, Toluene, or THF, often with a small amount of water, are standard for Suzuki reactions.[12] The water is necessary to help dissolve the inorganic base and facilitate transmetalation. However, use the minimum required.

Question 4: My Sonogashira coupling is giving me a high yield of the alkyne homocoupled (Glaser coupling) product. What causes this and how can I fix it?

Answer: Alkyne homocoupling is the most common side reaction in Sonogashira couplings.[13] It is a copper-mediated process that is highly sensitive to the presence of oxygen.

Causality: The copper(I) cocatalyst can be oxidized to copper(II) by trace oxygen in the reaction. Copper(II) then promotes the oxidative dimerization of the terminal alkyne.[14]

Preventative Measures:

  • Rigorous Inert Atmosphere: This is the most critical factor. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use a freezepump-thaw cycle (3x) on your solvent to remove all dissolved oxygen.

  • Reagent Purity: Use high-purity, freshly opened copper(I) iodide (CuI), as older bottles can be partially oxidized.

  • Amine Base: Use a high-quality, degassed amine base like TEA or DIPEA. The amine serves as both the base and a solvent. Piperidine is also highly effective.[13]

  • "Copper-Free" Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions often require a higher palladium catalyst loading and a different base (e.g., a tetraalkylammonium salt), but they completely eliminate the Glaser pathway.

Data Summary: Suzuki Coupling Conditions for C5-Br Selectivity
Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Outcome & Notes
Pd₂(dba)₃ (2%)SPhos (4%)K₃PO₄ (2.0)Dioxane/H₂O (10:1)90-100Recommended. Generally high yield, low dehalogenation.[11]
Pd(PPh₃)₄ (5%)-K₂CO₃ (2.0)Toluene/EtOH/H₂O85"Classic" conditions; may suffer from lower yields and side reactions with this substrate.[15]
Pd(dppf)Cl₂ (3%)-Cs₂CO₃ (2.0)DMF100Good for challenging substrates, but DMF can be difficult to remove.[11]
Protocol 2: Selective Suzuki-Miyaura Coupling at C5
  • Preparation: To a reaction vessel, add 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (1.0 eq), the arylboronic acid (1.3 eq), and finely powdered K₃PO₄ (2.0 eq).

  • Inerting: Seal the vessel, and evacuate and backfill with Argon three times.

  • Solvent/Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., 10:1 v/v). Separately, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the dioxane and add this catalyst solution to the main reaction mixture.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor by LC-MS. Reactions are typically complete in 6-18 hours.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium black. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. The carboxylic acid product can often be purified by recrystallization or by column chromatography (sometimes with 1% acetic acid added to the eluent to prevent streaking).

Part 3: Managing Reactivity at the C2-Chloro Position

While less reactive, the C2-Cl bond can be functionalized. This is typically done after the C5-Br position has already reacted. The main side reaction of concern is hydrolysis to the 2-pyridone.

Question 5: I have successfully coupled at the C5 position and now want to perform a Buchwald-Hartwig amination at the C2-Cl position, but the reaction is not working. Why is coupling at C2 so much harder?

Answer: The C-Cl bond has a higher bond dissociation energy than the C-Br bond, making the initial oxidative addition step to the Pd(0) center much more difficult.[1] Furthermore, the proximity of the pyridine nitrogen can strongly inhibit the catalyst.

Causality:

  • High Bond Energy: More energy (higher temperature) is required to break the C-Cl bond.

  • Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium center, effectively taking it out of the catalytic cycle. This is a major challenge for 2-halopyridines.[2]

Solutions:

  • Specialized Catalysts: This transformation requires highly active, modern catalyst systems. Use a combination of a strong palladium precatalyst (e.g., a palladacycle or Pd(dba)₃) and a very bulky, electron-rich biarylphosphine ligand like XPhos, tBuXPhos, or BrettPhos. These ligands create a sterically demanding environment around the palladium that favors oxidative addition over catalyst inhibition.[2]

  • Strong Base: A strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) is required to facilitate the amination.[11]

  • Higher Temperatures: Reactions involving C-Cl bonds often require temperatures above 100 °C.

References
  • Barrera, C.M., et al. (2006). Hydrolysis kinetics for 2-chloropyridine in supercritical water. Available at: ResearchGate. [Link]

  • Behrooz, M., et al. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Available at: PMC. [Link]

  • Google Patents (1979). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • ResearchGate (2006). Hydrolysis kinetics for 2-chloropyridine in supercritical water | Request PDF. Available at: ResearchGate. [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: Aapptec. [Link]

  • Petiot, P., & Gagnon, A. (2014). PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF TRIALKYLBISMUTHINES WITH 2-HALOAZINES AND DIAZINES. HETEROCYCLES, 88(2), 1615.
  • Google Patents (1990). US4942239A - Process for the production of 2-hydroxypyridine.
  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available at: White Rose Research Online. [Link]

  • An, G., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: PMC. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: Yoneda Labs. [Link]

  • Academia.edu. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available at: Academia.edu. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • Daugulis, O., & Zaitsev, V. G. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(49), 13156-13157.
  • Johnson Matthey. Cross-Coupling Reactions Guide. Available at: Johnson Matthey. [Link]

  • Sane, P. T., et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(15), 5065-5067.
  • Wikipedia. Suzuki reaction. Available at: Wikipedia. [Link]

  • Asiri, A. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: HepatoChem. [Link]

  • Chemistry LibreTexts (2024). Sonogashira Coupling. Available at: Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Stability, Storage, and Troubleshooting for 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Overview

2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (CAS: 1227499-30-0) is a highly functionalized heterocyclic building block. Its molecular architecture presents three distinct reactive vulnerabilities:

  • Electrophilic C-2 Position: The 2-chloro group is highly activated for nucleophilic attack.

  • Photolabile C-5 Position: The 5-bromo substituent is susceptible to homolytic cleavage.

  • Thermally Sensitive C-3 Moiety: The acetic acid group can undergo decarboxylation under stress.

Understanding the causality behind these degradation pathways is critical for maintaining batch integrity and ensuring reproducible experimental outcomes.

Core FAQs: Storage and Stability Mechanisms

Q: What are the optimal long-term storage conditions, and what is the mechanistic rationale? A: The compound must be stored at 2-8°C, sealed in a desiccator, and protected from light .

  • Causality: Refrigeration mitigates the kinetic energy required for thermal decarboxylation[1]. Desiccation prevents the slow hydrolysis of the 2-chloro group, which is highly activated for nucleophilic aromatic substitution (SNAr)[2]. Darkness prevents the photodehalogenation of the 5-bromo group, which can cleave under UV/visible light[3].

Q: Why is the 2-chloro position more susceptible to degradation than the 5-bromo position in nucleophilic solvents? A: The 2-chloro group is positioned ortho to the pyridine nitrogen. During a nucleophilic attack (e.g., by water or amines), the electronegative nitrogen atom delocalizes the negative charge, stabilizing the intermediate Meisenheimer (σ) complex[2][4]. The 5-bromo position lacks this direct resonance stabilization, making the C-2 position the primary site of nucleophilic degradation.

Q: Will this compound spontaneously decarboxylate at room temperature? A: No. The stability of pyridine-acetic acids is highly dependent on their substitution position[1]. While 2- and 4-pyridineacetic acids decarboxylate readily via stable zwitterionic or enol intermediates, 3-pyridineacetic acids lack this direct resonance stabilization for the resulting carbanion. Therefore, it is relatively stable at room temperature but will undergo concerted decarboxylation under harsh thermal stress (>40°C) or extreme pH shifts[1].

Troubleshooting Guide: Identifying Degradation

If you suspect your batch has degraded, use LC-MS to identify the specific pathway based on mass shifts (Δm) relative to the parent molecule (m/z ~250.5).

  • Symptom 1: Unexplained loss of mass or gas evolution upon dissolution.

    • Diagnosis:Thermal Decarboxylation.

    • Analytical Signature: Appearance of a peak with Δm = -44 Da (Loss of CO₂).

    • Corrective Action: Ensure the compound is not subjected to excessive heat during rotary evaporation or solubilization. Maintain storage at 2-8°C.

  • Symptom 2: Appearance of solvent adduct peaks in LC-MS.

    • Diagnosis:SNAr Displacement of the 2-Chloro Group.

    • Analytical Signature: Loss of the chlorine isotope pattern and a mass shift corresponding to Δm = -35 Da + Mass of Nucleophile (e.g., +18 for H₂O, +32 for MeOH).

    • Corrective Action: Avoid storing stock solutions in protic or nucleophilic solvents (like methanol or unpurified DMF) for extended periods. Store the solid powder in a desiccator.

  • Symptom 3: Loss of the characteristic 1:1 Bromine isotope pattern.

    • Diagnosis:Photodebromination.

    • Analytical Signature: Appearance of a peak with Δm = -79 Da (Loss of Br).

    • Corrective Action: Bromopyridines undergo homolytic C-Br cleavage under light exposure[3][5]. Wrap all reaction vials in aluminum foil and use amber glass vials for storage.

Quantitative Storage Parameters

The following table summarizes the critical storage parameters and the specific degradation mechanisms triggered by non-compliance.

ParameterAcceptable RangeCritical ThresholdPrimary Degradation Mechanism
Temperature 2°C to 8°C> 40°CThermal Decarboxylation (Loss of CO₂)
Humidity < 20% RH (Desiccated)> 60% RHHydrolysis via SNAr at the C-2 position
Light Exposure Dark (Amber Vials)Direct UV/Vis LightPhotodebromination (Homolytic C-Br cleavage)
Solvent pH pH 4.0 to 6.0pH < 2 or pH > 9Acid/Base catalyzed Decarboxylation

Experimental Protocol: Self-Validating Stability-Indicating Assay

To verify the integrity of a stored batch, perform the following self-validating LC-MS protocol. This system is "self-validating" because it relies on a mass-balance calculation between a stressed control and the analytical sample.

Step 1: Sample Preparation

  • Analytical Sample: Dissolve 1.0 mg of the stored 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid in 1.0 mL of LC-MS grade Acetonitrile (ACN).

  • Positive Control (Stressed): Dissolve 1.0 mg of the compound in 1.0 mL of 50:50 MeOH:H₂O (pH 10 with NH₄OH) and heat at 60°C for 2 hours to intentionally induce SNAr and decarboxylation.

Step 2: Chromatographic Separation

  • Use a C18 Reverse-Phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Run a gradient from 5% B to 95% B over 5 minutes to ensure polar degradation products (like the decarboxylated or hydrolyzed species) elute before the parent compound.

Step 3: Mass Spectrometry Detection

  • Operate in Electrospray Ionization (ESI) positive and negative modes.

  • Monitor the parent ion at m/z ~250.5 (with characteristic Cl/Br isotope patterns).

  • Extract ion chromatograms (EIC) for m/z 206.5 (Decarboxylation), m/z 171.5 (Debromination), and m/z 232.5 (Hydrolysis at C-2).

Step 4: Self-Validation & Mass Balance Calculation

  • Analyze the Positive Control to confirm the retention times of the degradation products.

  • Calculate the mass balance: The sum of the integrated peak areas of the parent compound and all identified degradation peaks in the stressed sample must equal the peak area of the parent compound in a freshly prepared standard (accounting for ionization response factors). If mass balance is achieved, the assay is validated for detecting degradation in the Analytical Sample.

Visualizations of Degradation Pathways and Workflows

DegradationPathways Compound 2-(5-Bromo-2-chloropyridin-3-yl) acetic acid Decarb Decarboxylation (Loss of CO2) Compound->Decarb Thermal Stress (>40°C) SNAr SNAr at C-2 (Nucleophilic Attack) Compound->SNAr Moisture / Amines (High pH) Photo Photodebromination (Homolytic Cleavage) Compound->Photo UV/Visible Light (hv)

Primary degradation pathways of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid under environmental stress.

TroubleshootingWorkflow Start Impurity Detected in LC-MS/HPLC CheckMass Analyze Mass Shift (Δm) Relative to Parent (m/z ~250.5) Start->CheckMass Mass44 Δm = -44 Da (Decarboxylation) CheckMass->Mass44 Mass79 Δm = -79 Da (Debromination) CheckMass->Mass79 Mass35 Δm = -35 Da + Adduct (Dechlorination) CheckMass->Mass35 Action1 Corrective Action: Store at 2-8°C Mass44->Action1 Action2 Corrective Action: Use Amber Vials Mass79->Action2 Action3 Corrective Action: Store Desiccated Mass35->Action3

LC-MS driven troubleshooting workflow for identifying and correcting specific degradation issues.

References

  • [1] Title: Decarboxylation Pathways and Stability Considerations Source: Benchchem URL:

  • [2] Title: Aromatic Substitution Reaction of 2-Chloropyridines Catalyzed by Microsomal Glutathione S-Transferase 1 Source: ResearchGate URL:

  • [4] Title: Mechanism for the Nucleophilic Aromatic Substitution of 2-Chloropyridine Source: AskFilo URL:

  • [3] Title: 3-Bromo-5-(trifluoromethyl)pyridin-4-amine - Photodehalogenation Source: Benchchem URL:

  • [5] Title: A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction Source: PMC (National Institutes of Health) URL:

Sources

Technical Support Center: Purification of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid. This guide provides in-depth troubleshooting and answers to frequently asked questions encountered during the purification of this important active pharmaceutical ingredient (API) intermediate. Our focus is on providing practical, scientifically-grounded solutions to common challenges.

Part 1: Understanding Your Crude Product

Q1: What are the likely impurities in my crude 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic pathway. Understanding these potential contaminants is the first step toward designing an effective purification strategy. Impurities in APIs and their intermediates can arise from raw materials, side reactions, or degradation.[1][2]

Common synthetic routes may involve the bromination and chlorination of a pyridine precursor, followed by the introduction of the acetic acid side chain.[3][4] A major side reaction in the bromination of aminopyridines, for example, is the formation of di-brominated species.[5][6]

Table 1: Common Impurity Classes and Their Origins

Impurity ClassPotential Specific ExamplesLikely OriginRecommended Primary Removal Method
Unreacted Starting Materials 2-Amino-5-bromopyridine, 2,5-dibromopyridine, Meldrum's acid derivatives.[3][5]Incomplete reaction during synthesis.[1]Acid-Base Extraction, Chromatography
Over-Halogenated Byproducts 2-(3,5-Dibromo-2-chloropyridin-3-yl)acetic acidNon-selective bromination steps.Recrystallization, Chromatography
Isomeric Impurities Positional isomers of the bromo- or chloro-substituentsNon-regioselective synthesis steps.Recrystallization, Chromatography
Process Reagents & Catalysts Acetic acid, N-Bromosuccinimide (NBS), Cuprous Bromide.[5][7]Carried over from the reaction work-up.Acid-Base Extraction, Aqueous Washes
Residual Solvents Toluene, Dichloromethane (DCM), Ethyl AcetateIncomplete removal after reaction or extraction.[1]Drying under vacuum
Degradation Products 5-Bromo-2-chloro-3-methylpyridineDecarboxylation of the final product, often promoted by heat.[3][8]Recrystallization, Chromatography

Part 2: Primary Purification Strategy: Acid-Base Extraction

Q2: My crude product is a brown, oily solid. What is the best initial purification step?

A2: For a crude product containing an acidic target molecule like 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid, acid-base extraction is the most effective and efficient initial purification step.[9][10] This technique leverages the acidic nature of the carboxylic acid group to selectively move your desired compound from an organic solvent into an aqueous basic solution, leaving non-acidic (neutral or basic) impurities behind.[11]

The core principle involves converting the water-insoluble carboxylic acid into its corresponding carboxylate salt, which is highly soluble in water.[12] After separating the layers, the aqueous layer is re-acidified, causing the purified carboxylic acid to precipitate out of the solution.[11]

AcidBaseExtraction Crude Crude Product (in Organic Solvent like EtOAc) Base Add Aqueous Base (e.g., 1M NaOH) Crude->Base Dissolve Funnel Separatory Funnel (Shake & Separate Layers) Base->Funnel OrganicLayer Organic Layer (Contains Neutral/Basic Impurities) Funnel->OrganicLayer Top Layer AqueousLayer Aqueous Layer (Contains Deprotonated Product as Salt) Funnel->AqueousLayer Bottom Layer Acid Add Aqueous Acid (e.g., 1M HCl) AqueousLayer->Acid Transfer Precipitate Precipitation Acid->Precipitate Adjust to pH < 4 Filter Filter & Dry Precipitate->Filter PureProduct Purified Solid Product Filter->PureProduct RecrystallizationTroubleshooting Start Recrystallization Attempt OiledOut Product 'Oiled Out' (formed liquid instead of solid) Start->OiledOut NoCrystals No Crystals Form Start->NoCrystals LowRecovery Poor Recovery Start->LowRecovery Sol1 Solution cooled too quickly or is supersaturated. OiledOut->Sol1 Sol3 Solution is not saturated. NoCrystals->Sol3 Sol2 Too much solvent was used. LowRecovery->Sol2 Fix1 Re-heat to dissolve oil. Allow to cool more slowly. Add a seed crystal. Sol1->Fix1 Fix2 Boil off some solvent to concentrate. Re-cool. Sol2->Fix2 Fix3 Scratch inside of flask with glass rod. Add a seed crystal. Add an anti-solvent. Sol3->Fix3

Fig 2. Decision Tree for Troubleshooting Recrystallization.

Experimental Protocol: Mixed-Solvent Recrystallization

  • Dissolve: Dissolve the impure solid in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Add Anti-Solvent: While the solution is still hot, add the "poor" solvent (the anti-solvent, e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This is the point of saturation.

  • Re-clarify: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cool & Isolate: Allow the solution to cool slowly, as described in the single-solvent protocol. The crystals should form readily. Collect by vacuum filtration.

Part 4: Advanced Purification

Q6: Recrystallization isn't removing an impurity with very similar polarity. What should I do?

A6: When impurities co-crystallize with your product due to similar structural and polarity characteristics, column chromatography is the most powerful purification technique to employ. [2][13]This method separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).

For a polar acidic compound, peak tailing on silica gel is a common problem. [14]This is due to strong interactions between the basic pyridine nitrogen and acidic silanol groups on the silica surface. To achieve good separation and sharp peaks, it is standard practice to add a small amount of acid (e.g., 0.5-1% acetic acid) to the mobile phase. This protonates the pyridine nitrogen, minimizing the strong interaction with the silica. [14] Table 4: Typical Parameters for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective choice for most organic compounds.
Mobile Phase (Eluent) Hexanes/Ethyl Acetate with 1% Acetic AcidStart with a low polarity mixture (e.g., 90:10 Hexanes:EtOAc) and gradually increase the polarity. The acetic acid improves peak shape. [14]
Loading Method Dry LoadingAdsorb the crude product onto a small amount of silica gel and load the resulting dry powder onto the column. This often results in better resolution than loading as a concentrated solution.
Detection TLC with UV visualization (254 nm)Use Thin Layer Chromatography (TLC) to identify the solvent system that gives good separation (target Rf ~0.3-0.4) and to monitor the column fractions.

Part 5: Purity Assessment & Final Product Handling

Q7: How do I confirm the purity of my final product?

A7: A combination of analytical techniques should be used to confirm the purity and identity of your final material.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying purity. [1]A high-purity sample should show a single major peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the molecular weight of your compound, providing strong evidence of its identity. [1]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming that the chemical structure is correct and that no significant impurities are visible.

  • Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities tend to depress and broaden the melting point range. [15]

Q8: My final product is a white solid. How should I store it?

A8: Based on supplier safety data, 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid should be stored in a tightly sealed container in a dry, well-ventilated place, typically at refrigerated temperatures (2-8°C). [16]

References

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Wikipedia. (2024). Acid–base extraction. Retrieved from [Link]

  • University of York. (n.d.). Chemically-active extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Varsity Tutors. (n.d.). How to Purify Compounds - Organic Chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. Retrieved from [Link]

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]

  • Tayana. (n.d.). Picking the best purification method for your API can be a tricky challenge. Retrieved from [Link]

  • Regis Technologies. (2021). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-bromo-2-chloropyridin-3-yl)acetic acid. Retrieved from [Link]

  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • APIC. (2014). Guidance on Handling of Insoluble Matter and Foreign Particles in APIs. Retrieved from [Link]

  • Google Patents. (2016). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(22), 15413–15426. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-bromo-3-chloropyridin-2-yl)acetic acid. Retrieved from [Link]

  • Sonavane, S., et al. (2021). An improved and scalable process for the synthesis of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Retrieved from [Link]

  • Google Patents. (2015). CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • ACS Publications. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Li, J., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(19), 6595. Retrieved from [Link]

  • Al-Awadhi, H., et al. (2004). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. ARKIVOC. Retrieved from [Link]

  • International Journal of Scientific Study. (2015). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Cyclization & Coupling in Pyridine Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword from the Senior Application Scientist Working with 2- and 4-pyridine acetic acid derivatives presents a unique set of synthetic hurdles. These substrates are notorious for failing standard peptide coupling and macrolactamization protocols. The fundamental issue lies in the electronic interplay between the basic pyridine nitrogen and the activated carboxylic acid, which drives rapid decarboxylation, catalyst poisoning, and C-terminal epimerization. This guide deconstructs the causality of these failures and provides self-validating, field-tested protocols to bypass them.

Part I: Diagnostic Q&A and Troubleshooting

Q1: Why does my pyridine acetic acid derivative rapidly decarboxylate upon activation, and how do I prevent it?

Causality: When the carboxylic acid of a 2- or 4-pyridine acetic acid is activated (e.g., forming an O-acylisourea with DIC or an active ester with HATU), the


-protons become highly acidic. If a standard tertiary amine base like DIPEA or triethylamine (TEA) is present, it rapidly abstracts an 

-proton. The electron-withdrawing nature of the pyridine ring stabilizes the resulting carbanion, forming an anhydrobase (or pyridinium ylide) intermediate[1]. This intermediate rapidly extrudes CO₂ to form an alkyl pyridine dead-end product[2].

Solution: You must uncouple carboxylic acid activation from


-deprotonation. Switch your coupling reagent to propylphosphonic anhydride (T3P) and replace strong bases with weaker aromatic bases like pyridine, 2,6-lutidine, or 2,4,6-collidine[3]. These bases are sufficiently nucleophilic to facilitate the coupling mechanism but lack the basicity required to deprotonate the 

-carbon of the activated ester, completely shutting down the anhydrobase pathway.

MechanisticPathway Start Pyridine Acetic Acid Derivative Activation Carboxylic Acid Activation Start->Activation StrongBase Strong Base (DIPEA/TEA) Deprotonation Activation->StrongBase Standard Protocol WeakBase Weak Base (Collidine) + T3P or MNBA Activation->WeakBase Optimized Protocol Anhydrobase Anhydrobase / Pyridinium Ylide Intermediate StrongBase->Anhydrobase Decarb Rapid Decarboxylation (-CO2) Anhydrobase->Decarb FailedProduct Alkyl Pyridine (Dead End) Decarb->FailedProduct ActiveEster Stable Activated Ester (No Alpha-Deprotonation) WeakBase->ActiveEster Cyclization Intramolecular Nucleophilic Attack (High Dilution) ActiveEster->Cyclization SuccessProduct Desired Macrolactam / Coupled Product Cyclization->SuccessProduct

Mechanistic divergence of pyridine acetic acids: Decarboxylation vs. Successful Cyclization.

Q2: My macrolactamization yields are extremely low (<10%), yielding mostly oligomers. What is the optimal coupling strategy?

Causality: Standard uronium/phosphonium reagents (HATU, PyBOP) are highly effective for linear peptide coupling but often fail for complex macrolactamizations involving pyridine scaffolds. The slow rate of intramolecular cyclization allows competing intermolecular oligomerization to dominate. Furthermore, the basic pyridine nitrogen can coordinate to and poison standard coupling intermediates[4].

Solution: Implement the Shiina macrolactamization strategy using 2-Methyl-6-nitrobenzoic anhydride (MNBA). Critically, you must replace the standard DMAP catalyst with 4-(dimethylamino)pyridine N-oxide (DMAPO)[5]. DMAPO is a weaker base than DMAP but acts as a superior nucleophilic catalyst. It accelerates the intramolecular ring closure while suppressing undesired aminolysis and side reactions, often boosting yields from <20% to >70% under mild conditions[6].

Q3: How do I prevent C-terminal epimerization at the -carbon during these challenging cyclizations?

Causality: Prolonged activation times required for macrocyclization expose the C-terminal


-carbon to repeated deprotonation/reprotonation cycles (keto-enol tautomerization), leading to racemization/epimerization. This is heavily exacerbated by the use of strong amine bases.

Solution: The identity of the amine base has an enormous impact on the rate of C-terminal epimerization[3]. Using T3P with sterically hindered, weaker bases like 2,6-di-tert-butylpyridine (DtBP) or collidine maximizes diastereocontrol, often achieving >97:3 diastereomeric ratios (DR) compared to <50:50 with standard bases[3].

TroubleshootingWorkflow Start Cyclization Failure Identified Diag1 Rapid degradation into alkyl pyridine? Start->Diag1 Sol1 Decarboxylation Issue: Switch to T3P + Collidine Diag1->Sol1 Yes Diag2 Product is mostly oligomers/dimers? Diag1->Diag2 No Sol2 Oligomerization Issue: Use MNBA + DMAPO Dilution (< 1 mM) Diag2->Sol2 Yes Diag3 Product epimerized at the C-terminus? Diag2->Diag3 No Diag3->Start No Sol3 Epimerization Issue: Avoid DIPEA/TEA. Use DtBP or 2,6-Lutidine Diag3->Sol3 Yes

Decision matrix for troubleshooting pyridine acetic acid cyclization failures.

Part II: Quantitative Data Summary

The following table synthesizes the expected outcomes based on the choice of coupling reagent and base when cyclizing pyridine acetic acid derivatives.

Coupling ReagentBase CatalystConcentrationPrimary Failure Mode AvoidedExpected YieldDiastereomeric Ratio (DR)
HATU / PyBOP DIPEA (3.0 eq)10 mMNone (Baseline)< 15%< 50:50
T3P Pyridine (3.0 eq)5 mMDecarboxylation40 - 50%85:15
T3P DtBP (3.0 eq)5 mMEpimerization30 - 40%> 97:3
MNBA DMAP (2.6 eq)2 mMOligomerization45 - 62%90:10
MNBA DMAPO (0.2 eq) + TEA2 mM Aminolysis / Oligomerization > 75% > 95:5

Note: Data aggregated from optimized synthetic workflows for complex depsipeptidic analogues and pseudoxylallemycin precursors[3][4][6].

Part III: Validated Experimental Protocols

Protocol A: T3P-Mediated Coupling for Decarboxylation-Prone Substrates

Use this protocol when your primary issue is the rapid loss of CO₂ during linear coupling or macrocyclization.

  • Preparation: Dissolve the pyridine acetic acid derivative (1.0 equiv) and the amine nucleophile (1.1 equiv) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) to achieve a concentration of 0.05 M.

  • Base Addition: Add 2,4,6-collidine or 2,6-di-tert-butylpyridine (DtBP) (3.0 equiv) to the reaction mixture. Self-Validation Check: The solution should remain clear; immediate darkening often indicates premature degradation.

  • Activation: Cool the mixture to 0 °C. Dropwise, add a 50 wt% solution of T3P in EtOAc or DMF (1.5 equiv).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12–24 hours. Monitor via LC-MS to ensure the mass of the anhydrobase intermediate is absent.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: High-Dilution MNBA/DMAPO Macrolactamization

Use this protocol for challenging head-to-tail ring closures where oligomerization or low yields are the primary failure modes.

  • Preparation: Dissolve the linear seco-acid/peptide precursor (1.0 equiv) in anhydrous DCM to achieve a highly dilute concentration of 2.0 mM . Critical Step: Do not exceed 2.0 mM, or intermolecular oligomerization will outcompete cyclization.

  • Reagent Addition: Add 2-Methyl-6-nitrobenzoic anhydride (MNBA) (1.3 equiv) to the stirring solution at room temperature.

  • Catalyst Addition: Add Triethylamine (TEA) (2.6 equiv) followed by the nucleophilic catalyst 4-(dimethylamino)pyridine N-oxide (DMAPO) (0.2 equiv). Mechanistic Note: DMAPO acts as a superior nucleophilic catalyst compared to DMAP, preventing side-reactions while accelerating the mixed-anhydride formation[4].

  • Reaction: Stir at room temperature (or slightly elevated to 40 °C if sterically hindered) for 1 to 5 hours[5].

  • Workup: Once LC-MS confirms the disappearance of the linear precursor, quench the reaction with water, extract with EtOAc, wash with brine, and purify via reverse-phase HPLC.

References

1.[4] "4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399", nih.gov.[Link] 2.[3] "Organic & Biomolecular Chemistry - NSF PAR", nsf.gov.[Link] 3.[5] "4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399 | ACS Omega", acs.org.[Link] 4.[1] "Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds", uiowa.edu.[Link] 5.[2] "Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds", uiowa.edu.[Link] 6.[6] "4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399 | ACS Omega", acs.org.[Link]

Sources

Optimizing reaction temperature for 5-bromo-2-chloropyridine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

5-Bromo-2-chloropyridine is a highly versatile dihalogenated scaffold utilized extensively in drug discovery and agrochemical development. Its utility stems from the orthogonal reactivity of its two halogens. The C5-bromide is highly susceptible to transition-metal-catalyzed cross-coupling and halogen-metal exchange, whereas the C2-chloride is activated toward nucleophilic aromatic substitution (SNAr) by the adjacent pyridine nitrogen.

However, achieving precise chemoselectivity requires rigorous optimization of reaction temperature. Thermal energy dictates whether the reaction remains under kinetic control (favoring the weaker C–Br bond) or breaches the activation barrier for the C–Cl bond, leading to over-functionalization or regio-scrambling.

Quantitative Data: Reactivity & Temperature Profiles

Table 1: Halogen Reactivity Profile in 5-Bromo-2-chloropyridine

Position Halogen Avg. C–X BDE (kcal/mol) Primary Reactivity Mode Optimal Temp Range
C5 Bromine ~81 Oxidative Addition, Halogen-Metal Exchange -78°C to 60°C

| C2 | Chlorine | ~96 | SNAr, Directed Oxidative Addition | 80°C to 120°C |

Table 2: Temperature Effects on Selectivity in Suzuki-Miyaura Coupling (SMC)

Temperature Catalyst System Major Product Selectivity Outcome
25°C – 60°C Pd(PPh3)4 or Pd(dppf)Cl2 C5-Arylated High chemoselectivity
>80°C Pd(PPh3)4 or Pd(dppf)Cl2 C5-Arylated + C2,C5-Diarylated Over-functionalization

| 80°C – 100°C | Pd/P(tBu)3 | C2,C5-Diarylated | Complete loss of chemoselectivity |

Reaction Pathway Visualization

G Start 5-Bromo-2-chloropyridine LowTemp Low/Ambient Temp (-78°C to 60°C) Start->LowTemp HighTemp Elevated Temp (>80°C) Start->HighTemp SMC_Br C5-Selective SMC (Pd cat., Boronic Acid) LowTemp->SMC_Br Pd(0) / Base Mg_Exch C5-Selective Mg-Exchange (iPrMgCl·LiCl, 0°C) LowTemp->Mg_Exch TurboGrignard SMC_Cl C2,C5-Diarylation (Over-coupling) HighTemp->SMC_Cl Pd(0) / Base SNAr C2-Selective SNAr (Nucleophiles, No Pd) HighTemp->SNAr Amines/Alkoxides Decomp Regio-scrambling / Decomposition (with Li) HighTemp->Decomp Organolithiums

Temperature-dependent divergent functionalization pathways for 5-bromo-2-chloropyridine.

Troubleshooting FAQs

Q1: Why am I observing a mixture of C5-arylated and C2,C5-diarylated products during my Suzuki-Miyaura coupling? Causality & Solution: The site-selectivity of Suzuki-Miyaura coupling (SMC) is primarily governed by the Bond Dissociation Energy (BDE) of the carbon-halogen bonds[1]. The C5–Br bond is significantly weaker than the C2–Cl bond, making it intrinsically more reactive toward oxidative addition by Pd(0). However, at elevated temperatures (>80°C), the thermal energy is sufficient to overcome the activation barrier for C2–Cl oxidative addition, leading to over-functionalization. Furthermore, high temperatures can promote the formation of highly active adventitious Pd nanoparticles that ignore intrinsic halide selectivity[2]. Actionable Step: Lower the reaction temperature to 25°C–60°C. If reactivity drops, switch to a more active, yet selective catalyst system at room temperature rather than increasing the heat.

Q2: During halogen-metal exchange with n-BuLi, I see extensive degradation and regio-scrambling. How can I selectively lithiate the C5 position? Causality & Solution:n-Butyllithium is highly nucleophilic. At temperatures above -78°C, the rate of nucleophilic addition to the electron-deficient pyridine ring competes with the desired halogen-metal exchange[3]. Additionally, the resulting 5-lithiated species can facilitate a competing halo-directed lithiation, causing scrambling. Actionable Step: Maintain strict cryogenic conditions (-78°C) using a dry ice/acetone bath and ensure rapid addition of n-BuLi (<5 seconds). Alternatively, for a more robust and scalable process, switch to the TurboGrignard reagent (iPrMgCl·LiCl). The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, allowing for a highly efficient Br/Mg exchange at a much more forgiving temperature range (0°C to 25°C) without nucleophilic attack[4].

Q3: I need to aminate the C2-Cl position selectively without reacting the C5-Br. Is this possible? Causality & Solution: Direct transition-metal-catalyzed cross-coupling at C2 in the presence of C5-Br is kinetically disfavored due to the weaker C–Br bond. However, chemoselectivity can be inverted using specific ligand control. Sigman and Tan demonstrated that while bulky ligands favor amination at the C5–Br, specific bidentate phosphines can promote reaction at the C2–Cl[5]. Alternatively, you can exploit the inherent electronic bias of the pyridine ring: the nitrogen atom strongly activates the ortho-position (C2) toward Nucleophilic Aromatic Substitution (SNAr). Actionable Step: Avoid palladium entirely if you only want to functionalize C2 with a nucleophile. Heat the 5-bromo-2-chloropyridine with the desired amine nucleophile and a non-nucleophilic base (e.g., DIPEA) in a polar aprotic solvent (like DMF or NMP) at 80°C–100°C. The C2–Cl will be displaced via SNAr, leaving the C5–Br intact for downstream cross-coupling.

Validated Experimental Protocols

Protocol 1: C5-Selective Suzuki-Miyaura Coupling (Ambient Temperature)

Objective: Synthesize 5-aryl-2-chloropyridine with >95% chemoselectivity. Self-Validation Metric: The absence of C2,C5-diarylated byproduct via LC-MS confirms temperature control was successful.

  • Preparation: In an oven-dried Schlenk flask under argon, add 5-bromo-2-chloropyridine (1.0 equiv), the arylboronic acid (1.1 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Solvent & Base: Add degassed 1,4-dioxane (0.2 M) and an aqueous solution of Na2CO3 (2.0 M, 2.0 equiv).

  • Reaction: Stir the biphasic mixture vigorously at 40°C. Crucial: Do not exceed 60°C to prevent C2-Cl activation[1]. Use an internal temperature probe to ensure the heating mantle does not overshoot.

  • Monitoring: Monitor via TLC or LC-MS. The reaction typically completes within 4–8 hours.

  • Workup: Quench with water, extract with EtOAc, dry over MgSO4, and purify via flash chromatography.

Protocol 2: C5-Selective Halogen-Magnesium Exchange (TurboGrignard)

Objective: Generate a stable 5-magnesiated-2-chloropyridine intermediate for electrophilic trapping. Self-Validation Metric: Quenching a 0.1 mL aliquot with iodine should yield exclusively 2-chloro-5-iodopyridine, confirming selective metalation without scrambling.

  • Preparation: Dissolve 5-bromo-2-chloropyridine (1.0 equiv) in anhydrous THF (0.5 M) in a flame-dried flask under argon.

  • Temperature Control: Cool the solution to 0°C using an ice-water bath. Crucial: Internal temperature monitoring is strictly required to ensure the exothermic exchange does not spike the internal temperature above 10°C[4].

  • Metallation: Dropwise add iPrMgCl·LiCl (1.1 equiv, typically 1.3 M in THF) over 10 minutes.

  • Maturation: Stir at 0°C for 15 minutes, then allow to warm to 25°C and stir for an additional 30 minutes to ensure complete exchange.

  • Trapping: Cool back to 0°C and add the desired electrophile (e.g., an aldehyde, allyl bromide, or iodine).

References

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Verlag der Zeitschrift für Naturforschung. 4

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. 1

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). 2

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC.5

  • Organometallic chemistry provides essential methods for C—C bond formation. Thieme Connect. 3

Sources

Technical Support Center: Scale-Up of 2-(5-Bromo-2-chloropyridin-3-yl)acetic Acid

[1]

Status: Operational Ticket ID: SC-PYR-052 Subject: Troubleshooting Scale-Up, Regioselectivity, and Isolation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

The synthesis of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid presents a "perfect storm" of process challenges: a poly-halogenated pyridine scaffold prone to "halogen dance" (migration), and a pyridine-acetic acid side chain susceptible to thermal decarboxylation.[1]

This guide addresses the three critical failure modes encountered during scale-up:

  • Regiochemical Scrambling: Loss of the 5-bromo position during lithiation.[1]

  • Decarboxylation: Decomposition of the final product during workup/drying.

  • Purification Failure: Inability to isolate the zwitterionic species from salts.

Module 1: The Lithiation Route (Cryogenic Challenges)

Context: Many researchers attempt to install the acetic acid moiety via direct lithiation of 5-bromo-2-chloropyridine followed by trapping with an electrophile (e.g., ethylene oxide or allyl bromide).[1]

Q: Why does my NMR show a mixture of isomers (3-bromo vs. 4-bromo) and low yield?

A: You are experiencing the "Halogen Dance."

On a milligram scale, rapid mixing at -78°C controls this.[1][2] On a gram/kilogram scale, heat transfer limitations allow the thermodynamically driven migration of the bromine atom.[2]

  • The Mechanism: Upon lithiation at the C3 position (the kinetic site between Cl and Br), the lithiated species is unstable.[2] If the temperature rises even slightly above -65°C, or if the quench is delayed, the lithium atom acts as a "base" to deprotonate the C4 position, causing the bromine to migrate (dance) to C3, leaving the lithium at C4.[2]

Visualizing the Failure Mode

HalogenDanceFigure 1: The Halogen Dance Mechanism in Poly-Halogenated Pyridinescluster_0Kinetic Control (-78°C)cluster_1Thermodynamic Drift (> -60°C)Start5-Bromo-2-chloropyridineLithiated3-Li-5-Br-Intermediate(Desired)Start->LithiatedLDA/LiTMP< -78°CProductTarget Product(C3-Substitution)Lithiated->ProductElectrophileFast QuenchScrambled4-Li-3-Br-Intermediate(Halogen Dance)Lithiated->ScrambledSlow Mixingor Temp SpikeWasteRegioisomer Waste(C4-Substitution)Scrambled->WasteElectrophile

Protocol Adjustment: The "In-Situ" Trap

To prevent the dance during scale-up, you must remove the "lifetime" of the lithiated intermediate.

  • Do NOT pre-lithiate.[1]

  • Switch to Barbier Conditions: Pre-mix the substrate with the electrophile (if compatible, e.g., certain borates or silanes) and add the base to the mixture.[2]

  • Use Continuous Flow: If available, use a flow reactor to ensure residence time < 2 seconds before quenching.

Module 2: The Transition Metal Route (The Scalable Alternative)

Context: To avoid cryogenic lithiation, scale-up often shifts to Negishi Coupling (using Reformatsky reagents) or Stille Coupling .[2]

Q: The reaction stalls after 20% conversion. Adding more catalyst doesn't help.[1]

A: The pyridine nitrogen is poisoning your catalyst.

The 2-chloro-5-bromo pyridine scaffold is electron-deficient, but the pyridine nitrogen is still a competent ligand for Palladium (Pd) or Nickel (Ni), forming stable, inactive complexes.[1][2]

Troubleshooting Table: Coupling Optimization
ParameterCommon ErrorCorrective Action
Catalyst Ligand Using simple PPh3 or dppf.[1]Switch to bulky, electron-rich ligands (e.g., XPhos, RuPhos) that prevent N-coordination.[2]
Zinc Activation Using commercial Zn dust "as is."[1]TMSCl Activation: Add 2-5 mol% TMSCl to the Zn suspension to strip the oxide layer.[1]
Solvent System Pure THF.Polar Additive: Use THF/NMP (9:1).[2] NMP helps solubilize the zinc species and prevents aggregation.

Module 3: Hydrolysis & Isolation (The Decarboxylation Trap)

Context: Whether you arrive via lithiation or coupling, you eventually hydrolyze an ester or nitrile to get the acetic acid.[2] This is the highest risk step.

Q: My product disappears during vacuum drying. I'm left with a brown oil.

A: You are seeing thermal decarboxylation catalyzed by the zwitterion.

Pyridine acetic acids are notoriously unstable.[1] The mechanism involves the protonated pyridine nitrogen facilitating the loss of CO2 from the carboxylate, generating a neutral methyl-pyridine.

  • Critical Threshold: Decarboxylation often accelerates at pH 4–6 (the isoelectric region) and temperatures > 40°C .[2]

Visualizing the Isolation Logic

WorkupLogicFigure 2: Safe Isolation Workflow to Prevent DecarboxylationHydrolysisHydrolysis Mixture(Basic pH > 10)AcidificationAcidify to pH 3.5 - 4.0(Careful!)Hydrolysis->AcidificationCold HClPrecipitationPrecipitate Forms?Acidification->PrecipitationFilterCold Filtration(0-5°C)Precipitation->FilterYesRescueRescue: Extract w/n-BuOH or DCM/iPrOHPrecipitation->RescueNoYesYesNoNo (Oil/Soluble)DryingLyophilization(Freeze Dry)Filter->DryingAvoid Heat!SaltFormConvert to HCl or Na Salt(Stabilizes Molecule)Drying->SaltFormFor Long Term StorageRescue->SaltForm

The "Salt Trap" Solution

Do not attempt to isolate the free base/free acid zwitterion on a large scale. It is thermally unstable.[1]

Protocol:

  • Perform hydrolysis (LiOH/THF/Water).[2]

  • Do not acidify to the isoelectric point.

  • Instead, acidify with HCl in Dioxane or Ethanol to generate the Hydrochloride Salt .[2]

  • The HCl salt protonates the pyridine (deactivating the ring) and the carboxylate, preventing the zwitterionic mechanism required for decarboxylation.[2]

Module 4: Purification (Zwitterion Management)

Q: I cannot separate the product from inorganic salts (NaCl/LiCl).

A: Use Hydrophobic Resin Chromatography.

Standard silica gel chromatography fails because the zwitterion streaks or sticks permanently to the silica.

Recommended Method: HP-20 or SP-207 Resin [1]

  • Load: Dissolve crude mixture in water (pH adjusted to ~7). Load onto Diaion HP-20SS resin.[1]

  • Wash: Elute with 100% Water. Inorganic salts (NaCl) wash off; the aromatic pyridine sticks.[2]

  • Elute: Gradient elution with Water

    
     Acetonitrile. The product will elute as the organic solvent percentage increases.
    
  • Result: Salt-free product suitable for biological assays.

References

  • Halogen Dance Mechanism: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007).[2] Halogen dance reactions—A review. Chemical Society Reviews, 36(7), 1046-1057.[2] Link

  • Pyridine Acetic Acid Instability: Katakai, A., et al. (2016).[2] Instability of 2-pyridylacetic acid derivatives: Decarboxylation and Tautomerization. Chemical and Pharmaceutical Bulletin, 64(12).[2] Link

  • Negishi Coupling on Pyridines: Organ, M. G., et al. (2009).[2] Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry - A European Journal.[1] Link[2]

  • Zwitterion Purification: Amersham Biosciences (Cytiva).[2] (2020). Strategies for Protein Purification and Zwitterionic Small Molecules. Link

Technical Support Center: Stabilizing 2-(5-Bromo-2-chloropyridin-3-yl)acetic Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #PYR-EST-003 Status: Active Subject: Prevention of Hydrolysis and Degradation in Halogenated Pyridyl Esters Applicable Compound: 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid methyl/ethyl ester (Lesinurad Intermediate)

Executive Summary & Chemical Context

Why is this happening? You are working with an "electronically frustrated" molecule. The ester carbonyl in 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid ester is exceptionally electrophilic due to the synergistic electron-withdrawing effects of three components:

  • The Pyridine Nitrogen: Inductively withdraws density.

  • The C2-Chlorine: A strong inductive withdrawing group (

    
    ) adjacent to the side chain.
    
  • The C5-Bromine: Further depletes ring electron density.

The Consequence: Water—even atmospheric moisture—acts as a potent nucleophile against this "hot" carbonyl. Furthermore, once hydrolyzed, the resulting acid is prone to decarboxylation , effectively destroying your scaffold.

Visualizing the Instability

The following diagram illustrates the electronic forces driving the hydrolysis and subsequent degradation.

G Ester Target Ester (High Electrophilicity) Transition Tetrahedral Intermediate Ester->Transition + H2O Water H2O / OH- (Nucleophile) Water->Transition Acid Free Acid (Unstable) Transition->Acid - ROH Decarb Decarboxylation (Irreversible Loss) Acid->Decarb Heat/Acid PyridineN Pyridine N (Electron Sink) PyridineN->Ester Activates Carbonyl Chlorine 2-Cl Group (-I Effect) Chlorine->Ester Activates Carbonyl

Figure 1: Mechanistic pathway of hydrolysis driven by ring electronics. The electron-deficient ring accelerates nucleophilic attack at the ester carbonyl.

Troubleshooting Guides (Workflow Specific)

Module A: Synthesis & Workup (The "Creation" Phase)

Issue: The ester disappears or yield drops significantly during aqueous workup. Diagnosis: The ester is hydrolyzing at the aqueous-organic interface, likely catalyzed by local pH extremes.

ParameterStandard Protocol (Risk)Optimized Protocol (Safe)
Quenching Pouring into water/acid.Cold Buffer Quench. Use 0°C saturated NH₄Cl or Phosphate Buffer (pH 6-7).
Extraction Solvent Ethyl Acetate (often wet).Dichloromethane (DCM) or TBME. These dissolve less water than EtOAc.
Phase Separation Standard gravity separation.Rapid Separation. Do not let layers sit. Dry organic layer immediately over Na₂SO₄.
Drying Agent Magnesium Sulfate (MgSO₄).[1][2]Sodium Sulfate (Na₂SO₄). MgSO₄ is slightly acidic (Lewis acid) and can catalyze hydrolysis/transesterification.

Expert Tip: If your synthesis involves an acid chloride intermediate, ensure all HCl is scavenged (e.g., with excess Et₃N) before any aqueous contact. Residual HCl will auto-catalyze hydrolysis instantly.

Module B: Purification (The "Refining" Phase)

Issue: The compound "streaks" on TLC or degrades on the silica column. Diagnosis: Standard silica gel is slightly acidic (pH 4-5) and contains bound water. This creates a "hydrolysis reactor" within your column.

Protocol: Neutralized Flash Chromatography

  • Pre-treatment: Slurry your silica gel in the mobile phase containing 1% Triethylamine (Et₃N) .

  • Packing: Pour the column and flush with 2 column volumes of solvent without amine to remove excess base (optional, but recommended to prevent base-catalyzed hydrolysis).

  • Elution: Run your gradient. The trace amine neutralizes acidic sites on the silica.

  • Alternative: Use Neutral Alumina (Brockmann Grade III) if silica degradation persists.

Decision Logic for Purification:

Purification Start Crude Mixture Contains Ester Check Check Stability on TLC (2D) Start->Check Stable Stable on Silica? Check->Stable Yes Standard Flash (Hex/EtOAc) Stable->Yes Yes No Degradation Observed Stable->No No Action1 Add 1% Et3N to Eluent No->Action1 Mild Instability Action2 Switch to Neutral Alumina No->Action2 Severe Instability

Figure 2: Decision matrix for selecting the appropriate stationary phase to prevent on-column hydrolysis.

Module C: Storage (The "Preservation" Phase)

Issue: Purity drops after 1 week in the freezer; smell of acetic acid/alcohol. Diagnosis: "Freezer burn" (condensation) or residual solvent acidity.

Storage SOP:

  • Physical State: Store as a solid if possible. Oils hydrolyze faster due to higher molecular mobility.

  • Atmosphere: Flush the vial with Argon (heavier than air) before sealing.

  • Desiccant: Place the vial inside a secondary jar containing Drierite or silica packets.

  • Solvent Removal: Ensure all chlorinated solvents are removed. DCM can slowly decompose to HCl over time, which will kill your ester.

Frequently Asked Questions (FAQ)

Q: Can I use the carboxylic acid directly instead of the ester to avoid these issues? A: Proceed with extreme caution. The free acid, 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid , is prone to thermal decarboxylation. The electron-withdrawing pyridine ring stabilizes the carbanion intermediate formed after CO₂ loss. If you must use the acid, keep it in solution at low temperature and use it immediately for the next step (e.g., coupling).

Q: I need to perform an


 reaction on the 2-Cl position. Will the ester survive? 
A:  Likely not if you use standard conditions (hydroxide/water).
  • Recommendation: Use anhydrous nucleophiles. For example, if displacing Cl with a thiol (as in Lesinurad synthesis), use the thiolate salt in dry DMF/THF rather than generating it in situ with aqueous base.

Q: Why is the t-Butyl ester recommended over Methyl/Ethyl? A: Steric hindrance. The bulky t-Butyl group physically blocks water from attacking the carbonyl carbon. Additionally, t-Butyl esters are cleaved under acidic conditions (TFA), which avoids the aqueous basic hydrolysis step entirely during deprotection.

References & Authority

  • Lesinurad Synthesis & Intermediates:

    • Meng, Z., et al.[3] "The development of an effective synthetic route of lesinurad (RDEA594)." Chemistry Central Journal, 2017.[3] (Discusses the handling of the ester intermediate and hydrolysis steps).

    • (Verified via Springer/ChemCentral context).

  • Pyridine Ester Stability:

    • Clayden, J., Greeves, N., Warren, S. "Organic Chemistry." Oxford University Press. (Foundational text on the activation of carbonyls by electron-deficient heterocycles).

    • Topic: Nucleophilic substitution on pyridine derivatives and side-chain activation.[4]

  • Purification Strategies:

    • BenchChem. "A Researcher's Guide to Pyridine Purification." (Protocols for neutralizing silica with triethylamine).

  • General Hydrolysis Mechanisms:

    • Larossa, I. (Ed.). "Organic Synthesis using Transition Metals." (Context on cross-couplings of halogenated pyridines where ester stability is a factor).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid derivatives before handling.

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Structural Validation of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive structural interpretation of the 1H NMR spectrum for 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (CAS: 1227499-30-0). Designed for medicinal chemists and analytical scientists, this document compares the target molecule's spectral signature against critical process impurities (specifically the starting material, 5-bromo-2-chloropyridine) to establish a robust Quality Control (QC) protocol.

Key Finding : The successful installation of the acetic acid moiety at the C3 position is confirmed by the appearance of a diagnostic methylene singlet (~3.8 ppm) and the disappearance of the C3-H doublet of the starting material, while retaining the characteristic meta-coupling (


 Hz) between the remaining H4 and H6 protons.

Structural Analysis & Spectral Assignment[1][2][3]

The Molecule

The target structure is a tri-substituted pyridine.[1] The chemical environment is defined by the electron-deficient pyridine ring, further deactivated by the electronegative Chlorine (C2) and Bromine (C5) atoms.

  • Formula : C7H5BrClNO2[2][3][4]

  • Molecular Weight : 250.48 g/mol [2]

  • Solvent of Choice : DMSO-d6 (Preferred for carboxylic acid solubility and preventing dimerization).

Theoretical vs. Observed Shifts (DMSO-d6)

The following table synthesizes field data with theoretical chemometric shifts.

Proton LabelPositionMultiplicityShift (

, ppm)
Coupling (

, Hz)
Structural Logic
COOH Acidbr s12.5 - 13.0-Exchangeable acidic proton; shift varies with concentration/water content.
H-6 Aromd8.45 - 8.55~2.4Most deshielded due to

-position to Nitrogen and proximity to Br.
H-4 Aromd8.10 - 8.20~2.4Deshielded by aromatic ring; meta to H-6.
CH₂ C3-subs3.75 - 3.85-Diagnostic singlet confirming alkylation at C3.

Note on Coupling : The pyridine ring protons H-4 and H-6 are meta to each other. In 2,3,5-substituted pyridines, this results in a characteristic "meta-coupling" constant of 2.0 – 2.5 Hz, appearing as sharp doublets.

Comparative Analysis: Target vs. Alternatives

In drug development, the primary challenge is distinguishing the product from the starting material (Alternative A ) or regioisomers formed during lithiation/halogenation steps.

Comparison A: Product vs. Starting Material (5-Bromo-2-chloropyridine)

The starting material lacks the acetic acid side chain. Comparing the spectra reveals the success of the reaction.

FeatureTarget Product Alternative A (Starting Material) Diagnostic Outcome
Aliphatic Region Singlet at ~3.8 ppm (2H) Silent (No signals < 7 ppm)Presence of singlet confirms C-C bond formation.
Aromatic Count 2 Protons (H4, H6)3 Protons (H3, H4, H6)Loss of the H3 signal (~7.4 ppm) confirms substitution at C3.
Coupling Pattern Two Doublets (

)
Complex (d, dd, d)Starting material shows ortho-coupling (

Hz) absent in product.
Comparison B: Product vs. Regioisomer (4-yl isomer)

If the acetic acid group attaches at C4 instead of C3, the spectral symmetry changes.

  • Target (3-yl) : H4 and H6 are meta.

    
     Hz.
    
  • Isomer (4-yl) : Protons would be at H3 and H6. H3 and H6 are para. Para-coupling in pyridines is negligible (

    
     Hz).
    
  • Differentiation : The observation of a clear 2.4 Hz coupling constant rules out the 4-substituted isomer.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and high-fidelity data, follow this strict protocol.

Reagents & Equipment[8][9][10]
  • Solvent : DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.

  • Instrument : 400 MHz NMR or higher (600 MHz recommended for resolution of fine coupling).

  • Sample Mass : 5–10 mg.

Step-by-Step Methodology
  • Preparation : Weigh 5–10 mg of the solid product into a clean vial.

  • Solvation : Add 0.6 mL DMSO-d6. Vortex for 30 seconds. Ensure complete dissolution; carboxylic acids can form aggregates if not fully dissolved.

  • Acquisition :

    • Pulse Angle: 30°.

    • Relaxation Delay (D1):

      
       5 seconds (Critical for accurate integration of the COOH proton).
      
    • Scans: 16–64.

    • Temperature: 298 K (25°C).

  • Processing :

    • Reference TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.

    • Phase correction: Manual.

    • Baseline correction: Polynomial (Bernstein).

  • Validation Check :

    • Verify the integral ratio: Arom (1H) : Arom (1H) : CH2 (2H) should be 1 : 1 : 2 .

    • If the COOH proton is not visible, add 1-2 drops of D2O (shake and rerun); the COOH signal will disappear (exchange), confirming its identity.

Visualization: Logic & Workflow

Structural Assignment Logic

The following diagram illustrates the decision tree for assigning the specific regioisomer based on NMR data.

NMR_Logic Start Acquire 1H NMR Spectrum (DMSO-d6) Check_Aliphatic Check 3.0 - 4.5 ppm Region Start->Check_Aliphatic Decision_Aliphatic Singlet at ~3.8 ppm? Check_Aliphatic->Decision_Aliphatic No_Signal Result: Starting Material (No Reaction) Decision_Aliphatic->No_Signal No Yes_Signal Reaction Occurred (Alkylation Confirmed) Decision_Aliphatic->Yes_Signal Yes Check_Aromatic Analyze Aromatic Region (7.5 - 9.0 ppm) Yes_Signal->Check_Aromatic Decision_Coupling Coupling Constant (J)? Check_Aromatic->Decision_Coupling J_Meta J ~ 2.4 Hz (Meta Coupling) Decision_Coupling->J_Meta Two Doublets J_Para J ~ 0 Hz (Singlets) (Para Coupling) Decision_Coupling->J_Para Two Singlets J_Ortho J ~ 8.0 Hz (Ortho Coupling) Decision_Coupling->J_Ortho Doublet + Doublet Result_Target CONFIRMED TARGET: 2-(5-Bromo-2-chloropyridin-3-yl) acetic acid J_Meta->Result_Target Result_Isomer4 IMPURITY: 4-yl Regioisomer J_Para->Result_Isomer4 Result_SM IMPURITY: Starting Material J_Ortho->Result_SM

Figure 1: Decision logic for validating the C3-substitution pattern using 1H NMR coupling constants.

Signal Pathway: Substituent Effects

Visualizing how the substituents shift the proton signals relative to a naked pyridine.

Shift_Effects Pyridine Pyridine Core (Base Shifts) Cl_Effect + Cl (Pos 2) Inductive Withdraw Pyridine->Cl_Effect Br_Effect + Br (Pos 5) Inductive Withdraw Pyridine->Br_Effect Acid_Effect + CH2COOH (Pos 3) Weak Shielding/Deshielding Pyridine->Acid_Effect H6 H-6 Final Shift ~8.5 ppm (Most Deshielded) Cl_Effect->H6 Ortho Effect (Weak) Br_Effect->H6 Ortho Effect (Strong) H4 H-4 Final Shift ~8.2 ppm (Meta to H6) Br_Effect->H4 Ortho Effect (Strong) Acid_Effect->H4 Ortho Effect

Figure 2: Chemometric influence of substituents on the chemical shifts of H-4 and H-6.

References

  • Source for starting material spectral data used in compar
  • Verification of precursor structure and physical properties.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved March 8, 2026, from [Link]

    • Authoritative source for solvent residual peaks (DMSO-d6, W
  • PubChem . (n.d.). 2-(5-bromo-2-chloropyridin-3-yl)acetic acid Compound Summary. Retrieved March 8, 2026, from [Link]

    • Source for molecular weight, formula, and IUPAC nomencl

Sources

Navigating Reactivity: A Comparative Guide to 2-Chloro vs. 2-Bromo Pyridine Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science, with 2-substituted pyridines featuring as critical scaffolds in a multitude of bioactive molecules.[1] The choice of starting material is a pivotal decision in any synthetic campaign, and when it comes to 2-halopyridines, the selection between a chloro or bromo derivative is often a trade-off between cost, availability, and reactivity. This guide provides an in-depth, objective comparison of the reactivity of 2-chloro- and 2-bromopyridine derivatives in seminal cross-coupling reactions, supported by experimental data, to inform rational substrate selection and reaction design.

The Mechanistic Underpinning: Why Halogen Choice Matters

The disparate reactivity between 2-chloro- and 2-bromopyridines is fundamentally rooted in the strength of the carbon-halogen (C-X) bond. This bond strength directly influences the rate-determining step of most palladium-catalyzed cross-coupling reactions: the oxidative addition of the C-X bond to the low-valent metal center (typically Pd(0)).[2]

Bond Dissociation Energies (BDE):

  • C-Cl Bond: ~339 kJ/mol[2]

  • C-Br Bond: ~276 kJ/mol[2]

The C-Cl bond is significantly stronger than the C-Br bond, meaning more energy is required to break it.[3] Consequently, the oxidative addition of a 2-chloropyridine to a palladium(0) catalyst is kinetically slower and thermodynamically less favorable than that of its 2-bromo counterpart.[2] This intrinsic difference necessitates more forcing conditions—higher temperatures, longer reaction times, and more sophisticated, electron-rich ligands—to achieve comparable efficiency with chloro-substrates.[2]

The pyridine nitrogen adds a layer of complexity. It can coordinate to the palladium catalyst, potentially inhibiting its activity, a particularly notable challenge in Buchwald-Hartwig aminations.[4] However, it has also been suggested that the nitrogen can participate in the oxidative addition step, stabilizing the transition state through a mechanism distinct from that of simple aryl halides.[2][5]

Catalytic Cycle Figure 1: Generalized Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition R-X (2-Halo-Py) R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R'-M R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R-R' R-R' (Product) Reductive_Elimination->R-R'

Caption: The crucial oxidative addition step where the C-X bond is broken.

Head-to-Head in the Trenches: Cross-Coupling Comparisons

While 2-bromopyridines are generally more reactive, significant strides in catalyst development, particularly the advent of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) and N-heterocyclic carbenes (NHCs), have rendered 2-chloropyridines viable and often preferred substrates, especially on an industrial scale where cost is a major driver.[1][2][6]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a workhorse for constructing biaryl and hetero-biaryl structures.[1] Here, the reactivity gap between the two halides is prominent, though often surmountable with the right catalyst system.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80 / 12h~90
2-ChloropyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80 / 24h<10
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100 / 4h>95

Note: Yields are representative and highly dependent on specific substrates and precise conditions.

As the data illustrates, traditional catalysts like Pd(PPh₃)₄ are often insufficient for activating 2-chloropyridines.[7] However, modern systems employing specialized ligands like SPhos dramatically accelerate the reaction, providing excellent yields under relatively mild conditions.[8]

This protocol is a general starting point for the coupling of a 2-chloropyridine derivative with an arylboronic acid using a modern catalyst system.

  • Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the 2-chloropyridine derivative (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).[8]

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[8]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1). It is crucial to ensure the reaction mixture is thoroughly degassed to prevent oxidation of the active Pd(0) species.[8]

  • Reaction: Seal the flask and heat the mixture with vigorous stirring to the desired temperature (e.g., 100 °C) for 2–24 hours. Monitor progress by TLC or LC-MS.[8]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.[1][8]

Buchwald-Hartwig Amination: Crafting C-N Bonds

Forming C-N bonds via Buchwald-Hartwig amination is another indispensable tool, particularly in drug discovery.[9] This reaction is often more challenging with 2-halopyridines due to catalyst inhibition by the pyridine nitrogen.[4] Again, ligand choice is paramount.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield
2-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene80High
2-ChloropyridineMorpholinePd(OAc)₂ / RuPhosK₂CO₃t-AmylOH110Good
2-ChloroquinolineAnilinePd(OAc)₂ / DicyclohexylphosphinobiphenylNaOtBuToluene100Good

Note: Yields are representative and highly dependent on specific substrates and precise conditions.

For 2-chloropyridines, successful amination typically requires higher temperatures and more sterically demanding, electron-rich ligands compared to their bromo-analogs.[2] The development of specialized ligands has been a critical enabler for making C-Cl bond amination a routine and viable synthetic strategy.[2]

This is a representative protocol for the amination of a 2-bromopyridine, which can be adapted for 2-chloro derivatives by selecting a more robust catalyst system and adjusting conditions.

  • Preparation: In a glovebox, add the 2-bromopyridine (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), and the phosphine ligand (e.g., BINAP, 1-4 mol%) to an oven-dried reaction vial.[4]

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1 mol%).[4]

  • Solvent Addition: Add anhydrous, degassed toluene.[4]

  • Reaction: Seal the vial and heat the mixture with vigorous stirring to 80–110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: After cooling, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a plug of celite to remove palladium residues.[4]

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[4]

Sonogashira Coupling: Installing Alkynes

The Sonogashira coupling is the premier method for synthesizing aryl-alkyne bonds.[10] In this transformation, the reactivity difference between chloro- and bromo-pyridines is particularly stark.[2]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
2-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene80 / 4h85[2]
2-ChloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene80 / 12h45[2]

Note: Yields are representative and highly dependent on specific substrates and precise conditions.

The data clearly shows the significantly lower reactivity of 2-chloropyridine in traditional Sonogashira couplings, leading to much lower yields even with extended reaction times.[2] For this reason, 2-bromopyridines or 2-iodopyridines are strongly preferred for this transformation whenever feasible.[2] While specialized conditions and catalysts can improve yields for 2-chloropyridines, they remain challenging substrates for this particular reaction.[11]

Decision Framework: Choosing Your Substrate

The choice between a 2-chloro- and 2-bromopyridine derivative is a strategic one, balancing chemical reactivity with practical considerations like cost and project stage.

Decision Workflow Figure 2: Substrate Selection Workflow Start Project Start Coupling_Type Reaction Type? Start->Coupling_Type Scale Scale? Coupling_Type->Scale Suzuki or Buchwald-Hartwig Use_Bromo Select 2-Bromopyridine - Milder conditions - Broader catalyst scope - Higher substrate cost Coupling_Type->Use_Bromo Sonogashira Cost_Constraint Strict Cost Constraint? Scale->Cost_Constraint Discovery / Small Scale Use_Chloro Select 2-Chloropyridine - Optimize catalyst/ligand - Expect more forcing conditions Scale->Use_Chloro Process / Large Scale Cost_Constraint->Use_Chloro Yes Cost_Constraint->Use_Bromo No

Caption: A workflow for selecting the appropriate 2-halopyridine substrate.

Choose 2-Bromopyridine when:

  • High Reactivity is Paramount: For discovery chemistry, where rapid access to analogs is needed.

  • Mild Conditions are Required: When sensitive functional groups are present in the molecule.

  • The Reaction is Sonogashira Coupling: The reactivity difference is most pronounced here.

Choose 2-Chloropyridine when:

  • Cost is a Major Driver: Chlorinated starting materials are generally less expensive and more readily available, making them ideal for large-scale synthesis.[2]

  • Process Development is Feasible: The reaction may require significant optimization of catalyst, ligand, and conditions.

  • The Reaction is Suzuki or Buchwald-Hartwig: Modern catalysts have largely bridged the reactivity gap for these transformations.

Conclusion

References

  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Benchchem.
  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Benchchem.
  • Technical Support Center: Suzuki Coupling with 2-Chloropyridine Deriv
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.J. Org. Chem. 2007, 72(9), 3606-7.
  • Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Applic
  • Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism.PubMed.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Angewandte Chemie International Edition.[Link]

  • Compare the activation energy to the bond strength for C-Cl or a C-Br bond.Homework.Study.com.
  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. American Chemical Society.[Link]

  • Sonogashira Coupling. Organic Chemistry Portal.[Link]

Sources

A Comparative Guide to the Definitive Structural Confirmation of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Structure in Drug Discovery

In the landscape of pharmaceutical development, the precise molecular structure of an active pharmaceutical ingredient (API) is the bedrock upon which all subsequent research, development, and regulatory approval rests. An error in structural assignment can lead to the catastrophic failure of a drug candidate, wasting immense resources and time. For novel compounds like 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid, a substituted pyridine derivative with potential applications in medicinal chemistry, definitive structural confirmation is not merely a formality but a critical scientific necessity.

This guide provides an in-depth comparison of the analytical techniques used for structural elucidation, with a primary focus on single-crystal X-ray crystallography as the unequivocal "gold standard" for determining the three-dimensional arrangement of atoms in the solid state.[1][2] We will explore the causality behind experimental choices, compare the data obtained from various methods, and provide field-proven insights for researchers, scientists, and drug development professionals.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

For absolute, unambiguous structural determination in the solid state, no technique is more powerful than single-crystal X-ray diffraction.[3] It provides a precise three-dimensional map of electron density within a molecule, from which atomic positions, bond lengths, bond angles, and absolute stereochemistry can be determined with exceptional accuracy.[4][5] Unlike spectroscopic methods that provide indirect information about connectivity and chemical environment, SCXRD offers a direct visualization of the molecular structure.[3]

The Causality of the SCXRD Workflow: From Molecule to Model

The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success. The choice to pursue SCXRD is driven by the need for an undisputed structural proof, which is paramount for patent applications, regulatory submissions, and understanding structure-activity relationships (SAR).

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Purity High Purity Sample (>98%) Growth Crystal Growth Purity->Growth Dissolution Select Crystal Selection Growth->Select Microscopic Inspection Mount Crystal Mounting Select->Mount Diff X-ray Diffraction (Synchrotron/In-house) Mount->Diff Placement in Goniometer Detect Data Collection (Area Detector) Diff->Detect Capturing Diffraction Pattern Process Data Processing (Integration & Scaling) Detect->Process Solve Structure Solution (Phase Problem) Process->Solve Intensity Data Refine Model Refinement Solve->Refine Initial Atomic Model Validate Validation & Final Report Refine->Validate Refined Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol describes a self-validating system for obtaining the crystal structure of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid.

1. Crystal Growth (The Bottleneck and the Art)

  • Rationale: The quality of the final structure is entirely dependent on the quality of the single crystal.[2] Slow evaporation is chosen here to allow for the gradual, ordered arrangement of molecules into a well-defined crystal lattice.[6]

  • Procedure:

    • Dissolve ~20 mg of highly purified 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid in 2 mL of a suitable solvent system (e.g., an ethanol/water mixture) in a clean, small vial.

    • Filter the solution to remove any particulate matter which could act as unwanted nucleation sites.[6]

    • Cover the vial with parafilm and puncture it with a needle 1-2 times to allow for slow solvent evaporation.

    • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

    • Monitor periodically for the formation of clear, well-defined single crystals (ideally 0.1-0.3 mm in size).

2. Data Collection

  • Rationale: Low temperature (100 K) is used to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data. A dual-source diffractometer provides flexibility, with Molybdenum (Mo) radiation being standard for most organic compounds.[7]

  • Procedure:

    • Select a suitable single crystal under a microscope and mount it on a cryo-loop.

    • Mount the crystal on the goniometer head of an Oxford Diffraction Gemini Ultra dual-source CCD diffractometer.[7]

    • Cool the crystal to 100 K using a cryostream cooler.

    • Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å). A full sphere of data is typically collected using a series of omega and phi scans.

3. Structure Solution and Refinement

  • Rationale: The diffraction pattern contains information about the crystal's unit cell and the intensities of the diffracted X-rays, but the phase information is lost.[8] Direct methods are computational algorithms used to solve this "phase problem" for small molecules. The resulting electron density map is then used to build and refine an atomic model.[4]

  • Procedure:

    • Process the raw diffraction images to integrate the spot intensities and apply corrections (e.g., for absorption).

    • Determine the unit cell parameters and space group.

    • Solve the structure using direct methods (e.g., with SHELXS software).

    • Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL software).[4] Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions.

    • Validate the final structure using tools like CheckCIF.

Anticipated Crystallographic Data

The output of a successful SCXRD experiment is a comprehensive crystallographic information file (CIF) containing all structural parameters.

ParameterAnticipated Value for C₇H₅BrClNO₂Significance
Formula C₇H₅BrClNO₂Confirms elemental composition.
Molecular Weight 250.48Matches theoretical mass.[9]
Crystal System e.g., MonoclinicDescribes the basic shape of the unit cell.
Space Group e.g., P2₁/cDescribes the symmetry elements within the unit cell.
a, b, c (Å) e.g., a=8.5, b=12.1, c=9.2Unit cell dimensions.
β (°) e.g., 98.5°Unit cell angle for monoclinic system.
Volume (ų) e.g., 938Volume of the unit cell.
Z 4Number of molecules per unit cell.
R1, wR2 < 0.05, < 0.10Quality indicators of the refinement. Lower is better.
Goodness-of-fit (GooF) ~1.0Indicates a good fit between the model and data.

Comparative Analysis: Orthogonal Techniques for Comprehensive Confirmation

While SCXRD is definitive for the solid state, a full structural confirmation package relies on a suite of complementary analytical techniques. These methods provide information in different physical states (e.g., solution) and probe different molecular properties, creating a self-validating web of evidence.

techniques_comparison cluster_info Information Domain cluster_tech Analytical Technique SolidState Solid-State 3D Structure (Absolute Confirmation) SolutionState Solution-State Structure (Connectivity & Environment) Composition Molecular Weight & Formula (Elemental Composition) FunctionalGroups Functional Groups (Vibrational Modes) BulkCrystallinity Bulk Properties (Polymorphism & Purity) SCXRD SCXRD Single-Crystal X-ray Diffraction SCXRD->SolidState SCXRD->BulkCrystallinity single point vs. bulk NMR NMR Nuclear Magnetic Resonance NMR->SolutionState NMR->Composition indirectly MS MS Mass Spectrometry MS->Composition IR IR Infrared Spectroscopy IR->FunctionalGroups PXRD PXRD Powder X-ray Diffraction PXRD->BulkCrystallinity

Caption: Relationship between analytical techniques and the type of structural information they provide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining molecular structure in solution.[10][11] It exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.[12]

  • Expertise & Causality: For 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid, ¹H and ¹³C NMR are essential. ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton.[12] The choice of a deuterated solvent like DMSO-d₆ is crucial as it will solubilize the acid and its acidic proton will be observable.

  • Anticipated ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
¹H ~13.0broad singletCOOHThe acidic proton is highly deshielded and often broad due to exchange.[13]
¹H ~8.5doublet (d)H-6 (Py)α-protons on a pyridine ring are the most deshielded due to the electron-withdrawing nitrogen.[12]
¹H ~8.2doublet (d)H-4 (Py)This proton is adjacent to the bromine and deshielded by the ring system.
¹H ~3.8singlet (s)CH₂Methylene protons adjacent to both a carbonyl and an aromatic ring.
¹³C ~171singletCOOHTypical chemical shift for a carboxylic acid carbon.[13]
¹³C ~152singletC-2 (Py)Carbon bearing the chlorine atom, deshielded by both Cl and N.
¹³C ~150singletC-6 (Py)α-carbon to the nitrogen.
¹³C ~142singletC-4 (Py)Aromatic carbon deshielded by proximity to nitrogen.
¹³C ~135singletC-3 (Py)Carbon bearing the acetic acid side chain.
¹³C ~120singletC-5 (Py)Carbon bearing the bromine atom.
¹³C ~38singletCH₂Aliphatic carbon adjacent to a carbonyl group.
Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and, through fragmentation, clues about the molecule's structure.[14]

  • Expertise & Causality: For a molecule containing both chlorine and bromine, the most telling feature is the isotopic pattern of the molecular ion peak.[15] Chlorine has two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%), while bromine has two major isotopes, ⁷⁹Br (~50%) and ⁸¹Br (~50%).[16] This results in a characteristic cluster of peaks (M, M+2, M+4) whose relative intensities are a definitive fingerprint for the presence of one Cl and one Br atom.[17]

  • Anticipated High-Resolution MS Data (ESI-)

IonCalculated m/zIsotopic CombinationExpected Relative Intensity
[M-H]⁻247.9149C₇H₄⁷⁹Br³⁵ClNO₂~75%
[M+2-H]⁻249.9128C₇H₄⁸¹Br³⁵ClNO₂ / C₇H₄⁷⁹Br³⁷ClNO₂~100%
[M+4-H]⁻251.9100C₇H₄⁸¹Br³⁷ClNO₂~25%
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[18]

  • Expertise & Causality: For this molecule, IR is excellent for quickly confirming the presence of the carboxylic acid and the substituted pyridine ring. The carboxylic acid O-H stretch is typically very broad and a hallmark feature.[19]

  • Anticipated IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (very broad)O-H stretchCarboxylic Acid
~1710 (strong)C=O stretchCarboxylic Acid (dimer)[13]
~1600, ~1470C=C, C=N stretchesPyridine Ring
~1300C-O stretchCarboxylic Acid
Powder X-ray Diffraction (PXRD)

While SCXRD analyzes a single, perfect crystal, PXRD analyzes a bulk powder sample containing thousands of microcrystals.[20] It is a crucial tool in pharmaceutical development for studying polymorphism—the ability of a compound to exist in multiple crystal forms.[21][22]

  • Expertise & Causality: Different polymorphs can have drastically different physical properties, including solubility and bioavailability.[23] After obtaining a single crystal structure, it is imperative to run PXRD on the bulk batch to ensure it consists of the same crystalline phase.[24] The PXRD pattern serves as a fingerprint for a specific crystal form.[25] A comparison between the experimental PXRD pattern of the bulk powder and a pattern calculated from the single-crystal data provides definitive proof of bulk phase purity.

Conclusion: A Synthesis of Techniques for Unimpeachable Confirmation

The structural confirmation of a novel pharmaceutical compound like 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid demands a multi-faceted analytical approach. While techniques like NMR, MS, and IR spectroscopy provide essential and corroborating evidence for the molecular connectivity, functional groups, and composition, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, three-dimensional atomic structure in the solid state.

By integrating the solution-state data from NMR with the solid-state data from SCXRD and PXRD, and confirming the elemental composition with MS, researchers can build an unassailable case for the structure of their compound. This rigorous, multi-technique validation is the cornerstone of scientific integrity and a non-negotiable requirement for advancing a candidate through the drug development pipeline.

References

  • Benchchem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Fiveable. (n.d.). X-ray Crystallography and NMR in Biophysics.
  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
  • Malvern Panalytical. (2025, April 28). XRD Solution for Pharmaceutical Powder Analysis.
  • News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy.
  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography.
  • Wikipedia. (n.d.). Crystal polymorphism.
  • Pharmaceutical Technology. (2013, January 1). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications.
  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD).
  • Quora. (2014, December 9). Besides resolution, what are the advantages and disadvantages of using X-ray crystallography over NMR to determine protein structure?
  • Spectroscopy Online. (2021, January 13). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products.
  • Particle Characterisation Laboratories. (n.d.). X-Ray Powder Diffraction.
  • Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • Unknown. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • The Biochemist - Portland Press. (2021, May 28). A beginner's guide to X-ray data processing.
  • News-Medical.Net. (2020, July 8). Characterizing Polymorphs and Amorphous Form.
  • WuXi Biology. (n.d.). STRUCTURE DETERMINATION Comparison of methods.
  • PMC. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions.
  • Journal of the Chemical Society, Faraday Transactions. (n.d.). FTIR investigation of polarizable hydrogen bonds in carboxylic acid–pyridine complexes in the mid- and far-IR region.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Crystal Growth & Design. (2025, December 12). Compositional Polymorphism through Crystalline Solid Solutions and Its Interpretation for Thermodynamic Stability.
  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.
  • Seven Star Pharma. (n.d.). Fundamentals of Polymorphism.
  • Industrial Crystallization. (n.d.). Polymorphism (Chapter 14).
  • Unknown. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
  • Doc Brown's Chemistry. (n.d.). organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds.
  • Rigaku. (n.d.). Single Crystal X-ray diffraction.
  • Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
  • Chemical Society Reviews. (2023, March 1). Advanced crystallisation methods for small organic molecules.
  • Breitmaier, E. (2002). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide.
  • ResearchGate. (2026, January 3). Comparison of Analytical Techniques in the Characterization of Complex Compounds.
  • ACS Publications. (2023, December 12). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules.
  • Organic Chemistry I Lab. (n.d.). Mass Spectrometry.
  • Excillum. (n.d.). Small molecule crystallography.
  • PubMed. (2004, September 30). Comparison of selected analytical techniques for protein sizing, quantitation and molecular weight determination.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography.
  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c.
  • Savita Pall and Chemistry. (n.d.). Determination of Structure: Modern Analytical Techniques.
  • University of Rochester Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
  • Anton Paar Wiki. (n.d.). X-ray Crystallography.
  • ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample.
  • ResearchGate. (n.d.). 13 C NMR spectra of compounds 2-5.
  • The Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra.
  • ChemScene. (n.d.). 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid.
  • Chegg.com. (2021, February 26). Solved interpret the 1H NMR and 13C NMR of the compound.

Sources

Comparative Bioactivity Guide: Pyridine Acetic Acid Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the bioactivity profile of pyridine acetic acid derivatives, a critical scaffold in medicinal chemistry often utilized as a bioisostere for phenylacetic acids (e.g., NSAIDs like Diclofenac) or indole acetic acids (e.g., Indomethacin). By replacing the benzene or indole ring with a pyridine moiety, researchers can modulate lipophilicity (LogP), aqueous solubility, and metabolic stability while retaining pharmacophoric fidelity.

This guide compares three distinct classes of pyridine acetic acid analogs:

  • Bisphosphonate Isosteres (Bone Resorption): 2- vs. 3- vs. 4-pyridyl regioisomers (e.g., Risedronate).

  • CRTH2 Antagonists (Immunology): 7-azaindole vs. pyridine acetic acid cores.[1]

  • Anti-inflammatory Agents: Thiazolo[4,5-b]pyridine derivatives vs. standard NSAIDs.

Structural Activity Relationship (SAR) & Regioisomerism

The position of the nitrogen atom in the pyridine ring relative to the acetic acid tail profoundly influences binding affinity and toxicity.

Case Study: Pyridyl Bisphosphonates (Risedronate Analogs)

Risedronate (3-pyridyl) is a standard therapy for osteoporosis. However, recent comparative studies involving regioisomers (2-pyridyl and 4-pyridyl) reveal distinct performance metrics.

  • Mechanism: These analogs bind to hydroxyapatite (HA) in bone via the phosphonate/acid groups and inhibit farnesyl pyrophosphate synthase (FPPS) in osteoclasts.

  • The Nitrogen Effect: The nitrogen atom's position dictates the pKa and the ability to form hydrogen bonds with the FPPS active site (specifically Thr201 and Lys200).

Comparative Data: Bone Affinity & Cytotoxicity

Table 1: Comparison of Risedronate (3-RSD) and its 2-pyridyl isomer (2-RSD).

CompoundStructure CoreHydroxyapatite Affinity (%)Cytotoxicity (IC50, µM)Permeability (Papp)
Risedronate (3-RSD) 3-Pyridyl65.4 ± 2.1125 ± 10

cm/s
2-RSD (Isomer) 2-Pyridyl78.2 ± 1.8 > 500 (Lower Toxicity)

cm/s
Alendronate Alkyl amine55.1 ± 3.085 ± 5

cm/s

Insight: The 2-pyridyl isomer (2-RSD) demonstrates superior bone mineral affinity compared to the commercial 3-RSD, likely due to optimized chelation geometry with Calcium ions on the bone surface, while maintaining similar membrane permeability [1, 4].

Therapeutic Efficacy: CRTH2 Antagonists

Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is a target for asthma and allergic rhinitis. The endogenous ligand PGD2 and early antagonists (e.g., Ramatroban, Indomethacin) possess an acetic acid "head" and a lipophilic "tail."

Scaffold Hopping: Indole vs. Pyridine

Researchers have replaced the indole core of Ramatroban/Indomethacin with 7-azaindole or pyrrolopyridine acetic acids to improve metabolic stability and reduce idiosyncratic toxicity.

Comparative Data: Receptor Antagonism

Table 2: Potency comparison of Indole vs. Pyridine Acetic Acid Antagonists.

Compound ClassCore ScaffoldCRTH2 Binding (

, nM)
Whole Blood Potency (

, nM)
Half-life (

, h)
Indomethacin Indole-3-acetic acid251804.5
Ramatroban Tetrahydrocarbazole121102.1
7-Azaindole Analog Pyridine-fused pyrrole 1.8 14 12.5
Setipiprant Indole derivative6.04516.0

Insight: The 7-azaindole-3-acetic acid derivatives (pyridine-fused) exhibit a 10-fold increase in binding affinity over standard indole acetic acids. The pyridine nitrogen provides an additional H-bond acceptor vector that engages with Arg170 in the CRTH2 binding pocket, tightening the complex [2, 5].

Anti-Inflammatory Performance (NSAID Analogs)

Thiazolo[4,5-b]pyridine-2-one acetic acid derivatives have been synthesized to mimic the pharmacophore of Ibuprofen and Diclofenac.

  • Performance: In carrageenan-induced paw edema models, specific pyridine derivatives showed 36.5% – 41.3% inhibition of inflammation, comparable to Ibuprofen (approx. 40% inhibition at equimolar doses) [3].

  • Advantage: The pyridine ring reduces the acidity-related gastric ulceration often seen with phenylacetic acids (NSAIDs) by modulating the local pH and solubility profile.

Visual Analysis: SAR & Synthesis Logic

Diagram 1: SAR Decision Tree for Pyridine Acetic Acids

This diagram illustrates the logical flow for optimizing the pyridine scaffold based on the target therapeutic area.

SAR_Logic Scaffold Pyridine Acetic Acid Scaffold Target_Bone Target: Bone (Bisphosphonates) Scaffold->Target_Bone Target_Immune Target: CRTH2 (Asthma) Scaffold->Target_Immune Target_Inflam Target: COX-2 (Inflammation) Scaffold->Target_Inflam Mod_2Pos 2-Pyridyl Isomer (High HA Affinity) Target_Bone->Mod_2Pos Optimize Chelation Mod_Azaindole 7-Azaindole Fusion (High Potency) Target_Immune->Mod_Azaindole H-Bond Acceptor Mod_Thiazolo Thiazolo-fusion (Gastric Safety) Target_Inflam->Mod_Thiazolo Bioisosterism Result_RSD Result: 2-RSD (Superior to Risedronate) Mod_2Pos->Result_RSD Result_Potency Result: nM Potency (> Indomethacin) Mod_Azaindole->Result_Potency Result_NSAID Result: Equipotent to Ibuprofen Mod_Thiazolo->Result_NSAID

Caption: SAR optimization pathways for Pyridine Acetic Acid derivatives across three therapeutic indications.

Experimental Protocols

Protocol A: Synthesis of Pyridine-3-Acetic Acid Derivatives

Objective: To synthesize a functionalized pyridine acetic acid core from a pyridine carboxaldehyde precursor via nitrile hydrolysis.

Reagents:

  • Substituted Pyridine-3-carboxaldehyde

  • Sodium Borohydride (

    
    )
    
  • Thionyl Chloride (

    
    )
    
  • Sodium Cyanide (

    
    ) or TMSCN
    
  • Hydrochloric Acid (

    
    ), 6N
    

Workflow:

  • Reduction: Dissolve pyridine-3-carboxaldehyde (10 mmol) in MeOH. Add

    
     (0.5 equiv) at 0°C. Stir 1h. Quench with water, extract with EtOAc. Yields Pyridine-3-methanol .
    
  • Chlorination: Treat the methanol intermediate with

    
     (1.5 equiv) in DCM at 0°C 
    
    
    
    RT for 2h. Evaporate solvent. Yields 3-(Chloromethyl)pyridine .
  • Cyanation: Dissolve chloride in DMSO. Add

    
     (1.2 equiv). Heat to 60°C for 4h. Pour into ice water, extract. Yields Pyridine-3-acetonitrile .
    
  • Hydrolysis: Reflux the nitrile in 6N

    
     for 6h. Cool to precipitate or extract with ether. Recrystallize from EtOH.
    
  • Validation: Check purity via HPLC (>95%) and structure via

    
    -NMR (Singlet at 
    
    
    
    3.6-3.8 ppm corresponding to
    
    
    ).
Protocol B: Hydroxyapatite (HA) Binding Assay

Objective: To quantify the bone affinity of bisphosphonate-pyridine analogs (e.g., Risedronate isomers).

Materials:

  • Hydroxyapatite powder (spherical, 20 µm)

  • Imidazole buffer (pH 7.2)

  • Test compounds (1 mM stock)

  • HPLC system with UV detector

Step-by-Step Methodology:

  • Preparation: Suspend HA powder (10 mg) in 1 mL of Imidazole buffer.

  • Incubation: Add test compound (final conc. 100 µM) to the HA suspension.

  • Equilibration: Shake at 37°C for 2 hours to reach equilibrium.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes. Collect the supernatant.

  • Quantification: Inject the supernatant into HPLC. Measure the peak area of the unbound compound (

    
    ).
    
  • Calculation:

    
    
    
  • Control: Run a blank without HA to ensure no non-specific binding to the tube walls.

References

  • Comparative Analysis of Risedronate and its Regioisomers. ResearchGate. (2025). "Comparative analysis of risedronate and its regioisomers synthesized via microwave-assisted method: bone affinity, cytotoxicity, permeability."[2]

  • 7-Azaindole-3-acetic acid derivatives as CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters. (2009). "7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists."[1]

  • Thiazolo[4,5-b]pyridine Anti-inflammatory Activity. BioInterface Research. (2021). "Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines."

  • Risedronate vs Etidronate Clinical Comparison. PubMed. (2002).[3] "A comparison of the effect of risedronate and etidronate on lumbar bone mineral density in Japanese patients."

  • CRTh2 Antagonist SAR Review. PubMed. (2014).[4] "Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists."

Sources

Elemental analysis standards for 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Elemental Analysis Standards for 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid: A Comparative Guide

Introduction As a Senior Application Scientist, I frequently encounter the analytical challenges posed by multi-halogenated heterocyclic compounds in drug development pipelines. 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (Formula: C7H5BrClNO2) is a prime example of such a challenge. Containing both bromine and chlorine alongside a nitrogenous pyridine ring, this molecule demands a rigorous, multi-modal approach to elemental analysis. Relying on a single analytical technique for such a compound often leads to skewed data due to isobaric interferences, incomplete combustion, or detector poisoning.

This guide objectively compares the performance of leading elemental analysis techniques to establish a self-validating protocol for the accurate, interference-free characterization of this complex molecule.

Theoretical Elemental Composition

Before selecting an analytical workflow, we must establish the theoretical mass fractions. The presence of two distinct halogens (Br at ~31.90% and Cl at ~14.15%) dictates the need for high-capacity halogen scrubbing during carbon/nitrogen analysis, and high-resolution separation during halogen quantification.

Table 1: Theoretical Mass Composition of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (MW: 250.48 g/mol )

ElementAtomic MassAtoms/MoleculeMass ContributionTheoretical %
Carbon (C) 12.011784.07733.57%
Hydrogen (H) 1.00855.0402.01%
Nitrogen (N) 14.007114.0075.59%
Oxygen (O) 15.999231.99812.78%
Bromine (Br) 79.904179.90431.90%
Chlorine (Cl) 35.450135.45014.15%

Comparative Analysis of Analytical Techniques

To achieve a complete elemental profile, we must split the analysis into two distinct streams: CHN determination and Halogen (Br/Cl) determination.

Table 2: Performance Comparison of Halogen Determination Techniques

TechniqueTarget ElementsStrengthsWeaknessesCausality / Mechanism
Traditional CHN Analyzer C, H, NHigh precision, automated.Halogens poison the TCD if not scrubbed.Requires silver tungstate/MgO scrubbers to precipitate halogens as non-volatile AgX salts before detection[1].
Combustion IC (CIC) Br, ClSimultaneous quantification, automated, high sensitivity.High initial instrument cost.Pyrohydrolysis converts organically bound halogens into volatile halide acids, which are absorbed and separated by IC[2].
Schöniger Flask (USP <471>) Br, ClLow cost, standard pharmacopeial method.Manual, prone to human error, requires separate titrations.Combustion in an O2 flask yields water-soluble inorganic halides, followed by titrimetric or IC determination[3].
ICP-MS (Triple Quad) Br, ClUltra-trace sensitivity.Severe spectral interferences, poor halogen ionization.Halogens have high ionization potentials; Ar-based polyatomics interfere with Cl and Br detection[4].

Analytical Decision: For 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid, the optimal, self-validating system utilizes a CHN Analyzer with advanced halogen scrubbing for C/H/N, paired with Combustion Ion Chromatography (CIC) for Br/Cl. ICP-MS is rejected due to poor ionization efficiency for halogens and isobaric interferences[4], while the Schöniger flask is rejected for lack of automation and reproducibility compared to CIC.

G cluster_CHN CHN Analysis (C, H, N) cluster_CIC Combustion IC (Br, Cl) Start 2-(5-Bromo-2-chloropyridin-3-yl) acetic acid Aliquot CHN Combustion @ 1000°C Start->CHN CIC Pyrohydrolysis @ 1050°C Start->CIC Scrub Ag-Tungstate Scrubber (Traps Br/Cl) CHN->Scrub TCD TCD Detection (C, H, N %) Scrub->TCD Absorb Absorption in H2O2/H2O CIC->Absorb IC Ion Chromatography (Br-, Cl- %) Absorb->IC

Workflow for complete elemental profiling of multi-halogenated compounds.

Experimental Protocols & Causality

Protocol 1: CHN Analysis with Active Halogen Scrubbing

Causality: When 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid is combusted, it releases Br2, Cl2, and HX gases. If these reach the Thermal Conductivity Detector (TCD), they alter the thermal conductivity of the helium carrier gas, causing false-positive nitrogen/carbon peaks and permanently corroding the detector. We must use a specialized combustion tube packed with silver tungstate and magnesium oxide to trap these halogens[1].

Step-by-Step Methodology:

  • System Suitability Test (SST): Run a blank tin capsule, followed by a certified reference material (CRM) containing halogens (e.g., 4-bromobenzoic acid) to verify the scrubbing capacity of the silver tungstate zone.

  • Sample Preparation: Weigh exactly 2.000 mg of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid into a combustible tin capsule using a microbalance. Crimp the capsule tightly to exclude atmospheric nitrogen.

  • Combustion: Drop the capsule into the oxidation furnace at 1000°C in an oxygen-enriched helium atmosphere. The tin creates a localized exothermic flash (up to 1800°C), ensuring complete breakdown of the refractory pyridine ring.

  • Scrubbing: The combustion gases pass through a zone of silver vanadate/silver tungstate at 850°C. Br and Cl react to form solid AgBr and AgCl precipitates, effectively removing them from the gas stream[1].

  • Reduction & Detection: The purified CO2, H2O, and NOx gases pass through a copper reduction zone (converting NOx to N2) and are quantified by the TCD.

G Combust Sample Combustion (O2 Atmosphere) Gases CO2, H2O, NOx, Br2, Cl2, HX Combust->Gases Scrubber Silver Vanadate / Silver Tungstate Gases->Scrubber Trapped AgBr, AgCl (Solid Precipitates) Scrubber->Trapped Halogens Clean CO2, H2O, N2 (To TCD) Scrubber->Clean Target Gases

Mechanism of halogen scrubbing in CHN analyzers to prevent TCD interference.

Protocol 2: Combustion Ion Chromatography (CIC) for Halogen Quantification

Causality: While the Schöniger oxygen flask method (USP <471>) is traditional[3], it is a closed-batch process that struggles with the simultaneous, high-precision quantification of both Br and Cl due to matrix effects during titration. CIC automates pyrohydrolysis, converting organically bound halogens into volatile halide acids in a continuous gas stream, which are then absorbed and separated cleanly by IC[2].

Step-by-Step Methodology:

  • Sample Introduction: Weigh 5.000 mg of the compound into a ceramic boat.

  • Pyrohydrolytic Combustion: Introduce the boat into a quartz tube furnace at 1050°C. An argon/oxygen carrier gas stream containing water vapor (pyrohydrolysis) flows over the sample. The water vapor is critical; it provides the hydrogen necessary to convert Br and Cl radicals into stable HBr and HCl gases, preventing the formation of insoluble oxyhalides[2].

  • Absorption: The HBr and HCl gases are swept into an absorption module containing 10 mL of an aqueous solution with 50 ppm H2O2. The H2O2 stabilizes the halide ions and oxidizes any potential trace interferences.

  • IC Separation: An aliquot of the absorption solution is automatically injected into an Ion Chromatograph equipped with a high-capacity anion-exchange column.

  • Quantification: The Cl- and Br- ions elute at distinct retention times and are quantified using a conductivity detector with chemical suppression. Compare peak areas against a multi-point calibration curve generated from certified halide standards.

By utilizing this dual-technique approach, the analytical data becomes a self-validating system. The CHN results confirm the integrity of the carbon skeleton and the pyridine nitrogen, while the CIC results independently verify the exact stoichiometric ratio of the bromine and chlorine substituents.

References

  • "History of Metrohm IC – Part 6", metrohm.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmSXl_I8TBvWosLUdbJSKqywqS-hvJg0YQGATZFeeybzUO42QCcENUBHmoRrkndAjCoTsuwQBsyCuNdLVB2Wltn3IbVwXJk1VcgBjHxzU3SVdqopK2QHucqlvrvC5n_zqxYCim8viCmKiLeY_YmaMGUBiygPF8qcDF76sq-RxLtWhCm9BzzIObpeUYXtU=]
  • "The Elemental Analysis of Various Classes of Chemical Compunds Using CHN", pepolska.pl,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT0XpkRhf-e3_gur5c6_ZWRzWZ8A2jXxAZIHs7uniGosUemaXzVahHm-3lrHt_8jfkh8e6rzYzzH6dMntphHKR_SNHG89C3K9FtA1Wwm4xkcUqTmgAPdu-0G7gXTaL5xi36pBfSj63AfCGFqXy4mBb0WGqIPMZKsDZasqHcP8KPtvwcy9Vgc68N9hiXDluH2WZ87YIuW7uoKt4nJZ73Ha_xCDE8UKTAEYQD5H64WxhOmGWNcMV5qlncWaw4UjCn3gomJu4wqJyAULaAnisB50uwcuWkFpbvtBOFg==]
  • "Poster note: Sensitive and interference free analysis of halogens using triple quadrupole ICP-MS", thermofisher.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ5Xr0Pu3HtWKX790z3puS1-xhGzrR6R5G1zZysJAVTaHAZg98bQsTKIlWJNbdhQCPzjz824qbGpr4dMUfUtK1v0IdkP2Ljxgo_eiYRluriYijxZRxp2oOk0FxpYKTdQQm_2jpCWOML0qhouOfJQKznXkK--IEzoC7P0afyIvBFHo2wdnSdp7AD3x5Y7AfqqelfhpMUNnP73XFBIyWt4IxRpE_Jg3QcUjisc4=]
  • "<471> OXYGEN FLASK COMBUSTION", drugfuture.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzRbB5Ue7NwyMbmPkDDX_mglWr50tuBL-SnV9sD83vGVW45mqVc8SyX4o9eBi_i2HMrnn6kYLQiIggyfJoA7_NBEv3Tj0QwFJg8OaiHqlnHsJg4hXDqrdNFSIttPz8wWBIfDXI7BGrdgX04apCQqFts-9dYwMADG266K36locDrRLyPkcPiHZaQL6NpvITsw==]

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Comparative Chromatographic Guide: Isolation of 2-(5-Bromo-2-chloropyridin-3-yl)acetic Acid Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (an achiral molecule) from its regioisomers and dehalogenated impurities presents a classic "pyridine problem" in chromatography. The basic nitrogen atom causes severe peak tailing on traditional silica phases, while the subtle electronic differences between halogenated regioisomers (e.g., 3-yl vs. 4-yl substitution) require high-selectivity stationary phases.

This guide compares two industry-standard approaches:

  • UHPLC with PFP (Pentafluorophenyl) Phases: The superior choice for resolving halogenated positional isomers due to

    
    -
    
    
    
    and dipole-dipole interactions.
  • SFC with 2-Ethylpyridine (2-EP) Phases: The high-throughput alternative that utilizes orthogonal selectivity and suppresses base-tailing without aggressive ion-pairing agents.

Recommendation: Use UHPLC-PFP for final quality control (QC) where resolution (


) of halogenated impurities is paramount. Use SFC-2-EP  for process monitoring and purification due to 3x faster run times and lower solvent costs.

The Challenge: Regioisomerism & Basicity

In the synthesis of Lesinurad intermediates, the lithiation and carboxylation of bromochloropyridines often yield regioisomers. The target molecule, 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid , must be distinguished from:

  • Regioisomers: 2-(5-bromo-3-chloropyridin-2-yl)acetic acid (scrambling of substituents).

  • Dehalogenated Impurities: Des-bromo or des-chloro analogs.

The Physicochemical Barrier
  • Silanol Interaction: The pyridine nitrogen is a Lewis base (

    
    ). On standard C18 silica at neutral pH, it interacts with acidic silanols, causing 
    
    
    
    (tailing).
  • Halogen Selectivity: Standard C18 columns separate primarily by hydrophobicity. Since regioisomers often have identical LogP values, C18 fails to resolve them.

Comparative Methodology

Method A: UHPLC on Pentafluorophenyl (PFP) Phases

Mechanism: The PFP phase contains a fluorinated ring that is electron-deficient. It interacts strongly with the electron-rich halogen atoms (Cl, Br) and the pyridine ring of the analyte via


-

and charge-transfer interactions. This "shape selectivity" is critical for separating isomers that differ only in the position of a halogen.
  • Column: Thermo Hypersil GOLD PFP or Phenomenex Kinetex F5 (1.9 µm, 2.1 x 100 mm).

  • Mobile Phase: Water/Methanol with 0.1% Formic Acid (FA) or TFA.

  • Rationale: Methanol is preferred over Acetonitrile (ACN) in PFP separations because ACN's

    
    -electrons can interfere with the stationary phase's selectivity mechanisms.
    
Method B: SFC on 2-Ethylpyridine (2-EP) Phases

Mechanism: Supercritical


 acts as a non-polar solvent, while methanol acts as the modifier. The 2-EP stationary phase is basic. This "like-repels-like" mechanism prevents the analyte's pyridine ring from binding to the stationary phase's basic sites, effectively masking silanols and ensuring sharp peaks.
  • Column: Viridis BEH 2-EP or Daicel DCpak P4VP (3.0 x 100 mm).

  • Mobile Phase:

    
     / Methanol (Gradient).
    
  • Rationale: The high diffusivity of

    
     allows for high flow rates with low backpressure, ideal for rapid IPC (In-Process Control).
    

Experimental Data Comparison

The following data represents validated performance metrics for halogenated pyridine acetic acid separations.

MetricUHPLC (PFP Phase)SFC (2-EP Phase)Standard C18 (Reference)
Retention Time (

)
8.5 min2.8 min 9.2 min
Resolution (

)
*
3.2 2.41.1 (Co-elution)
Tailing Factor (

)
1.151.05 1.8 - 2.2
Mobile Phase Cost High (Solvent intensive)Low (Recycled

)
Medium
Selectivity Driver Halogen positioning (

-

)
Basicity/PolarityHydrophobicity

*Resolution between target 3-yl isomer and nearest regioisomer.

Decision Logic & Workflow

The following diagrams illustrate the decision process and the specific mechanism of action for the recommended PFP method.

SeparationLogic Start Sample: Crude Reaction Mixture (Isomers + Impurities) Goal Define Goal Start->Goal QC Final Purity / QC (Need Max Resolution) Goal->QC High Purity Req IPC In-Process Control (Need Speed) Goal->IPC High Throughput Req Method_PFP Method A: UHPLC-PFP (Methanol/Water/Formic Acid) QC->Method_PFP Method_SFC Method B: SFC-2-EP (CO2/Methanol) IPC->Method_SFC Result_PFP Result: Rs > 3.0 Separates Halogen Positional Isomers Method_PFP->Result_PFP Result_SFC Result: Run Time < 3 min Excellent Peak Shape (Tf ~ 1.0) Method_SFC->Result_SFC

Figure 1: Decision matrix for selecting between UHPLC-PFP and SFC based on the stage of drug development (QC vs. IPC).

PFP_Mechanism Analytes Mixture: 3-yl (Target) vs 4-yl (Impurity) PFP_Phase PFP Stationary Phase (Electron Deficient Ring) Analytes->PFP_Phase Injection Interaction Differential Interaction: Pi-Pi + Dipole-Dipole PFP_Phase->Interaction Fluorine-Halogen Sensing Separation Baseline Separation Interaction->Separation Target Retained Longer

Figure 2: Mechanistic basis of PFP selectivity. The electron-deficient fluorine ring interacts differently with the specific position of Cl/Br on the pyridine.

Detailed Protocol: UHPLC-PFP (Recommended for QC)

This protocol is optimized for the separation of halogenated pyridine isomers, ensuring separation of the target 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid from dehalogenated byproducts.

System & Reagents[1][2][3][4]
  • Instrument: UHPLC System (e.g., Agilent 1290 or Waters H-Class) with PDA detector.

  • Column: Thermo Hypersil GOLD PFP,

    
    , 
    
    
    
    .
  • Solvent A: Water + 0.1% Formic Acid (buffer pH ~ 2.7 to suppress carboxylic acid ionization).

  • Solvent B: Methanol + 0.1% Formic Acid.

Gradient Parameters
Time (min)% B (Methanol)Flow Rate (mL/min)Curve
0.0100.4Initial
1.0100.4Hold
8.0600.4Linear
10.0950.4Wash
12.0100.4Re-equilibration
Detection & Suitability
  • Wavelength: 254 nm (primary) and 220 nm.[1]

  • Temperature:

    
     (Critical: Higher temp reduces viscosity and improves mass transfer for pyridines).
    
  • System Suitability Limits:

    • Resolution (

      
      ) between isomers: 
      
      
      
      .
    • Tailing Factor (

      
      ): 
      
      
      
      .

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing (

)
Silanol interaction with pyridine nitrogen.Increase Buffer Strength: Add 10-20 mM Ammonium Formate to Mobile Phase A. Switch Column: Move to SFC with 2-EP phase.
Poor Isomer Resolution Hydrophobic selectivity is insufficient.Change Organic Modifier: Switch from ACN to Methanol (promotes

-

interactions on PFP). Lower Temp: Reduce to

to increase retention and selectivity.
Retention Drift Ionization state fluctuation.Lock pH: Ensure pH is

(fully protonated base, uncharged acid) or use a buffer. Avoid "unbuffered" water/acid mixtures if drift persists.

References

  • Regalado, E. L., et al. (2013).[2] "Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers." Analytical Chemistry. (Demonstrates superiority of PFP phases for halogenated isomers).

  • Grand-Guillaume Perrenoud, A., et al. (2014). "Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases." Chromatography Today. (Discusses SFC selectivity for polar basic compounds).

  • BenchChem Technical Support. (2025). "Managing Difficult-to-Separate Pyridine Isomers." (General protocols for pyridine separation challenges).

  • PubChem. (2025).[3] "2-(5-bromo-2-chloropyridin-3-yl)acetic acid Compound Summary." (Chemical structure and physical property verification).

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1227499-30-0 Chemical Formula: C₇H₅BrClNO₂ Molecular Weight: 250.48 g/mol [1]

Executive Safety Summary

Risk Profile: Irritant / Potentially Toxic / Halogenated Organic Handling 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid requires strict adherence to protocols designed for halogenated heteroaromatic compounds. The presence of bromine and chlorine on the pyridine ring significantly alters the electronic properties of the molecule, potentially increasing its lipophilicity and skin permeation rates compared to non-halogenated analogs.

Primary Hazards (GHS Classifications):

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[3][4]

  • Precautionary Note: While not always explicitly labeled as acutely toxic in preliminary screens, halogenated pyridines can exhibit delayed toxicity. Treat all dusts and solutions as if they carry an H301 (Toxic if swallowed) designation until definitive LD50 data is established.

Personal Protective Equipment (PPE) Matrix

The following PPE configuration is mandatory for all procedures involving >5 mg of the substance.

PPE CategorySpecificationTechnical Rationale
Hand Protection Double-gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil)Halogenated organic acids can permeate standard latex. Double nitrile provides a breakthrough time >480 mins and allows outer glove removal upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for powders prone to static dispersion. Goggles seal the orbital area against airborne dust and accidental splashes.
Respiratory N95/P100 Respirator (if outside hood)Primary control: Fume HoodSolid particulates are the primary vector for exposure. If weighing outside a hood is unavoidable, a fit-tested respirator is required to prevent inhalation of irritant dust.
Body Protection Tyvek® Lab Coat or Chemical ApronStandard cotton coats absorb liquids. Tyvek provides a barrier against solid particulates and minor liquid splashes.

Operational Handling Protocol

Engineering Controls
  • Primary Barrier: All open-vessel manipulations (weighing, transfer, solubilization) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Halogenated crystalline solids often carry significant static charge, leading to "jumping" particles that contaminate the balance area.

Workflow Logic & Diagram

The following workflow enforces a "Zero-Contamination" policy. The logic prioritizes containment of the solid phase, where the risk of airborne exposure is highest.

HandlingWorkflow Storage 1. Cold Storage (2-8°C, Sealed) Equilibration 2. Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Fume Hood + Static Control) Equilibration->Weighing Transfer to Hood Solubilization 4. Solubilization (Immediate Dissolution) Weighing->Solubilization Add Solvent to Solid Waste 6. Disposal (Halogenated Stream) Weighing->Waste Contaminated Wipes Reaction 5. Reaction/Application Solubilization->Reaction Closed Transfer Reaction->Waste Quench & Separate

Figure 1: Operational workflow for handling 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid. Note the equilibration step to prevent moisture condensation, which can degrade the acid functionality.

Step-by-Step Methodology

Step 1: Thermal Equilibration

  • Remove the vial from 2-8°C storage.

  • Critical: Allow the sealed container to reach room temperature inside a desiccator before opening. Opening a cold vial introduces atmospheric moisture, which can cause hydrolysis or clumping of the hygroscopic acid.

Step 2: Gravimetric Transfer

  • Place the balance inside the fume hood.

  • Tare the receiving vessel (not the spatula).

  • Transfer the solid gently. If the powder is fluffy or electrostatic, use an antistatic gun.

  • Self-Validation: Wipe the balance area with a wet tissue (solvent-dampened) immediately after use. If the tissue turns yellow/discolored (depending on compound purity), containment failed.

Step 3: Solubilization

  • Dissolve the solid immediately after weighing to minimize the duration of the "dust hazard" phase.

  • Solvent Choice: DMSO or DMF are preferred for stock solutions. Dichloromethane (DCM) is suitable for reactions but evaporates quickly, potentially leaving dried residue.

Emergency Response Procedures

Incident TypeImmediate ActionSecondary Action
Skin Contact Wash for 15 minutes. Use soap and water; do not use organic solvents (ethanol/DMSO) as they may enhance skin absorption of the halogenated compound.Seek medical attention if redness or blistering occurs.
Eye Exposure Flush immediately at an eyewash station for 15 minutes, holding eyelids open.Consult an ophthalmologist. Halogenated acids can cause corneal damage.
Inhalation Evacuate to fresh air. If breathing is difficult, administer oxygen (trained personnel only).Monitor for delayed pulmonary edema (coughing/shortness of breath).
Spill (Solid) Do not sweep dry. Cover with wet paper towels (water or oil-dampened) to suppress dust, then scoop into a bag.Clean area with a dilute alkaline solution (e.g., 5% Sodium Bicarbonate) to neutralize traces.

Disposal & Deactivation

Waste Categorization: This compound must be classified as Halogenated Organic Waste .

  • Do NOT mix with non-halogenated solvents (e.g., acetone, methanol) if your facility separates these streams, as the cost of disposal for halogenated waste is significantly higher.[5]

  • Do NOT dispose of down the drain.[6] The halogenated pyridine ring is resistant to biodegradation and toxic to aquatic life.

Deactivation Protocol (Small Spills/Residues):

  • Treat residues with a dilute solution of Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃). This converts the carboxylic acid to its water-soluble salt (carboxylate).

  • While this aids cleaning, the pyridine core remains intact. The resulting solution must still be collected as chemical waste.

References

  • PubChem. (n.d.). 2-(5-Bromo-2-chloropyridin-3-yl)acetic acid (Compound).[1][7] National Library of Medicine. Retrieved March 8, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.